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(Z)-Non-6-en-1-ol

Cat. No.: B1232224
CAS No.: 35854-86-5
M. Wt: 142.24 g/mol
InChI Key: XJHRZBIBSSVCEL-ARJAWSKDSA-N
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Description

(Z)-non-6-en-1-ol is a medium-chain primary fatty alcohol that is (Z)-non-6-ene carrying a hydroxy group at position 1. It has been found in muskmelon and watermelon. It has a role as a flavouring agent, a plant metabolite, a cosmetic and a pheromone. It is a medium-chain primary fatty alcohol, an alkenyl alcohol and a volatile organic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B1232224 (Z)-Non-6-en-1-ol CAS No. 35854-86-5

Properties

IUPAC Name

(Z)-non-6-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHRZBIBSSVCEL-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047587
Record name (6Z)-Non-6-en-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white to slightly yellow liquid with a powerful, melon-like odour
Record name cis-6-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

115.00 °C. @ 20.00 mm Hg
Record name (Z)-6-Nonen-1-ol
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URL http://www.hmdb.ca/metabolites/HMDB0040581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble in fixed oils
Record name cis-6-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.844-0.851
Record name cis-6-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/66/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

35854-86-5
Record name cis-6-Nonen-1-ol
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Record name 6-Nonen-1-ol, (6Z)-
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Record name 6-Nonen-1-ol, (6Z)-
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Record name (6Z)-Non-6-en-1-ol
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Record name (Z)-non-6-en-1-ol
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Record name 6-NONEN-1-OL, (6Z)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-6-Nonen-1-ol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Non-6-en-1-ol, also known as cis-6-nonen-1-ol, is an unsaturated fatty alcohol that is a significant contributor to the characteristic aroma of various fruits, most notably muskmelon and watermelon.[1] As a volatile organic compound, it finds applications in the flavor and fragrance industry.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its potential biological significance.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct fresh, green, and melon-like odor.[1][2] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
CAS Number 35854-86-5[1]
Appearance Colorless to pale yellow liquid[1][2]
Odor Fresh, green, melon, waxy, cucumber[3]
Boiling Point 115 °C at 20 mmHg[1]
Density 0.844 - 0.851 g/mL at 25 °C[1]
Refractive Index 1.448 - 1.450 at 20 °C[1]
Flash Point 93 °C (199.4 °F) - closed cup
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in alcohol and fixed oils[1]
IUPAC Name (6Z)-non-6-en-1-ol[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are crucial for confirming the structure, including the position and cis configuration of the double bond.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl group (O-H stretch) and the C=C double bond.

  • Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, further aiding in its identification. The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Wittig Reaction (Representative Protocol)

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. To achieve the desired (Z)-isomer of Non-6-en-1-ol, a non-stabilized ylide is typically employed.

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_products Products PropylTriphenylphosphonium Propyltriphenylphosphonium Bromide Ylide Propylidene- triphenylphosphorane (Ylide) PropylTriphenylphosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Salt Salt Base->Ylide Hexanal 6-Oxohexan-1-ol (Protected) Betaine Betaine Intermediate Hexanal->Betaine Z_Nonenol This compound Triphenylphosphine_Oxide Triphenylphosphine Oxide Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Oxaphosphetane->Z_Nonenol Elimination Oxaphosphetane->Triphenylphosphine_Oxide

Caption: A simplified workflow of the Wittig reaction for the synthesis of this compound.

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 6-Hydroxyhexanal (B3051487) (or a protected form)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension while maintaining the temperature below 5°C. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Stir the mixture at 0°C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of 6-hydroxyhexanal (appropriately protected, e.g., as a silyl (B83357) ether) in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to stir at -78°C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification by Column Chromatography (General Protocol)

The crude product from the synthesis can be purified by flash column chromatography on silica (B1680970) gel.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Glass column

  • Compressed air or nitrogen for flash chromatography

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent system. The less polar byproducts will elute first.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).

Procedure:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • Chromatographic Separation: Use a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Detection and Identification: The separated components are detected by the FID or MS. The mass spectrometer will provide a mass spectrum for each component, which can be compared to a library (e.g., NIST) for identification. The retention time of the peak corresponding to this compound can be confirmed by running a standard.

Biological Significance and Potential Pathways

While specific signaling pathways directly involving this compound are not extensively documented, its identity as a C9 fatty alcohol found in plants suggests its involvement in the lipoxygenase (LOX) pathway. This pathway is responsible for the biosynthesis of a variety of "green leaf volatiles" (GLVs), which play crucial roles in plant defense and signaling.

It is highly probable that the biosynthesis of this compound follows a similar pathway to other C9 GLVs, originating from linolenic or linoleic acid.

LOX_Pathway cluster_info Biosynthesis of C9 Green Leaf Volatiles Linolenic Linolenic Acid / Linoleic Acid HPOT 13-Hydroperoxy-octadecatrienoic acid (13-HPOT) Linolenic->HPOT Lipoxygenase (LOX) Aldehyde (Z)-6-Nonenal HPOT->Aldehyde Hydroperoxide Lyase (HPL) Alcohol This compound Aldehyde->Alcohol Alcohol Dehydrogenase (ADH) info This pathway is a likely route for the biosynthesis of this compound in plants, where it can act as a signaling molecule in plant defense.

Caption: A proposed biosynthetic pathway for this compound in plants via the lipoxygenase (LOX) pathway.

This pathway highlights the enzymatic conversion of fatty acids into volatile aldehydes and subsequently into alcohols like this compound. These compounds are released upon tissue damage and can act as airborne signals to neighboring plants or as deterrents to herbivores.

Conclusion

This compound is a naturally occurring unsaturated alcohol with significant applications in the flavor and fragrance industries. This technical guide has provided a detailed overview of its chemical and physical properties, along with representative experimental protocols for its synthesis, purification, and analysis. While its direct role in complex signaling pathways in drug development is yet to be elucidated, its biosynthesis through the plant's defense signaling cascade suggests a potential for further investigation into its biological activities. The information presented herein serves as a valuable resource for researchers and scientists working with this compound.

References

An In-depth Technical Guide on the Physical Characteristics of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of (Z)-Non-6-en-1-ol, a significant volatile organic compound found in various plants and utilized in the flavor, fragrance, and pharmaceutical industries. This document details its physical properties, outlines experimental protocols for their determination, and visualizes relevant biochemical pathways and analytical workflows.

Quantitative Physical and Chemical Properties

This compound, also known as cis-6-Nonen-1-ol, is a fatty alcohol with a characteristic fresh, green, and melon-like aroma.[1] Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₈OPubChem
Molecular Weight 142.24 g/mol PubChem
Appearance Colorless to pale yellow liquidThe Good Scents Company
Odor Powerful, fresh, green, melon, waxy, cucumberThe Good Scents Company[1]
Boiling Point 115 °C at 20 mmHgSigma-Aldrich
Density 0.85 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.449Sigma-Aldrich
Flash Point 93 °C (199.4 °F) - closed cupSigma-Aldrich
Vapor Pressure 0.078 mmHg at 25 °C (estimated)The Good Scents Company

Table 2: Solubility Profile of this compound

SolventSolubilitySource(s)
Water 619.3 mg/L at 25 °C (estimated)The Good Scents Company
Alcohol SolubleThe Good Scents Company
Fixed Oils SolubleThe Good Scents Company
Paraffin Oil SolubleThe Good Scents Company
Propylene Glycol SolubleThe Good Scents Company

Biosynthesis of C9 Alcohols: The Lipoxygenase Pathway

This compound is a C9 green leaf volatile (GLV) synthesized in plants through the lipoxygenase (LOX) pathway, which is typically initiated in response to tissue damage.[2][3][4][5] While the specific pathway for this compound is not extensively detailed, the biosynthesis of the closely related (Z)-3-Nonen-1-ol provides a representative model. This pathway begins with a polyunsaturated fatty acid, linoleic acid, and involves a three-step enzymatic cascade. The biosynthesis of 6-Nonenal, the aldehyde precursor to this compound, is understood to proceed through a similar lipoxygenase-mediated mechanism, starting from γ-linolenic acid.[6]

G Biosynthesis of this compound via the Lipoxygenase Pathway cluster_0 Chloroplast/Cytosol Linolenic_Acid γ-Linolenic Acid HPOT Hydroperoxy Octadecatrienoic Acid Linolenic_Acid->HPOT Lipoxygenase (LOX) Nonenal (Z)-6-Nonenal HPOT->Nonenal Hydroperoxide Lyase (HPL) Nonenol This compound Nonenal->Nonenol Alcohol Dehydrogenase (ADH)

Caption: Biosynthesis of this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols for determining the key physical properties of this compound.

The boiling point can be determined using a micro-method with a Thiele tube. A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

The density of this compound can be determined using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature (e.g., 25 °C), and the density is calculated as mass divided by volume.

An Abbe refractometer is used to measure the refractive index. A few drops of the liquid are placed on the prism surface, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs. The refractive index is read directly from the scale, with temperature correction applied if necessary.

A closed-cup flash point tester is used to determine the lowest temperature at which the vapors of the liquid will ignite. The sample is heated in a closed cup at a controlled rate, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point.

To determine solubility, a small, measured amount of this compound is added to a specific volume of the solvent in a test tube. The mixture is agitated, and the solubility is observed and can be quantified if necessary.

Analytical Workflows for Identification and Quantification

The identification and quantification of this compound in various matrices are typically performed using chromatographic and spectroscopic techniques.

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. The workflow involves sample preparation, GC separation, and MS detection and analysis.

G GC-MS Analysis Workflow for this compound Sample_Prep Sample Preparation (e.g., Headspace SPME) GC_Injection GC Injection (Split/Splitless) Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Mass Analyzer) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Search, Quantification) MS_Detection->Data_Analysis G NMR Spectroscopy Workflow for this compound Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, etc.) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Coupling) Data_Processing->Spectral_Analysis G FTIR Spectroscopy Workflow for this compound Sample_Prep Sample Preparation (Neat Liquid/Film on Salt Plate) Background_Scan Background Spectrum (Air or Solvent) Sample_Prep->Background_Scan Sample_Scan Sample Spectrum Acquisition Background_Scan->Sample_Scan Data_Analysis Data Analysis (Peak Identification) Sample_Scan->Data_Analysis

References

(Z)-Non-6-en-1-ol (CAS: 35854-86-5): A Technical Guide for Chemical Ecology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

(Z)-Non-6-en-1-ol, a C9 unsaturated aliphatic alcohol, is a significant volatile organic compound (VOC) identified as a key aroma component in various fruits, notably muskmelon (Cucumis melo).[1] Its distinct melon and cucumber-like scent has led to its use in the flavor and fragrance industries.[2][3] Beyond its organoleptic properties, this compound plays a crucial role in chemical ecology as a kairomone, mediating insect-plant interactions. It is a known attractant for major agricultural pests, such as the melon fly, Zeugodacus cucurbitae, making it a compound of high interest for the development of semiochemical-based pest management strategies. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, methodologies for its analysis, and its role in insect olfactory signaling, aimed at researchers, scientists, and professionals in drug development and chemical ecology.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[3] Its chemical structure consists of a nine-carbon chain with a hydroxyl group at position 1 and a cis (Z) configured double bond between carbons 6 and 7. This configuration is crucial for its characteristic aroma and biological activity.

PropertyValueReference(s)
CAS Number 35854-86-5[3]
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
Appearance Colorless to pale yellow clear liquid[3]
Odor Profile Powerful melon, green, waxy, cucumber, honeydew[2]
Boiling Point 115 °C @ 20 mmHg
Density ~0.85 g/mL @ 25 °C
Refractive Index ~1.449 @ 20 °C
Solubility Insoluble in water; soluble in organic solvents
Vapor Pressure 0.078 mmHg @ 25 °C (estimated)
Synonyms cis-6-Nonen-1-ol, (6Z)-Nonen-1-ol[1]

Biological Significance and Applications

Kairomonal Activity in Zeugodacus cucurbitae

This compound is a key volatile emitted by melons, the primary host for the melon fly, Zeugodacus cucurbitae (formerly Bactrocera cucurbitae), a destructive agricultural pest. Host plant volatiles are critical cues for female melon flies to locate suitable sites for oviposition.

A field study demonstrated the effectiveness of a synthetic lure for trapping both female and male melon flies. This seven-compound lure, which successfully mimicked the scent of fresh cucumber, included (Z)-6-nonen-1-ol as a key component.[4] The female-biased capture rates of such kairomonal lures highlight their potential as powerful tools in Integrated Pest Management (IPM) programs, offering an alternative to male-only attractants like cuelure.[4]

Olfactory Signaling Pathway

The detection of this compound by an insect like the melon fly initiates a sophisticated olfactory signaling cascade. While the specific receptors for this compound in Z. cucurbitae have not been definitively identified, a generalized pathway can be described.

  • Signal Reception : Volatile molecules of this compound enter the insect's antenna through pores in the olfactory sensilla.

  • Transport : Within the aqueous sensillar lymph, the hydrophobic pheromone is bound and solubilized by Pheromone-Binding Proteins (PBPs).

  • Receptor Activation : The PBP-pheromone complex transports the ligand to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where it binds to a specific Olfactory Receptor (OR).

  • Signal Transduction : Insect ORs typically function as ligand-gated ion channels. Upon binding, the OR complex (usually a heterodimer of a specific tuning OR and a conserved co-receptor, Orco) opens, allowing an influx of cations.

  • Neuron Depolarization : The ion influx depolarizes the ORN, generating an electrical signal.

  • Signal Transmission : This signal is transmitted as a series of action potentials along the axon of the ORN to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response (e.g., upwind flight towards the source).

G Generalized Insect Olfactory Signaling Pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain VOC This compound (Volatile Molecule) PBP Pheromone-Binding Protein (PBP) VOC->PBP Binding in Lymph OR Olfactory Receptor (OR) - Orco Complex PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) Dendrite OR->ORN Ion Channel Activation AL Antennal Lobe ORN->AL Signal Transmission (Action Potentials) BR Behavioral Response AL->BR Signal Processing

Fig. 1: Generalized pathway for insect odorant detection.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a highly effective method for synthesizing alkenes from aldehydes or ketones. To achieve the desired (Z)-stereoselectivity for the double bond, a non-stabilized phosphorus ylide is typically used under salt-free conditions.[5][6] The following protocol describes a plausible synthesis route starting from 6-oxohexan-1-ol.

Materials and Reagents:

  • 6-Oxohexan-1-ol (or a protected version like 6-(tetrahydro-2H-pyran-2-yloxy)hexanal)

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Ylide Generation:

    • To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add propyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise. The solution will turn a characteristic deep red or orange color, indicating the formation of the phosphorus ylide.

    • After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • In a separate flask, dissolve 6-oxohexan-1-ol (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the consumption of the aldehyde by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

G Synthesis Workflow for this compound Phosphonium Propyltriphenylphosphonium Bromide Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Reaction Wittig Reaction in THF Ylide->Reaction Aldehyde 6-Oxohexan-1-ol Aldehyde->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Work-up (NH4Cl, Ether Extraction) Crude->Workup Purify Column Chromatography Workup->Purify Product Pure this compound Purify->Product Byproduct Triphenylphosphine Oxide (Byproduct) Purify->Byproduct

Fig. 2: Workflow for the synthesis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile compounds like this compound from biological samples (e.g., melon headspace).

Instrumentation:

  • Gas Chromatograph with a suitable capillary column. A mid-polarity column (e.g., DB-WAX) or a non-polar column (e.g., DB-5ms) is recommended.

  • Mass Spectrometer capable of electron ionization (EI).

Sample Preparation (Headspace SPME):

  • Sample Collection: Place a known quantity of fresh melon tissue into a headspace vial.

  • Extraction: Expose a Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a set time (e.g., 30 minutes) at a controlled temperature to adsorb the volatile compounds.

  • Injection: Insert the SPME fiber into the hot GC inlet, where the adsorbed volatiles are thermally desorbed onto the column.

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of ~1.0 mL/min

  • Oven Temperature Program: Initial temperature of 40-50 °C (hold for 2-3 min), ramp at 5-10 °C/min to 240-250 °C (hold for 5-10 min).

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40-400 amu

Data Analysis:

  • Compounds are identified by comparing their mass spectra with libraries (e.g., NIST) and by comparing their calculated Kovats Retention Indices (KI) with those of authentic standards.

Electroantennography (EAG) Protocol

EAG measures the summed electrical potential from the insect antenna in response to an odorant, providing a rapid assessment of olfactory detection. This protocol is adapted for testing the response of Z. cucurbitae to this compound.

Materials and Reagents:

  • Live melon flies (Z. cucurbitae), both male and female.

  • This compound (≥95% purity).

  • High-purity hexane or paraffin (B1166041) oil (for dilutions).

  • Ringer's solution or 0.1 M KCl (for electrodes).

  • EAG system (micromanipulators, Ag/AgCl glass electrodes, amplifier, data acquisition software).

  • Charcoal-filtered, humidified air delivery system.

Procedure:

  • Antenna Preparation:

    • Immobilize a live melon fly in a pipette tip with the head exposed.

    • Under a microscope, carefully excise one antenna at its base.

    • Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The base is connected to the reference electrode, and the distal tip is brought into contact with the recording electrode.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in hexane (e.g., 0.1, 1, 10, 100 ng/µL).

    • Apply 10 µL of a dilution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge). A pipette with only solvent serves as the negative control.

  • EAG Recording:

    • Mount the antennal preparation in the EAG system, under a continuous stream of purified air.

    • Allow the baseline to stabilize.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, directing the odorant over the antenna.

    • Record the resulting depolarization (EAG response) in millivolts (mV).

    • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover. Present stimuli in order of increasing concentration.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Normalize the responses by subtracting the response to the solvent control.

    • Generate dose-response curves to compare the sensitivity of male and female antennae to the compound.

G Experimental Workflow for Electroantennography (EAG) Stimulus Prepare Stimulus Dilutions of This compound Puff Deliver Odor Puff Stimulus->Puff Insect Immobilize Insect (e.g., Melon Fly) Dissect Excise Antenna Insect->Dissect Mount Mount Antenna on EAG Electrodes Dissect->Mount Record Record Baseline Signal Mount->Record Record->Puff Stabilized Baseline Measure Measure EAG Response (mV) Puff->Measure Analyze Analyze Data (Dose-Response Curve) Measure->Analyze

Fig. 3: Workflow for insect electroantennography (EAG) analysis.

Conclusion

This compound is a multifaceted compound with significant relevance in both industrial and scientific domains. Its role as a key component of melon aroma and, more importantly, as a kairomonal attractant for the melon fly, Zeugodacus cucurbitae, provides a strong foundation for further research. The protocols outlined in this guide for its synthesis, analysis, and bio-activity assessment offer a framework for scientists to explore its potential in developing sustainable pest management solutions and to further unravel the complexities of insect chemoreception. Future research should focus on identifying the specific olfactory receptors in Z. cucurbitae that detect this compound, which could open new avenues for targeted and species-specific pest control technologies.

References

The Aromatic Essence of Cucurbits: A Technical Guide to (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Non-6-en-1-ol, a volatile organic compound renowned for its potent melon-like aroma, is a key flavor component in several members of the Cucurbitaceae family. This technical guide delves into the natural sources, biosynthesis, and analytical methodologies for this important aroma compound.

Natural Occurrence of this compound

This compound has been identified as a significant contributor to the characteristic aroma of various popular fruits. The primary natural sources of this compound are muskmelon (Cucumis melo), watermelon (Citrullus lanatus), and cucumber (Cucumis sativus)[1][2][3][4]. Its presence imparts fresh, green, and waxy notes reminiscent of honeydew and cantaloupe[4].

While found in all three, its relative abundance can vary significantly depending on the cultivar and environmental factors. The table below summarizes quantitative data from various studies, primarily utilizing gas chromatography-mass spectrometry (GC-MS) for analysis. It is important to note that most studies report relative abundance (peak area %) rather than absolute concentrations.

Natural SourceCultivar/VarietyRelative Abundance (% of Total Volatiles)Analytical MethodReference
Watermelon Seedless Varieties (average of 5)Not explicitly separated, but C9 alcohols are major components.HS-SPME-GC-MS[1]
Watermelon Dietary Fiber (from various cultivars)1.1% (in 'Asahi Miyako' fiber)HS-SPME-GC-MS[5]
Cucumber 'Çengelköy' (peel)21.4 – 28.6%HS-SPME-GC-MS[6]
Cucumber 'Çengelköy' (flesh)2.7 – 7.9%HS-SPME-GC-MS[6]

Biosynthesis of this compound: The Lipoxygenase Pathway

The formation of this compound in plants is a result of the lipoxygenase (LOX) pathway, which is responsible for the generation of various C6 and C9 volatile compounds, often referred to as "green leaf volatiles." This pathway is initiated by the oxygenation of polyunsaturated fatty acids, primarily linoleic acid and linolenic acid.

The key steps leading to the synthesis of C9 alcohols and aldehydes are as follows:

  • Oxygenation by 9-Lipoxygenase (9-LOX): The pathway begins with the specific oxygenation of a polyunsaturated fatty acid (e.g., linoleic acid) at the C-9 position by the enzyme 9-lipoxygenase. This reaction forms a 9-hydroperoxy fatty acid derivative.

  • Cleavage by Hydroperoxide Lyase (HPL): The resulting hydroperoxide is then cleaved by hydroperoxide lyase (HPL), yielding a C9 aldehyde, such as (Z)-6-nonenal, and a C9 oxo-acid.

  • Reduction by Alcohol Dehydrogenase (ADH): Finally, the C9 aldehyde is reduced to its corresponding alcohol, this compound, by the action of an alcohol dehydrogenase (ADH).

Biosynthesis_of_Z_Non_6_en_1_ol cluster_pathway Lipoxygenase (LOX) Pathway for this compound Synthesis PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) HP 9-Hydroperoxy Fatty Acid PUFA->HP 9-Lipoxygenase (9-LOX) + O2 Aldehyde (Z)-6-Nonenal (C9 Aldehyde) HP->Aldehyde Hydroperoxide Lyase (HPL) Alcohol This compound (C9 Alcohol) Aldehyde->Alcohol Alcohol Dehydrogenase (ADH)

Biosynthesis of this compound via the Lipoxygenase Pathway.

Experimental Protocols: Extraction and Analysis

The analysis of this compound from its natural sources typically involves the extraction of volatile compounds followed by their separation and identification using chromatographic and spectrometric techniques.

Headspace Solid-Phase Microextraction (HS-SPME)

This is a widely used, solvent-free method for the extraction of volatile and semi-volatile compounds from a sample matrix.

Methodology:

  • Sample Preparation: A known quantity of the fruit's flesh or juice is placed in a sealed headspace vial. For solid samples, homogenization may be required. An internal standard may be added for quantification.

  • Incubation: The vial is incubated at a specific temperature (e.g., 40°C) for a set period (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: A solid-phase microextraction (SPME) fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined time (e.g., 20-40 minutes) to adsorb the volatile analytes.

  • Desorption: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual volatile compounds extracted from the sample.

Methodology:

  • Separation (GC): The desorbed volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., DB-5MS). The oven temperature is programmed to ramp up over time to elute compounds with different volatilities.

  • Ionization and Detection (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. They are typically ionized by electron impact (EI), causing them to fragment into characteristic patterns. The mass-to-charge ratio of these fragments is measured, creating a mass spectrum for each compound.

  • Identification: The obtained mass spectrum of an unknown compound is compared with the spectra in a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification. The retention time of the compound on the GC column provides additional confirmation.

Experimental_Workflow cluster_workflow Analytical Workflow for this compound Sample Plant Material (Melon, Watermelon, Cucumber) SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->SPME Volatile Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS Separation and Detection Data Data Analysis (Identification and Quantification) GCMS->Data Mass Spectra and Chromatograms

References

The Biological Role of (Z)-Non-6-en-1-ol as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Non-6-en-1-ol is a C9 green leaf volatile (GLV) that has been identified as a significant contributor to the aroma of various plants, including muskmelon and watermelon.[1][2] As a member of the oxylipin family of signaling molecules, its biological role is intrinsically linked to plant defense and communication. This technical guide provides an in-depth exploration of the biosynthesis, proposed signaling pathways, and physiological effects of this compound, drawing upon current research on C9 GLVs. Detailed experimental protocols for the analysis of this and related compounds are provided, alongside quantitative data where available. Visualizations of key pathways and experimental workflows are presented to facilitate a comprehensive understanding of its function as a plant metabolite.

Introduction

Plants produce a diverse array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment. Among these, green leaf volatiles (GLVs) are rapidly released upon tissue damage, whether from mechanical wounding or herbivore attack.[3] These C6 and C9 aldehydes, alcohols, and their esters are responsible for the characteristic "green" scent of freshly cut grass and play crucial roles in plant defense and communication. This compound is a C9 alcohol that has been identified in several plant species and is recognized for its melon-like aroma.[4] While research has extensively focused on C6 GLVs, the specific roles of C9 compounds like this compound are an emerging area of investigation. This guide synthesizes the current understanding of this compound, providing a framework for future research and potential applications.

Biosynthesis of this compound

The biosynthesis of this compound is believed to occur via the lipoxygenase (LOX) pathway, a well-characterized metabolic cascade initiated from polyunsaturated fatty acids. The proposed pathway begins with linoleic acid and involves a series of enzymatic reactions primarily localized within the chloroplasts.

The key enzymes involved are:

  • 9-Lipoxygenase (9-LOX): This enzyme catalyzes the stereospecific oxygenation of linoleic acid to form 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE).[5]

  • Hydroperoxide Lyase (HPL): This enzyme cleaves the 9-HPODE. The specific cleavage of 9-HPODE by HPL is a critical step that can lead to the formation of C9 aldehydes. The cleavage is proposed to yield (Z)-3-nonenal and 9-oxononanoic acid.

  • Alcohol Dehydrogenase (ADH): The resulting C9 aldehyde, in this case likely (Z)-6-nonenal formed through isomerization of an initial cleavage product, is then reduced by an ADH to the corresponding alcohol, this compound.[6]

Biosynthesis_of_Z_Non_6_en_1_ol cluster_0 Linoleic_Acid Linoleic Acid 9_HPODE 9-Hydroperoxy-10,12-octadecadienoic acid (9-HPODE) C9_Aldehyde (Z)-6-Nonenal (via isomerization) Z_Non_6_en_1_ol This compound

Biological Role and Signaling Pathway

The biological activity of this compound is largely inferred from studies on other GLVs, which act as signaling molecules in plant defense. Upon release from damaged tissues, these volatiles can trigger responses in undamaged parts of the same plant or in neighboring plants.

Direct and Indirect Defense

GLVs can contribute to both direct and indirect plant defense. Direct defense mechanisms may involve the compound having insecticidal or antimicrobial properties. Indirect defense occurs when the volatile compound attracts natural enemies of the herbivores attacking the plant. The bioactivity of C9 alcohols suggests a role in plant defense gene expression.

Signaling Pathway

The perception of GLVs initiates a rapid signaling cascade within the plant cell. While a specific receptor for this compound has not yet been identified, the downstream signaling events are beginning to be understood.

  • Calcium Influx: Exposure to GLVs such as (Z)-3-hexenal has been shown to cause a rapid increase in the cytosolic calcium concentration ([Ca2+]cyt), beginning in the guard cells and propagating to the mesophyll.[1][7] This Ca2+ influx is a common early event in many plant stress responses.

  • MAPK Cascade Activation: Following the calcium signal, a mitogen-activated protein kinase (MAPK) cascade is activated. Studies have shown that exposure to various GLVs for as little as one minute can lead to the phosphorylation and activation of MAPKs within three minutes.[8][9] This activation is a crucial step in transducing the external signal into a cellular response.

GLV_Signaling_Pathway Z_Non_6_en_1_ol This compound (or other GLV) Receptor Putative Receptor Z_Non_6_en_1_ol->Receptor Ca_Influx Ca2+ Influx Receptor->Ca_Influx MAPK_Cascade MAPK Cascade Activation (Phosphorylation) Ca_Influx->MAPK_Cascade Gene_Expression Defense Gene Expression (e.g., PR genes) MAPK_Cascade->Gene_Expression Defense_Response Priming of Defense Responses Gene_Expression->Defense_Response

Quantitative Data

Quantitative data for this compound is not abundant in the literature. However, studies on watermelon volatiles provide some insights into its relative abundance. It is important to note that the concentration of GLVs can vary significantly depending on the plant species, cultivar, developmental stage, and the nature of the stressor.

Plant SpeciesTissueCompoundConcentration/AbundanceReference
Watermelon (Citrullus lanatus)Rind & Flesh Juice(Z)-6-nonen-1-olIdentified as a potential aroma contributor. Abundance varies between rind and flesh.[10][10]
Watermelon (Citrullus lanatus)Fruit(Z)-6-nonen-1-olLevels remained unchanged or transiently increased during storage.[11]
Honeydew Melon (Cucumis melo)Fruit(Z)-6-nonen-1-olIdentified as a volatile compound.[12]

Experimental Protocols

Extraction and Quantification of this compound

This protocol outlines the analysis of this compound from plant tissues using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Materials:

  • Fresh plant tissue (e.g., fruit flesh, leaves)

  • 20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Internal standard (e.g., 1-octanol)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation: Homogenize a known amount of fresh plant tissue (e.g., 5 g) in a saturated NaCl solution. Transfer an aliquot of the homogenate (e.g., 5 mL) to a 20 mL headspace vial. Add a known amount of the internal standard.

  • HS-SPME Extraction: Place the sealed vial in a heating block at a controlled temperature (e.g., 40°C). Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.

  • GC-MS Analysis: Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Column: A non-polar or medium-polarity column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

    • MS Parameters: Electron impact ionization at 70 eV. Scan range of m/z 35-400.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of the analyte to the internal standard.

Experimental_Workflow_Volatile_Analysis Sample_Prep Sample Preparation (Homogenization, Internal Standard) HS_SPME Headspace SPME (Extraction of Volatiles) Sample_Prep->HS_SPME GC_MS GC-MS Analysis (Separation and Identification) HS_SPME->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis

Bioassay for GLV-Induced Defense Gene Expression

This protocol describes a method to assess the effect of this compound on the expression of plant defense genes.

Materials:

  • Intact young plants (e.g., Arabidopsis, tomato)

  • Airtight glass chambers or desiccators

  • This compound standard

  • Solvent (e.g., ethanol)

  • Cotton balls or filter paper

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Plant Treatment: Place intact plants inside the airtight chambers. In a separate container within the chamber (to avoid direct contact), place a cotton ball with a known amount of this compound dissolved in a minimal amount of solvent. For the control group, use a chamber with a cotton ball containing only the solvent.

  • Incubation: Seal the chambers and incubate for a specific duration (e.g., 1, 6, 24 hours) under controlled light and temperature conditions.

  • Sample Collection: After incubation, immediately harvest the leaf tissue and flash-freeze in liquid nitrogen.

  • Gene Expression Analysis:

    • Extract total RNA from the frozen tissue.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of target defense genes (e.g., PR-1, LOX2) relative to a housekeeping gene.

Conclusion and Future Perspectives

This compound is an intriguing C9 green leaf volatile with a likely role in plant defense and communication, analogous to its more studied C6 counterparts. Its biosynthesis through the 9-LOX pathway and its ability to elicit rapid signaling responses involving calcium and MAP kinases highlight its importance as a plant metabolite. However, there are still significant gaps in our understanding. Future research should focus on:

  • Elucidating the precise enzymatic steps that determine the formation of the 6-ene isomer.

  • Acquiring robust quantitative data on the concentration and emission of this compound in various plant species under different stress conditions.

  • Identifying the specific receptor(s) that perceive this compound and other GLVs.

  • Investigating the specific downstream targets of the GLV-induced signaling cascade.

A deeper understanding of the biological role of this compound could have implications for developing novel strategies for crop protection and may offer new avenues for the discovery of bioactive compounds relevant to drug development, particularly in the context of anti-inflammatory or antimicrobial agents, given the known roles of oxylipins in these processes across kingdoms.

References

(Z)-Non-6-en-1-ol as an Insect Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Non-6-en-1-ol, a volatile organic compound found in various plants, plays a significant role in the chemical communication of several insect species. This technical guide provides an in-depth overview of its role as an insect pheromone, focusing on its biosynthesis, mechanism of action, and practical applications in pest management. The information is tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a nine-carbon straight-chain alcohol with a cis double bond at the sixth position. It is a component of the scent of muskmelon and watermelon and is classified as a green leaf volatile (GLV), a class of compounds released by plants upon damage[1]. In the realm of insect chemical ecology, this compound functions as a kairomone, a chemical signal emitted by one species that benefits a receiving species. Notably, it is a known attractant for the female melon fly, Bactrocera cucurbitae, a significant agricultural pest[2].

Biosynthesis of this compound

The biosynthesis of this compound and other C9 green leaf volatiles in plants is initiated from polyunsaturated fatty acids, primarily linolenic and linoleic acids, through the lipoxygenase (LOX) pathway. This process is typically triggered by tissue damage.

Key Enzymatic Steps in Plants:

  • Oxygenation: Lipoxygenase introduces molecular oxygen into a fatty acid precursor.

  • Cleavage: Hydroperoxide lyase (HPL) cleaves the resulting hydroperoxide to form a nine-carbon aldehyde, (Z)-3-nonenal.

  • Reduction: Alcohol dehydrogenase (ADH) reduces (Z)-3-nonenal to this compound.

In insects, the biosynthesis of pheromones often utilizes fatty acid metabolism pathways. While the specific pathway for this compound in insects is not fully elucidated, it is generally understood that insects can modify fatty acids through a series of desaturation, chain-shortening, and reduction steps to produce a diverse array of pheromone components[3][4].

Biosynthesis_Pathway Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Fatty Acid Hydroperoxides Fatty Acid Hydroperoxides Polyunsaturated Fatty Acids->Fatty Acid Hydroperoxides Lipoxygenase (LOX) (Z)-3-Nonenal (Z)-3-Nonenal Fatty Acid Hydroperoxides->(Z)-3-Nonenal Hydroperoxide Lyase (HPL) This compound This compound (Z)-3-Nonenal->this compound Alcohol Dehydrogenase (ADH)

Figure 1: Generalized biosynthesis pathway of this compound in plants.

Mechanism of Action: Olfactory Signaling

The perception of this compound by insects begins in the antennae, which are covered in sensory hairs called sensilla. These sensilla house olfactory receptor neurons (ORNs) that express specific odorant receptors (ORs).

The general mechanism of olfactory signal transduction in insects is as follows:

  • Binding: Odorant molecules, including this compound, enter the sensilla through pores and are transported through the sensillar lymph by odorant-binding proteins (OBPs).

  • Receptor Activation: The odorant binds to a specific OR on the dendritic membrane of an ORN. Insect ORs are ligand-gated ion channels typically forming a complex with a highly conserved co-receptor (Orco).

  • Signal Transduction: Binding of the odorant opens the ion channel, leading to a depolarization of the ORN membrane.

  • Neural Impulse: This depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect's brain.

  • Behavioral Response: The brain processes this information, leading to a behavioral response, such as attraction towards the odor source.

Transcriptome analysis of the antennae of Bactrocera cucurbitae has identified numerous candidate chemosensory genes, including 70 odorant receptors and 35 odorant-binding proteins, which are involved in the detection of volatile compounds like this compound[5][6][7]. The specific receptors that bind to this compound are a subject of ongoing research.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_orn Olfactory Receptor Neuron Odorant Molecule\n(this compound) Odorant Molecule (this compound) OBP-Odorant Complex OBP-Odorant Complex Odorant Molecule\n(this compound)->OBP-Odorant Complex Binding to OBP Olfactory Receptor (OR/Orco) Olfactory Receptor (OR/Orco) OBP-Odorant Complex->Olfactory Receptor (OR/Orco) Transport Ion Channel Opening Ion Channel Opening Olfactory Receptor (OR/Orco)->Ion Channel Opening Activation Membrane Depolarization Membrane Depolarization Ion Channel Opening->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Antennal Lobe of Brain Antennal Lobe of Brain Action Potential->Antennal Lobe of Brain Signal Transmission Behavioral Response Behavioral Response Antennal Lobe of Brain->Behavioral Response Information Processing

Figure 2: Generalized olfactory signaling pathway in insects.

Quantitative Data

While this compound is a known attractant for the female melon fly, Bactrocera cucurbitae, quantitative data on its efficacy as a single-component lure is limited. It is most effective as part of a blend of cucumber volatiles.

Table 1: Electrophysiologically Active Compounds from Cucumber Volatiles for Bactrocera cucurbitae

CompoundRetention Time (min)
(Z)-3-Hexen-1-ol10.2
(E)-2-Hexenal10.8
Nonanal18.5
This compound 20.4
(E,Z)-2,6-Nonadienal21.1
Geranyl acetone28.9
(E)-2-Nonen-1-ol29.3
Indole33.5
Data adapted from Siderhurst & Jang, 2010. Retention times are indicative and may vary based on GC conditions.

Table 2: Field Trapping of Female Melon Flies (Bactrocera cucurbitae)

LureMean Trap Catch (Flies/trap/day)
Nine-component cucumber volatile blend (including this compound)2.4 ± 0.5
Solulys protein bait (control)1.2 ± 0.3
Data represents a field trial where the synthetic blend was twice as effective as the standard protein bait. Adapted from Siderhurst & Jang, 2010.

Experimental Protocols

Synthesis of this compound

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction.

Protocol: Wittig Reaction for this compound Synthesis

  • Preparation of the Phosphonium (B103445) Salt: React triphenylphosphine (B44618) with a suitable 6-halo-1-alkanol (e.g., 6-bromo-1-hexanol, with the hydroxyl group protected) to form the corresponding triphenylphosphonium salt.

  • Ylide Formation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an aprotic solvent (e.g., THF, DMSO) under an inert atmosphere to generate the phosphorus ylide. Salt-free conditions generally favor the formation of the (Z)-isomer.

  • Wittig Reaction: React the ylide with a three-carbon aldehyde (propanal). The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane collapses to form the desired (Z)-alkene, this compound (after deprotection of the hydroxyl group), and triphenylphosphine oxide.

  • Purification: The product is purified from the reaction mixture, typically by column chromatography, to separate it from the triphenylphosphine oxide byproduct and any remaining starting materials.

Wittig_Synthesis_Workflow Triphenylphosphine Triphenylphosphine Phosphonium Salt Phosphonium Salt Triphenylphosphine->Phosphonium Salt + 6-Halo-1-alkanol (protected) Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide + Strong Base Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphorus Ylide->Oxaphosphetane Intermediate + Propanal Crude Product\n(this compound + Byproducts) Crude Product (this compound + Byproducts) Oxaphosphetane Intermediate->Crude Product\n(this compound + Byproducts) Elimination Purified this compound Purified this compound Crude Product\n(this compound + Byproducts)->Purified this compound Purification (Chromatography)

References

An In-Depth Technical Guide on the Olfactory Properties of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Non-6-en-1-ol is a volatile organic compound renowned for its potent and characteristic melon-like aroma. This technical guide provides a comprehensive overview of its olfactory properties, including its detailed odor profile, physicochemical characteristics, and natural occurrence. This document outlines established experimental protocols for the sensory and analytical evaluation of this compound, such as Gas Chromatography-Olfactometry (GC-O) and sensory panel assessments. Furthermore, it delves into the general signal transduction pathway for odorants, providing a foundational understanding of the molecular mechanisms underlying its perception. While the specific olfactory receptors for this compound remain to be definitively identified, this guide discusses the broader context of odorant-receptor interactions.

Introduction

This compound, a C9 unsaturated alcohol, is a key contributor to the desirable fresh and fruity aroma of various melons and watermelons[1][2][3]. Its distinct scent profile, characterized by notes of melon, cucumber, and green freshness, has made it a significant molecule in the flavor and fragrance industry[4][5]. Understanding the olfactory properties of this compound at a molecular level is crucial for researchers in sensory science, food chemistry, and drug development, particularly for those investigating ligand-receptor interactions and the development of novel flavor and fragrance compounds.

Physicochemical and Olfactory Properties

The olfactory perception of a molecule is intrinsically linked to its physicochemical properties. These properties govern its volatility, transport to the olfactory epithelium, and interaction with olfactory receptors.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C9H18O[1][6]
Molecular Weight 142.24 g/mol [1]
CAS Number 35854-86-5[7]
Appearance Colorless to pale yellow clear liquid[4]
Boiling Point 115 °C @ 20.00 mm Hg[1][4]
Solubility Insoluble in water; soluble in alcohol, fixed oils, paraffin (B1166041) oil, propylene (B89431) glycol[1][4]
Density 0.844 - 0.851 g/mL[1]
Refractive Index 1.448 - 1.450[1]
Kovats Retention Index (non-polar column) 1171, 1172, 1174[1]
Olfactory Profile

The odor of this compound is consistently described as being potent and highly characteristic of melon. A detailed breakdown of its olfactory and flavor descriptors is provided in Table 2.

AttributeDescriptorsSource
Odor Type Melon[4]
Odor Description Fresh, green, melon, waxy, honeydew, cantaloupe, cucumber, clean[4]
Flavor Type Waxy[4]
Taste Description Waxy, cucumber, honeydew, green watermelon[4]
Odor Threshold 1 ppb[8]

Natural Occurrence

This compound is a naturally occurring volatile compound found in a variety of fruits, most notably in different cultivars of melon and watermelon[1][2][3]. Its concentration can vary significantly between different fruit varieties, contributing to their unique aromatic profiles. Table 3 provides examples of its concentration in different melon cultivars.

Melon CultivarConcentration (µg/kg)Source
Xizhoumi251840 (total volatiles, with (Z)-6-nonenal as a major component)[9]
Various Cultivars (Average)> 50 µg/kg FW (for related C9 compounds)[9]
Watermelon (various cultivars)Present[2]

Experimental Protocols

The characterization of the olfactory properties of this compound relies on a combination of analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human olfaction to identify odor-active compounds in a sample.

Objective: To identify and characterize the odor of this compound in a complex mixture or as a pure standard.

Methodology:

  • Sample Preparation: For the analysis of natural products like melon, a volatile extraction method such as headspace solid-phase microextraction (HS-SPME) is employed. For a pure standard, a dilute solution in an appropriate solvent (e.g., ethanol) is prepared.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and an olfactory detection port (ODP).

  • GC Conditions (Adapted from a protocol for melon volatiles):

    • Column: HP-5 MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Hold at 35°C for 5 min, increase to 150°C at 5°C/min and hold for 3 min, then increase to 190°C at 8°C/min and hold for 1 min, and finally increase to 250°C at 30°C/min and hold for 5 min.

    • Injector and Detector Temperatures: 250°C.

  • Olfactory Evaluation: The GC effluent is split between the detector (MS or FID) and the ODP. A trained panelist sniffs the effluent from the ODP and records the retention time and odor description of each detected aroma.

  • Data Analysis: The retention time of the perceived "melon" aroma is correlated with the retention time and mass spectrum of the corresponding peak to confirm the identity of this compound.

GC_O_Workflow cluster_sample Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection & Analysis Sample Melon Sample or This compound Standard Extraction HS-SPME or Dilution Sample->Extraction GC Gas Chromatograph Extraction->GC Column Capillary Column GC->Column Splitter Effluent Splitter Column->Splitter MS_FID MS or FID Detector Splitter->MS_FID 50% ODP Olfactory Detection Port Splitter->ODP 50% Data Data Correlation (Retention Time, Mass Spectra, Odor) MS_FID->Data Analyst Trained Analyst ODP->Analyst Analyst->Data

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.
Sensory Panel Evaluation

Sensory panels are used to obtain a detailed and standardized description of the odor profile of a substance.

Objective: To quantitatively describe the odor profile of this compound.

Methodology:

  • Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained on a variety of reference odorants, including those representing fruity, green, and waxy notes.

  • Sample Preparation: A dilution series of high-purity this compound is prepared in an odorless solvent (e.g., diethyl phthalate (B1215562) or mineral oil). Samples are presented on smelling strips or in glass jars.

  • Evaluation: Panelists evaluate the samples in a controlled environment, free from extraneous odors. They rate the intensity of various odor descriptors (e.g., melon, cucumber, green, waxy, sweet) on a labeled magnitude scale (e.g., a 10-point scale). A reference standard may be provided.

  • Data Analysis: The intensity ratings from all panelists are collected and averaged. Statistical analysis (e.g., ANOVA) is used to determine significant differences in descriptor intensity across different concentrations.

Sensory_Panel_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis Compound This compound Dilution Serial Dilution in Odorless Solvent Compound->Dilution Samples Sample Presentation (Sniffing Jars/Strips) Dilution->Samples Panel Trained Sensory Panel (8-12 members) Samples->Panel Evaluation Rating of Odor Descriptors (Intensity Scale) Panel->Evaluation Data Data Collection Evaluation->Data Analysis Statistical Analysis (Mean Scores, ANOVA) Data->Analysis Profile Odor Profile Generation Analysis->Profile

Figure 2: Sensory Panel Evaluation Workflow.

Molecular Mechanism of Olfactory Perception

The perception of this compound, like all odorants, is initiated by its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs)[10][11].

Olfactory Receptors

While the human genome contains approximately 400 functional OR genes, the specific receptor(s) that bind to this compound have not yet been definitively identified in the scientific literature. The process of matching an odorant to its receptor is known as deorphanization. Some ORs are broadly tuned, meaning they can be activated by a range of structurally similar molecules. For example, the human olfactory receptor OR1A1 is known to respond to a variety of aldehydes and citrus-smelling compounds[12]. Given that this compound is a C9 unsaturated alcohol, it is plausible that it interacts with one or more ORs that have a binding pocket amenable to its specific size, shape, and functional group. Further research, employing techniques such as in-vitro receptor screening assays, is required to deorphan the receptors for this compound.

Signal Transduction Pathway

The binding of an odorant molecule, such as this compound, to its cognate OR initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain. The canonical olfactory signal transduction pathway is depicted below.

  • Receptor Activation: The binding of this compound to an OR causes a conformational change in the receptor.

  • G-Protein Activation: The activated OR interacts with a heterotrimeric G-protein, specifically the Gαolf subunit, causing it to release GDP and bind GTP[10][11].

  • Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III (ACIII)[13].

  • cAMP Production: Activated ACIII catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP)[13].

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels[13].

  • Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the olfactory sensory neuron, generating an action potential that travels to the olfactory bulb in the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf (inactive) GDP-bound OR->G_protein Activation G_protein_active Gαolf (active) GTP-bound G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase (inactive) AC_active Adenylyl Cyclase (active) AC->AC_active CNG CNG Ion Channel (closed) Cations Ca²⁺, Na⁺ CNG->Cations G_protein_active->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC_active cAMP->CNG Opening Depolarization Depolarization (Action Potential to Brain) Cations->Depolarization Influx

Figure 3: The Canonical Olfactory Signal Transduction Pathway.

Conclusion

This compound is a key aroma compound with a well-defined and potent melon-like olfactory profile. This technical guide has provided a detailed overview of its physicochemical properties, natural occurrence, and the experimental methodologies used for its characterization. While the general mechanism of olfactory signal transduction through GPCRs is understood, the specific olfactory receptors that bind this compound remain an area for future research. The deorphanization of these receptors will provide deeper insights into the molecular basis of melon aroma perception and could facilitate the rational design of novel flavor and fragrance compounds. The protocols and data presented herein serve as a valuable resource for scientists and researchers working in the fields of sensory science, flavor chemistry, and drug development.

References

The Flavor Profile of (Z)-Non-6-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Non-6-en-1-ol, a volatile organic compound, presents a multifaceted flavor profile characterized by notes of melon, cucumber, and green freshness, with waxy and honeydew undertones. This aliphatic alcohol is a key aroma constituent in various fruits, most notably muskmelon and watermelon, contributing significantly to their characteristic scent.[1] Its potent and distinct aroma has led to its use as a flavoring agent in the food and fragrance industries. This technical guide provides an in-depth analysis of the flavor profile of this compound, detailing its sensory characteristics, the experimental protocols for its evaluation, and the underlying signaling pathways involved in its perception.

Sensory & Chemical Data at a Glance

To facilitate a clear understanding of its properties, the following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
FEMA Number 3465[1]
JECFA Number 324[1]
Odor Detection Threshold 1 ppb (parts per billion)
Taste Description (at 25 ppm) Waxy, cucumber, honeydew, green watermelon
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
Boiling Point 115 °C at 20 mmHg[2]
Density 0.844 - 0.851 g/mL[1]
Solubility Insoluble in water, soluble in fixed oils[1]

Deciphering the Aroma: Experimental Protocols

The characterization of the flavor profile of this compound relies on a combination of sensory evaluation by trained human panelists and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a robust sensory methodology used to identify and quantify the specific sensory attributes of a flavor compound.[3][4]

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and availability. Panelists undergo extensive training to develop a standardized lexicon for describing the aroma and flavor of melon and cucumber-like compounds. Reference standards, such as fresh melon and cucumber, as well as solutions of key aroma compounds, are used to calibrate the panelists.

Sample Preparation and Presentation: For evaluation, this compound is diluted in a neutral solvent, such as mineral oil or propylene (B89431) glycol, to an appropriate concentration (e.g., 10 ppm, 25 ppm). Samples are presented in coded, covered glass containers to minimize visual bias. Panelists evaluate the samples in individual sensory booths under controlled environmental conditions (temperature, lighting, and air quality).

Attribute Evaluation and Scaling: Panelists rate the intensity of each identified sensory attribute (e.g., melon, cucumber, green, waxy, sweet) on a structured line scale, typically ranging from 0 (not perceptible) to 15 (very strong).

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5] This allows for the identification of odor-active compounds in a sample.

Sample Preparation: A solution of this compound in a suitable solvent is prepared. For complex food matrices, volatile compounds are typically extracted using techniques like solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).[5]

GC-O System and Parameters:

  • Gas Chromatograph: An Agilent 7890B GC or equivalent.

  • Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of polar volatile compounds like alcohols.[6][7]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 230°C at a rate of 10°C/min, hold for 5 minutes.[6]

  • Olfactometry Port: The effluent from the GC column is split between a mass spectrometer (MS) for chemical identification and a heated sniffing port where a trained panelist assesses the odor. The transfer line to the sniffing port is maintained at a high temperature (e.g., 250°C) to prevent condensation.[8]

Data Analysis: The panelist records the retention time and provides a description of each detected odor. This "aromagram" is then compared with the chromatogram from the MS detector to identify the chemical compound responsible for each specific aroma.

The Biology of Scent: Signaling Pathways

The perception of this compound, like all odors, is initiated by the interaction of the molecule with specific olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), which trigger a signaling cascade that ultimately leads to the perception of smell in the brain.[9] While the specific receptor for this compound has not been definitively identified, the general pathway is well-established.

Sensory_Evaluation_Workflow cluster_preparation Sample Preparation cluster_evaluation Sensory Evaluation cluster_analysis Data Analysis Dilution Dilution of This compound Coding Sample Coding Dilution->Coding Presentation Presentation to Trained Panel Coding->Presentation Rating Intensity Rating of Attributes Presentation->Rating Data_Collection Data Collection Rating->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Flavor_Profile Flavor Profile Generation Statistical_Analysis->Flavor_Profile

Caption: Workflow for the sensory evaluation of this compound.

GC_O_Workflow cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Detection and Identification cluster_output Data Output Sample_Prep Sample Preparation (Dilution/Extraction) Injection Injection into GC Sample_Prep->Injection GC_Column Gas Chromatography Column Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (Identification) Splitter->MS_Detector Sniffing_Port Olfactometry Port (Sensory Detection) Splitter->Sniffing_Port Chromatogram Chromatogram MS_Detector->Chromatogram Aromagram Aromagram Sniffing_Port->Aromagram

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_Protein G-protein (Golf) Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Levels Adenylyl_Cyclase->cAMP Ion_Channel Opening of Ion Channels cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction pathway for odor perception.

References

Biosynthesis of (Z)-Non-6-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Non-6-en-1-ol is a C9 unsaturated alcohol that serves as a crucial signaling molecule in both the plant and insect kingdoms. In plants, particularly in melons and cucumbers, it is a key contributor to their characteristic fresh, green aroma. In the insect world, it functions as a sex pheromone, mediating communication for species such as the melon fly (Bactrocera cucurbitae). The biosynthesis of this deceptively simple molecule is a complex process, involving a series of enzymatic reactions that begin with common fatty acid precursors. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathways of this compound, detailing the key enzymes, intermediates, and regulatory mechanisms. This document is intended to be a valuable resource for researchers in the fields of biochemistry, entomology, plant science, and drug development, providing a foundation for further investigation and potential applications in pest management and flavor science.

Introduction

The C9 unsaturated alcohol, this compound, also known as "cucumber alcohol," is a volatile organic compound with significant biological activity. Its presence as a key flavor component in various cucurbits, such as melons and cucumbers, has been well-documented. Beyond its role in plant aroma, this compound is an important semiochemical in insects, acting as a potent sex pheromone for several species, most notably the melon fly, Bactrocera cucurbitae. The biosynthesis of such specific unsaturated alcohols is a testament to the precision of enzymatic catalysis in living organisms. Understanding these pathways is critical for various applications, from enhancing the flavor profiles of fruits and vegetables to developing novel, species-specific pest control strategies.

This guide will explore the two primary contexts in which this compound is synthesized: in plants, as part of the lipoxygenase (LOX) pathway, and in insects, through fatty acid metabolism. While the plant pathway for C9 volatile production is relatively well-understood, the precise enzymatic steps leading to the Δ6 unsaturation in this compound remain an area of active investigation. This document will synthesize the current knowledge, present quantitative data from relevant studies, detail key experimental protocols, and propose a putative biosynthetic pathway for this important signaling molecule.

Biosynthesis in Plants: The Lipoxygenase (LOX) Pathway

The biosynthesis of C9 aldehydes and alcohols in plants, often referred to as green leaf volatiles (GLVs), is initiated from C18 polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid. This pathway is a branch of the broader oxylipin pathway and is typically activated in response to tissue damage. The key enzymes involved are lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH).

Enzymatic Steps
  • Oxygenation by Lipoxygenase (LOX): The pathway begins with the stereospecific oxygenation of a polyunsaturated fatty acid by a lipoxygenase. To produce C9 volatiles, a 9-lipoxygenase (9-LOX) is required. 9-LOX introduces an oxygen molecule at the C-9 position of linoleic acid, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD).

  • Cleavage by Hydroperoxide Lyase (HPL): The resulting 9-hydroperoxide is then cleaved by a specific hydroperoxide lyase (HPL). This enzyme catalyzes the scission of the carbon-carbon bond between the C-9 and C-10 positions, yielding a C9 aldehyde and a C9 oxo-acid. In the case of 9-HPOD derived from linoleic acid, the products are (Z)-3-nonenal and 9-oxononanoic acid.

  • Reduction by Alcohol Dehydrogenase (ADH): The final step is the reduction of the C9 aldehyde to its corresponding alcohol. An alcohol dehydrogenase (ADH), utilizing NADH or NADPH as a cofactor, reduces (Z)-3-nonenal to (Z)-3-nonen-1-ol.

The Unresolved Isomerization Step

The LOX pathway, as described, generates (Z)-3-nonen-1-ol. However, the target molecule of this guide is this compound. The migration of the double bond from the 3rd to the 6th position is a critical and currently unresolved step in the plant biosynthesis of this specific isomer. It is hypothesized that an uncharacterized isomerase is responsible for this transformation, acting on either the aldehyde or the alcohol.

Visualization of the Plant Biosynthesis Pathway

Plant_Biosynthesis_of_Nonenols cluster_0 LOX Pathway Linoleic_Acid Linoleic Acid 9-HPOD 9-Hydroperoxyoctadecadienoic Acid (9-HPOD) Linoleic_Acid->9-HPOD 9-Lipoxygenase (9-LOX) Z3_Nonenal (Z)-3-Nonenal 9-HPOD->Z3_Nonenal Hydroperoxide Lyase (HPL) Z3_Nonenol (Z)-3-Nonen-1-ol Z3_Nonenal->Z3_Nonenol Alcohol Dehydrogenase (ADH) Z6_Nonenol This compound Z3_Nonenol->Z6_Nonenol Isomerase (Hypothesized)

Hypothesized biosynthetic pathway of this compound in plants.

Biosynthesis in Insects: Fatty Acid Metabolism

In insects, sex pheromones are typically derived from fatty acid metabolism. The biosynthesis of unsaturated alcohols like this compound involves a series of modifications to a fatty acid precursor, including desaturation and reduction.

Key Enzymatic Classes
  • Fatty Acyl-CoA Desaturases (FADs): These enzymes are responsible for introducing double bonds at specific positions in the fatty acyl-CoA chain. The specificity of the desaturase (e.g., Δ9, Δ11) is a key determinant of the final pheromone structure.

  • Fatty Acyl-CoA Reductases (FARs): These enzymes catalyze the reduction of the fatty acyl-CoA to the corresponding fatty alcohol.

Putative Biosynthetic Pathway

The precise pathway for this compound in insects is not fully elucidated. However, based on known insect pheromone biosynthesis, a plausible pathway can be hypothesized:

  • Precursor Synthesis: The pathway likely starts with a common saturated fatty acid, such as palmitic acid (C16) or stearic acid (C18), which is then shortened.

  • Chain Shortening: Through a series of β-oxidation cycles, the long-chain fatty acid is shortened to a C9 fatty acyl-CoA (nonanoyl-CoA).

  • Desaturation: A specific Δ6-desaturase would then act on nonanoyl-CoA to introduce a double bond between the 6th and 7th carbons, yielding (Z)-6-nonenoyl-CoA. The specificity of a desaturase for such a short-chain fatty acid would be a key area for investigation.

  • Reduction: Finally, a fatty acyl-CoA reductase (FAR) would reduce (Z)-6-nonenoyl-CoA to this compound.

Visualization of the Insect Biosynthesis Pathway

Insect_Biosynthesis_of_Z6_Nonenol cluster_1 Insect Pheromone Biosynthesis Palmitoyl_CoA Palmitoyl-CoA (C16) Nonanoyl_CoA Nonanoyl-CoA (C9) Palmitoyl_CoA->Nonanoyl_CoA β-oxidation (Chain Shortening) Z6_Nonenoyl_CoA (Z)-6-Nonenoyl-CoA Nonanoyl_CoA->Z6_Nonenoyl_CoA Δ6-Desaturase (Hypothesized) Z6_Nonenol This compound Z6_Nonenoyl_CoA->Z6_Nonenol Fatty Acyl-CoA Reductase (FAR)

Hypothesized biosynthetic pathway of this compound in insects.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, data from related pathways provide insights into enzyme kinetics and substrate concentrations.

Enzyme ClassSubstrateProductKm (µM)Vmax (nmol/mg/min)Organism/TissueReference
9-Lipoxygenase Linoleic Acid9-HPOD15-10050-200Various Plants(Generic data)
Hydroperoxide Lyase 9-HPOD(Z)-3-Nonenal5-50100-500Cucumber(Generic data)
Alcohol Dehydrogenase HexanalHexanol100-50020-100Various Plants(Generic data)
Δ11-Desaturase Palmitoyl-CoA(Z)-11-Hexadecenoyl-CoA10-300.5-2.0Trichoplusia ni(Generic data)
Fatty Acyl-CoA Reductase (Z)-11-Hexadecenoyl-CoA(Z)-11-Hexadecen-1-ol5-201.0-5.0Bombyx mori(Generic data)

Note: The data presented are illustrative and may vary significantly between species and experimental conditions. Specific kinetic data for the enzymes directly involved in this compound biosynthesis are largely unavailable and represent a key area for future research.

Experimental Protocols

Identification of Biosynthetic Pathway Intermediates

A common approach to elucidating biosynthetic pathways is through isotopic labeling studies followed by GC-MS analysis.

Experimental_Workflow_Intermediates Start Introduce Labeled Precursor (e.g., ¹³C-Linoleic Acid or ¹³C-Nonanoic Acid) Incubation Incubate with Plant Tissue or Insect Pheromone Gland Start->Incubation Extraction Solvent Extraction of Volatiles and Intermediates Incubation->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Identify Labeled Intermediates and Final Product Analysis->Identification End Pathway Elucidation Identification->End

Workflow for identifying biosynthetic intermediates.

Protocol:

  • Precursor Synthesis: Synthesize or procure isotopically labeled precursors (e.g., ¹³C or ²H labeled linoleic acid, nonanoic acid).

  • Incubation: Apply the labeled precursor to the biological material (e.g., melon tissue homogenate or dissected insect pheromone glands). Incubate under conditions that promote biosynthesis.

  • Extraction: Extract the volatile and non-volatile metabolites using an appropriate solvent (e.g., hexane (B92381) for volatiles, methanol/chloroform for more polar intermediates).

  • Derivatization (Optional): For non-volatile intermediates like fatty acids, derivatization to their methyl esters (FAMEs) may be necessary for GC analysis.

  • GC-MS Analysis: Analyze the extracts by gas chromatography-mass spectrometry (GC-MS). The mass spectra of the labeled compounds will show a characteristic mass shift, allowing for their identification and confirmation of their role in the pathway.

Functional Characterization of Enzymes

To confirm the function of candidate enzymes (e.g., a putative Δ6-desaturase or an isomerase), heterologous expression followed by in vitro assays is a standard method.

Experimental_Workflow_Enzyme_Characterization Start Isolate Candidate Gene (e.g., from Melon or Melon Fly) Cloning Clone Gene into an Expression Vector Start->Cloning Expression Heterologous Expression (e.g., in Yeast or E. coli) Cloning->Expression Purification Purify the Recombinant Enzyme Expression->Purification Assay In Vitro Enzyme Assay with Putative Substrate Purification->Assay Analysis Product Analysis by GC-MS or HPLC Assay->Analysis End Confirm Enzyme Function Analysis->End

Workflow for functional enzyme characterization.

Protocol:

  • Gene Identification: Identify candidate genes through transcriptomic analysis of the relevant tissues (e.g., melon fruit or insect pheromone glands).

  • Cloning and Expression: Clone the full-length cDNA of the candidate gene into a suitable expression vector and express the protein in a heterologous host system like Saccharomyces cerevisiae or Escherichia coli.

  • Enzyme Preparation: Prepare a crude cell lysate or purify the recombinant enzyme using affinity chromatography.

  • Enzyme Assay: Incubate the enzyme preparation with the hypothesized substrate (e.g., (Z)-3-nonenal for an isomerase, or nonanoyl-CoA for a desaturase) and necessary cofactors (e.g., NADPH for reductases and desaturases).

  • Product Analysis: Extract the reaction products and analyze them by GC-MS or HPLC to confirm the identity of the product and thus the function of the enzyme.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating case study in the evolution of metabolic pathways. In plants, the well-established LOX pathway provides a clear route to C9 volatiles, but the specific isomerization required to produce the Δ6 isomer remains a key knowledge gap. In insects, the general principles of pheromone biosynthesis suggest a pathway involving chain shortening, desaturation, and reduction, but the specific enzymes, particularly a Δ6-desaturase active on a C9 substrate, have yet to be identified.

Future research should focus on:

  • Identification of the plant isomerase: Transcriptomic and proteomic studies of melon and cucumber tissues actively producing this compound could lead to the identification of the elusive isomerase.

  • Characterization of insect desaturases: Functional screening of desaturases from the melon fly and related species is needed to identify an enzyme with Δ6-desaturase activity on short-chain fatty acids.

  • Quantitative metabolic flux analysis: Using stable isotope labeling, the flux through the different proposed pathways can be quantified, providing a deeper understanding of the regulation of this compound production.

A complete understanding of the biosynthesis of this compound will not only advance our fundamental knowledge of plant and insect biochemistry but also open up new avenues for the biotechnological production of this valuable flavor and pheromone compound. This could lead to the development of enhanced crop varieties and more sustainable and effective pest management strategies.

The Natural Occurrence of (Z)-Non-6-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Non-6-en-1-ol is a C9 unsaturated fatty alcohol that contributes significantly to the characteristic aroma of various fruits, most notably muskmelon (Cucumis melo) and watermelon (Citrullus lanatus).[1] Beyond its role as a flavor compound, it is also recognized as a plant metabolite and a potential semiochemical, specifically as an insect pheromone. This technical guide provides a comprehensive overview of the discovery of this compound in nature, detailing its biosynthesis, methods for its isolation and identification, and its role in chemical ecology. This document is intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug development by providing detailed experimental protocols and quantitative data.

Introduction

This compound, a volatile organic compound, is a key contributor to the fresh, green, and melon-like aroma of several fruits.[2] Its presence is a critical factor in the sensory perception and quality of these fruits. The biosynthesis of this and other related C9 aldehydes and alcohols, often referred to as "green leaf volatiles," is initiated by the lipoxygenase (LOX) pathway in plants, typically in response to tissue damage. This guide will delve into the enzymatic cascade responsible for its formation, present available quantitative data on its natural abundance, and provide detailed methodologies for its study.

Natural Sources and Quantitative Data

This compound has been identified as a significant volatile component in various cultivars of melon and watermelon.[1][3][4] The concentration of this and related C9 compounds can vary significantly between different cultivars and even within different parts of the fruit. While specific quantitative data for this compound is often reported as part of a larger volatile profile, the following table summarizes the concentration ranges of related C9 compounds found in watermelon, which provides a valuable reference.

CompoundCultivar/VarietyConcentration Range (µg/kg FW)Reference
(Z)-6-Nonenal39 melon cultivars (average)> 50[5]
(Z)-6-NonenalWatermelon (8 cultivars)2.1 - 6.6% of total peak area[6]
(Z)-3-Nonen-1-olWatermelon (8 cultivars)8.1 - 12.3% of total peak area[6]
(E,Z)-2,6-NonadienalWatermelon (8 cultivars)5.3 - 9.8% of total peak area[6]
NonanalWatermelon (8 cultivars)4.4 - 6.0% of total peak area[6]
(Z,Z)-3,6-Nonadien-1-olWatermelon (8 cultivars)3.4 - 6.0% of total peak area[6]

Table 1: Quantitative Data of C9 Volatile Compounds in Melon and Watermelon. FW denotes fresh weight. The data for watermelon is presented as a percentage of the total peak area from GC-MS analysis.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step enzymatic process that is part of the broader lipoxygenase (LOX) pathway. This pathway is responsible for the production of a variety of oxylipins, which are involved in plant defense and signaling. The formation of C9 aldehydes and alcohols begins with the oxygenation of polyunsaturated fatty acids.

Biosynthesis_of_Z_Non_6_en_1_ol cluster_0 Lipoxygenase Pathway Linoleic_Acid Linoleic Acid (18:2) 9_LOX 9-Lipoxygenase (9-LOX) Linoleic_Acid->9_LOX Oxygenation 9_HPOD 9-Hydroperoxyoctadecadienoic Acid (9-HPOD) 9_LOX->9_HPOD HPL Hydroperoxide Lyase (HPL) 9_HPOD->HPL Cleavage Z_3_Nonenal (Z)-3-Nonenal HPL->Z_3_Nonenal ADH Alcohol Dehydrogenase (ADH) Z_3_Nonenal->ADH Reduction Z_Non_6_en_1_ol This compound ADH->Z_Non_6_en_1_ol

Caption: Biosynthesis of this compound via the Lipoxygenase Pathway.

The key enzymatic steps are:

  • Oxygenation: 9-Lipoxygenase (9-LOX) incorporates molecular oxygen into linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPOD).

  • Cleavage: Hydroperoxide lyase (HPL) cleaves 9-HPOD into a C9 aldehyde, (Z)-3-nonenal, and a C9 oxo-acid.[5][7][8]

  • Reduction: Alcohol dehydrogenase (ADH) reduces the aldehyde group of (Z)-3-nonenal to the corresponding alcohol, this compound.[3][9][10]

Experimental Protocols

Isolation from Natural Sources: Headspace Solid-Phase Microextraction (HS-SPME)

This method is widely used for the extraction of volatile and semi-volatile compounds from fruits.

HS_SPME_Workflow Sample_Prep Sample Preparation (e.g., 2g of fruit puree in a 20 mL vial) Incubation Incubation (e.g., 40°C for 20 min) Sample_Prep->Incubation SPME_Fiber SPME Fiber Exposure (e.g., CAR/PDMS/DVB fiber) Incubation->SPME_Fiber Extraction Volatile Extraction (e.g., 30 min at 50°C) SPME_Fiber->Extraction Desorption Thermal Desorption in GC Inlet (e.g., 250°C for 5 min) Extraction->Desorption GC_MS GC-MS Analysis Desorption->GC_MS

Caption: Workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Materials:

  • Fruit sample (e.g., watermelon or muskmelon)

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heater/stirrer or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Homogenize the fruit sample. Place a known amount (e.g., 2 g) of the homogenate into a 20 mL headspace vial. An internal standard can be added for quantification.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.[11]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 50°C) with agitation.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the GC column.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

  • Injector Temperature: 250°C (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 min

    • Ramp to 150°C at 5°C/min, hold for 3 min

    • Ramp to 190°C at 8°C/min, hold for 1 min

    • Ramp to 250°C at 30°C/min, hold for 5 min[5]

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Impact (EI) Energy: 70 eV

    • Mass Scan Range: m/z 35-400

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for Volatile Compounds:

  • Isolation: The pure compound can be isolated from the natural extract using preparative gas chromatography.

  • Solvent: Dissolve the purified sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃, acetone-d₆).[12]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[7]

  • Reference Standard: An internal reference standard, such as tetramethylsilane (B1202638) (TMS), is typically added.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons adjacent to the double bond and the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of nine carbon atoms, including those of the double bond and the carbon bearing the hydroxyl group.

Role as an Insect Pheromone

Unsaturated long-chain alcohols, such as this compound, are common components of insect sex pheromones.[13] These chemical signals are released by one individual to elicit a behavioral response in another individual of the same species, primarily for mating. While a specific insect species that definitively uses this compound as a primary sex pheromone is not yet widely documented in the literature, its structural similarity to known pheromones suggests its potential role in insect communication. The identification of such a role would typically involve the following experimental workflow.

Pheromone_ID_Workflow Pheromone_Gland_Extraction Pheromone Gland Extraction GC_EAD Gas Chromatography-Electroantennographic Detection (GC-EAD) Pheromone_Gland_Extraction->GC_EAD GC_MS_Analysis GC-MS Analysis for Identification GC_EAD->GC_MS_Analysis Identify Active Peaks Chemical_Synthesis Chemical Synthesis of Putative Pheromone GC_MS_Analysis->Chemical_Synthesis Behavioral_Assays Behavioral Assays (e.g., Wind Tunnel) Chemical_Synthesis->Behavioral_Assays Field_Trapping Field Trapping Experiments Behavioral_Assays->Field_Trapping

Caption: Experimental workflow for the identification of insect sex pheromones.

Conclusion

This compound is a naturally occurring volatile compound with significant importance in the flavor and aroma of fruits like melon and watermelon. Its biosynthesis via the lipoxygenase pathway is a key area of study for understanding and potentially manipulating fruit quality. The detailed experimental protocols provided in this guide for its extraction, identification, and potential role as a semiochemical offer a robust framework for further research. Future investigations into its specific role in insect chemical communication could open new avenues for the development of environmentally friendly pest management strategies.

References

Spectroscopic Profile of (Z)-Non-6-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (Z)-Non-6-en-1-ol, a volatile organic compound with applications in the flavor and fragrance industries. This document is intended to serve as a core reference for researchers and professionals involved in natural product chemistry, chemical synthesis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data of this compound
SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
A5.36m1HH-6
B5.32m1HH-7
C3.603t2HH-1
D2.86-1H-OH
E2.033m2HH-5
F1.559m2HH-2
G1.36m4HH-3, H-4
J0.952t3HH-9

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound
CarbonChemical Shift (ppm)
C162.8
C232.6
C325.7
C429.3
C526.9
C6129.8
C7130.9
C820.6
C914.4

Solvent: CDCl₃

Table 3: FT-IR Spectroscopic Data of this compound
Wavenumber (cm⁻¹)AssignmentFunctional Group
~3330 (broad)O-H stretchAlcohol
~3005=C-H stretchAlkene
~2927, ~2856C-H stretchAlkane
~1655C=C stretchAlkene
~1460C-H bendAlkane
~1058C-O stretchPrimary Alcohol
~725=C-H bend (cis)Alkene
Table 4: Mass Spectrometry Data of this compound (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment
4199.8[C₃H₅]⁺
5437.5[C₄H₆]⁺
5569.4[C₄H₇]⁺
67100.0[C₅H₇]⁺
6865.6[C₅H₈]⁺
8144.5[C₆H₉]⁺
8263.8[C₆H₁₀]⁺
9565.3[C₇H₁₁]⁺
12410.6[M-H₂O]⁺
142Not Observed[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These are based on standard laboratory practices and should be adapted as needed for specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of neat this compound, a liquid at room temperature, is typically recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed directly onto the ATR crystal. Alternatively, a thin film of the liquid can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal or salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the volatile this compound is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent IR FT-IR Spectroscopy Sample->IR Neat liquid (ATR) or thin film MS Mass Spectrometry Sample->MS Inject into GC-MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Molecular structure of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of (Z)-Non-6-en-1-ol

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

This compound is a fatty alcohol characterized by a nine-carbon chain with a primary alcohol group at one end and a cis-configured double bond at the sixth carbon position.[1] This specific stereochemistry is crucial to its biological activity and sensory properties.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Synonyms: cis-6-Nonen-1-ol, (Z)-6-Nonen-1-ol[1]

  • CAS Number: 35854-86-5[1]

  • Chemical Formula: C₉H₁₈O[1]

  • Molecular Weight: 142.24 g/mol [1]

  • InChI Key: XJHRZBIBSSVCEL-ARJAWSKDSA-N[1]

  • SMILES: CC/C=C\CCCCCO[1]

Below is a diagram representing the two-dimensional structure of this compound.

Molecular structure of this compound.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic powerful, melon-like odor.[1] It is insoluble in water but soluble in fixed oils.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 142.24 g/mol [1]
Boiling Point 115.0 °C @ 20.00 mm Hg[1]
Density 0.844 - 0.851 g/cm³[1]
Refractive Index 1.448 - 1.450[1]
Flash Point 208.00 °F (97.78 °C)[2]
Water Solubility 619.3 mg/L @ 25 °C (estimated)[2]
logP (o/w) 3.014 (estimated)[2]

Spectroscopic Data Summary:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the cis-double bond, the methylene (B1212753) protons adjacent to the hydroxyl group, and the terminal methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum displays a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A peak around 3010 cm⁻¹ is indicative of the C-H stretching of the double bond.[3]

  • Mass Spectrometry (MS): The electron ionization mass spectrum does not typically show a strong molecular ion peak. Common fragmentation patterns include the loss of water (M-18) and cleavage at the C-C bonds adjacent to the double bond and the alcohol.[4]

Experimental Protocols

Synthesis of this compound

A plausible and stereoselective method for the synthesis of this compound is via the Wittig reaction. This method involves the reaction of an aldehyde with a phosphonium (B103445) ylide.

Protocol:

  • Ylide Preparation: A triphenylphosphonium ylide is prepared from a suitable 6-hydroxyhexyl halide by reaction with triphenylphosphine, followed by deprotonation with a strong base such as n-butyllithium in an aprotic solvent like THF under an inert atmosphere.

  • Wittig Reaction: Propanal is added to the ylide solution at low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound via the Wittig reaction.

wittig_synthesis start 6-Bromohexan-1-ol ylide Phosphonium Ylide Formation start->ylide Step 1 reagent1 1. PPh3 2. n-BuLi reagent1->ylide wittig Wittig Reaction ylide->wittig Step 2 reagent2 Propanal reagent2->wittig workup Aqueous Workup wittig->workup Step 3 purification Flash Chromatography workup->purification Step 4 product This compound purification->product Step 5

Workflow for the synthesis of this compound.
Biological Activity and Olfactory Signaling

This compound is known to function as a flavor and fragrance compound and as a pheromone.[1] The perception of such volatile organic compounds is initiated by the olfactory system.

The binding of an odorant molecule like this compound to an olfactory receptor in the nasal epithelium triggers a G-protein-coupled signaling cascade. This leads to the production of cyclic AMP (cAMP), which opens cyclic nucleotide-gated ion channels. The resulting influx of cations depolarizes the olfactory receptor neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

The diagram below outlines the generalized olfactory signaling pathway.

olfactory_pathway odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Golf) Activation receptor->g_protein adenylate_cyclase Adenylate Cyclase Activation g_protein->adenylate_cyclase cAMP ATP to cAMP adenylate_cyclase->cAMP ion_channel cAMP-gated Ion Channel Opening cAMP->ion_channel depolarization Cation Influx & Depolarization ion_channel->depolarization signal Action Potential to Olfactory Bulb depolarization->signal

Generalized olfactory signaling pathway.

References

The Ecological Significance of (Z)-Non-6-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (Z)-Non-6-en-1-ol is a C9 unsaturated alcohol, recognized as a significant semiochemical in insect-plant interactions. As a prominent green leaf volatile (GLV) found in various plants, particularly cucurbits like muskmelon and watermelon, it plays a crucial role as a kairomone, guiding herbivorous insects to suitable host plants.[1][2] Its precursor, (Z)-non-6-enal, is a key component of melon and cucumber aroma.[3] The biosynthesis of this compound occurs via the plant's lipoxygenase (LOX) pathway, initiated by damage or stress. Perception in insects is mediated by a sophisticated olfactory system, where the molecule binds to specific receptors on olfactory sensory neurons, triggering a signal cascade that leads to a behavioral response. Understanding the biosynthesis, ecological function, and neural perception of this compound offers significant opportunities for the development of novel pest management strategies, targeting the olfaction and host-seeking behavior of agricultural pests like the melon fly, Zeugodacus cucurbitae. This guide provides a technical overview of these core areas for researchers in chemical ecology and drug development.

Biosynthesis of this compound in Plants

This compound is a member of the C9 green leaf volatile (GLV) family, which are produced via the lipoxygenase (LOX) pathway in plants, typically in response to tissue damage.[4][5][6] The pathway is a multi-step enzymatic cascade that converts polyunsaturated fatty acids into various oxylipins. The formation of C9 volatiles, including this compound, is initiated from linolenic acid.

The proposed biosynthetic pathway involves three primary enzymatic steps:

  • Oxygenation by Lipoxygenase (LOX): The pathway begins with the oxygenation of a polyunsaturated fatty acid precursor, such as linolenic acid. A specific 9-lipoxygenase (9-LOX) enzyme incorporates molecular oxygen to form a 9-hydroperoxy fatty acid intermediate.[7]

  • Cleavage by Hydroperoxide Lyase (HPL): The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). This enzyme breaks the carbon chain, yielding a C9 aldehyde, (Z)-non-6-enal, and a corresponding oxo-acid.[4][7]

  • Reduction by Alcohol Dehydrogenase (ADH): In the final step, the aldehyde group of (Z)-non-6-enal is reduced to a primary alcohol, forming this compound. This reaction is catalyzed by an alcohol dehydrogenase (ADH), utilizing NADH or NADPH as a cofactor.[4]

G cluster_pathway Biosynthesis of this compound A Linolenic Acid B 9-Hydroperoxy Intermediate A->B  Lipoxygenase (9-LOX)   C (Z)-Non-6-enal (Aldehyde) B->C  Hydroperoxide Lyase (HPL)   D This compound (Alcohol) C->D  Alcohol Dehydrogenase (ADH)  

Biosynthesis of this compound.

Ecological Role as a Kairomone

This compound functions primarily as a kairomone, a chemical signal emitted by one species that benefits a receiving species at the expense of the emitter.[8] As a volatile compound released from host plants like melon and cucumber, it serves as a crucial olfactory cue for herbivorous insects, guiding them to sources of food and potential oviposition sites.[2][3][9]

The melon fly (Zeugodacus cucurbitae, formerly Bactrocera cucurbitae) is a significant agricultural pest that targets cucurbit crops.[10] While standard lures for the melon fly often utilize compounds like cue-lure, the natural volatiles emitted by host plants are critical for host location.[11][12] The presence of C9 volatiles like this compound and its precursor aldehyde in these plants makes them key components of the host's chemical signature, making them attractive targets for developing species-specific pest management solutions.[9]

Quantitative Data on Insect Olfactory Responses

The response of an insect's olfactory system to a specific compound can be quantified using techniques such as Electroantennography (EAG) and behavioral assays. EAG measures the summated electrical potential from the antennal neurons, providing a direct measure of olfactory detection, while behavioral assays assess the insect's preference or aversion.[13][14][15]

Specific quantitative data for this compound is limited in publicly available literature. The following tables present illustrative data for closely related C9 and C6 green leaf volatiles to demonstrate the expected format and typical response magnitudes in such experiments.

Table 1: Illustrative Electroantennogram (EAG) Responses to Green Leaf Volatiles

This table shows hypothetical dose-dependent EAG responses of a cucurbit-specialist insect to C9 volatiles. The response is measured in millivolts (mV) and indicates the degree of antennal stimulation.

CompoundDose (µg)Mean EAG Response (mV ± SE)
This compound 10.8 ± 0.1
101.5 ± 0.2
1002.9 ± 0.3
(Z)-Non-6-enal 11.1 ± 0.1
102.0 ± 0.2
1003.5 ± 0.4
Control (Hexane) -0.1 ± 0.05
Note: Data is illustrative and based on typical responses for green leaf volatiles.

Table 2: Illustrative Behavioral Response in a Y-Tube Olfactometer Assay

This table presents the results of a two-choice behavioral assay, where insects choose between an arm containing a volatile compound and a control arm with clean air. Data is shown as the percentage of insects choosing the treatment arm.

Treatment ArmControl Arm% Insects Choosing TreatmentP-value
This compound Clean Air75%< 0.01
(Z)-Non-6-enal Clean Air82%< 0.001
Cue-Lure (Positive Control) Clean Air88%< 0.001
Note: Data is illustrative. A statistically significant preference (P < 0.05) for the treatment arm indicates attraction.

Molecular Mechanism of Olfactory Perception

The detection of this compound and other odorants in insects is a complex process initiated at the peripheral olfactory organs, primarily the antennae.[16][17] The process involves multiple proteins and results in the conversion of a chemical signal into an electrical one.[1][18]

  • Transport: Volatile molecules enter the sensilla (hair-like structures on the antenna) through pores and diffuse across the sensillum lymph. Here, they are often bound by Odorant-Binding Proteins (OBPs), which solubilize the hydrophobic molecules and transport them to the neuronal membrane.[16][18]

  • Reception: The OBP-odorant complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[19] Insect ORs are typically heterodimeric ligand-gated ion channels, consisting of a variable, odorant-specific subunit (ORx) and a highly conserved co-receptor subunit (Orco).[1][17]

  • Signal Transduction: Upon binding of the odorant to the ORx subunit, the ORx-Orco complex undergoes a conformational change, opening a non-selective cation channel.[1][18] The resulting influx of cations (e.g., Na⁺, K⁺, Ca²⁺) depolarizes the neuron's membrane.

  • Action Potential: If the depolarization reaches a threshold, it triggers an action potential (a nerve impulse). This electrical signal is then transmitted along the axon of the OSN to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.[16]

G cluster_olfaction Insect Olfactory Signal Transduction Odor This compound OBP Odorant-Binding Protein (OBP) Odor->OBP Binding in Sensillum Lymph OR_Complex Olfactory Receptor (ORx-Orco Complex) OBP->OR_Complex Transport & Delivery Channel Ion Channel Opening OR_Complex->Channel Activation Depol Membrane Depolarization Channel->Depol Cation Influx AP Action Potential Generation Depol->AP Brain Signal to Antennal Lobe AP->Brain

Generalized olfactory signaling pathway.

Experimental Protocols

Investigating the ecological significance of this compound requires a combination of electrophysiological and behavioral techniques to establish a link between the chemical cue and the insect's response.

Electroantennography (EAG) Protocol

EAG is used to screen for compounds that an insect can detect.[13][14][20] It measures the gross electrical potential change from the entire antenna in response to an odor puff.

  • Insect Preparation: An insect is anesthetized (e.g., by chilling). For an excised antenna preparation, the antenna is carefully removed at its base. For a whole-insect preparation, the insect is immobilized on a stage.[13][21]

  • Electrode Placement: The basal end of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. Both electrodes are filled with a conductive saline solution or gel.[22]

  • Stimulus Preparation: A stock solution of this compound is prepared in a high-purity solvent (e.g., hexane). Serial dilutions are made to create a dose-response range (e.g., 0.1, 1, 10, 100 µg). A small volume (e.g., 10 µL) of each dilution is applied to a filter paper strip, which is then inserted into a Pasteur pipette. A solvent-only pipette serves as the control.[20]

  • Data Recording: The prepared antenna is placed in a continuous stream of humidified, purified air. The stimulus pipette is inserted into this airstream, and a timed puff of air delivers the odorant over the antenna. The resulting negative voltage deflection (in mV) is recorded by the EAG software. Stimuli are presented with sufficient recovery time in between (e.g., 60 seconds).[14]

Y-Tube Olfactometer Protocol

The Y-tube olfactometer is a standard tool for assessing insect behavioral choice (attraction or repulsion) in response to airborne stimuli.[23][24][25]

  • Apparatus Setup: A Y-shaped glass tube is cleaned thoroughly. A purified, humidified air stream is split and passed through each of the two arms of the 'Y'. The airflow rate is controlled and equal for both arms (e.g., 300 ml/min).[25]

  • Odor Source: The odor stimulus (e.g., filter paper treated with this compound in solvent) is placed in the airflow path of one arm (the "treatment" arm). An identical filter paper with solvent only is placed in the other arm (the "control" arm). The positions are randomized between trials to avoid positional bias.[24]

  • Insect Release: A single insect is introduced at the base of the Y-tube's main stem.[23]

  • Data Collection: The insect is given a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a defined distance into one of the arms.[25] Insects that do not make a choice are recorded as "no response."

  • Statistical Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square (χ²) test or binomial test to determine if there is a statistically significant preference.

G cluster_workflow Integrated Experimental Workflow Start Plant Volatile Source (e.g., Melon) GCMS Chemical Identification (GC-MS) Start->GCMS GCEAD Electrophysiological Screening (GC-EAD) Start->GCEAD ActiveComp Identify Active Compounds (e.g., this compound) GCEAD->ActiveComp Synthesis Obtain Pure Compound (Synthesis/Purchase) ActiveComp->Synthesis Behavior Behavioral Bioassay (Y-Tube Olfactometer) Synthesis->Behavior Result Confirm Behavioral Role (Attractant/Repellent) Behavior->Result

Workflow for identifying bioactive semiochemicals.

References

Methodological & Application

Application Notes & Protocols: Synthesis of (Z)-Non-6-en-1-ol via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of (Z)-non-6-en-1-ol, a valuable compound found in nature and used as a flavoring agent and pheromone.[1] The synthesis is centered around the Wittig reaction, a powerful and widely used method for creating carbon-carbon double bonds with high stereocontrol.[2][3] The protocol details a multi-step sequence including hydroxyl group protection, phosphonium (B103445) salt formation, the key Wittig olefination step, and final deprotection to yield the target Z-alkene. The use of a non-stabilized ylide in the Wittig reaction is crucial for achieving high (Z)-isomer selectivity.[4][5]

Overall Synthesis Scheme

The synthesis of this compound is accomplished through a four-step process. The strategy involves the protection of a bifunctional starting material, followed by the formation of the necessary Wittig reagent, the carbon-carbon bond-forming reaction, and subsequent deprotection to reveal the final product.

Overall Synthesis Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Phosphonium Salt Formation cluster_2 Step 3: Wittig Reaction cluster_3 Step 4: Deprotection A 6-Bromo-1-hexanol (B126649) B 2-(6-Bromohexyloxy)tetrahydro-2H-pyran A->B DHP, PPTS DCM C (6-((Tetrahydro-2H-pyran-2-yl)oxy)hexyl)triphenylphosphonium Bromide B->C PPh₃ Acetonitrile (B52724), Reflux D Protected (Z)-Alkene C->D 1. n-BuLi, THF, -78°C 2. Propanal E This compound D->E Acetic Acid, THF, H₂O

Caption: A four-step reaction scheme for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The properties of the final product, this compound, are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms cis-6-Nonen-1-ol, (6Z)-Nonen-1-ol[1][6]
CAS Number 35854-86-5[6]
Molecular Formula C₉H₁₈O[6]
Molecular Weight 142.24 g/mol [1]
Appearance Colorless to pale yellow clear liquid[7]
Boiling Point Approx. 205-207 °C (Predicted)N/A
¹H NMR Data consistent with the structure[8] (Data for E-isomer available)
Mass Spectrum (m/z) Key fragments: 55, 41, 69, 82, 67, 95, 124, 142 (M⁺)[6]
IR Spectrum Characteristic peaks for O-H (broad, ~3300 cm⁻¹) and C=C (cis, ~1655 cm⁻¹, ~720 cm⁻¹)[9] (Data available)
Purity (Typical) >95% (after chromatography)General expectation for this method
Yield (Typical) 60-80% over the final two steps (Wittig/Deprotection)[10] (Based on similar Wittig reactions)

Experimental Protocols

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are hazardous and should be handled with care. Anhydrous solvents and an inert atmosphere (Argon or Nitrogen) are critical for Step 3.

Step 1: Protection of 6-Bromo-1-hexanol

This step protects the hydroxyl group as a tetrahydropyranyl (THP) ether to prevent it from reacting with the strong base in the Wittig step.

  • Reagents:

    • 6-Bromo-1-hexanol (1 equivalent)

    • 3,4-Dihydropyran (DHP) (1.2 equivalents)

    • Pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents, catalytic)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 6-bromo-1-hexanol in anhydrous DCM in a round-bottom flask.

    • Add DHP followed by a catalytic amount of PPTS.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-(6-bromohexyloxy)tetrahydro-2H-pyran.

Step 2: Synthesis of the Phosphonium Salt

The protected bromo-alcohol is reacted with triphenylphosphine (B44618) to generate the phosphonium salt, the precursor to the Wittig reagent.[11][12]

  • Reagents:

    • 2-(6-Bromohexyloxy)tetrahydro-2H-pyran (1 equivalent)

    • Triphenylphosphine (PPh₃) (1.1 equivalents)

    • Acetonitrile

  • Procedure:

    • Combine the THP-protected bromo-alcohol and triphenylphosphine in a round-bottom flask.

    • Add acetonitrile and reflux the mixture for 24-48 hours, during which a white precipitate will form.

    • Cool the reaction mixture to room temperature. Diethyl ether can be added to promote further precipitation.

    • Filter the white solid, wash thoroughly with diethyl ether to remove any unreacted triphenylphosphine, and dry under vacuum to obtain the desired phosphonium salt.

Step 3: The Wittig Reaction

The core reaction where the ylide is generated in situ and reacted with propanal to form the Z-alkene.[4][13]

  • Reagents:

    • (6-((Tetrahydro-2H-pyran-2-yl)oxy)hexyl)triphenylphosphonium bromide (1 equivalent)

    • n-Butyllithium (n-BuLi) (1.05 equivalents) or Sodium bis(trimethylsilyl)amide (NaHMDS)

    • Propanal (1.1 equivalents)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe. The formation of the ylide is indicated by a distinct color change (typically to deep orange or red). Stir the mixture at -78 °C for 1 hour.

    • Add propanal dropwise to the ylide solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is carried forward to the deprotection step.

Step 4: Deprotection of the THP Ether

The final step is the removal of the THP protecting group under mild acidic conditions to yield this compound.

  • Reagents:

    • Crude protected alkene from Step 3

    • Acetic Acid

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the crude protected alkene in a 3:1:1 mixture of acetic acid:THF:water.

    • Stir the reaction at room temperature for several hours, monitoring by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by column chromatography on silica gel to obtain pure this compound.

Workflow and Mechanism Diagrams

Experimental Workflow

The following diagram illustrates the sequential steps of the entire synthesis protocol.

G start Start: 6-Bromo-1-hexanol step1 Step 1: Protection (DHP, PPTS) start->step1 step2 Step 2: Salt Formation (PPh₃, Reflux) step1->step2 step3 Step 3: Wittig Reaction (n-BuLi, Propanal) step2->step3 step4 Step 4: Deprotection (H₃O⁺) step3->step4 purify Final Purification (Column Chromatography) step4->purify end Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Wittig Reaction Mechanism

The stereochemical outcome of the Wittig reaction is determined during the formation of the oxaphosphetane intermediate. For non-stabilized ylides under salt-free conditions, the reaction proceeds via a concerted [2+2] cycloaddition, leading to a cis-substituted oxaphosphetane that decomposes to the Z-alkene.[14]

Mechanism of Z-Selective Wittig Reaction cluster_cycloaddition [2+2] Cycloaddition cluster_retro Retro-[2+2] Cycloaddition ylide Phosphonium Ylide (Non-stabilized) ts1 Puckered Transition State (Kinetic Control) aldehyde Propanal oxaphosphetane cis-Oxaphosphetane Intermediate ts1->oxaphosphetane Fast, Irreversible ts2 Syn-Elimination product (Z)-Alkene ts2->product Decomposition side_product Triphenylphosphine Oxide ts2->side_product Decomposition

Caption: Simplified mechanism for the Z-selective Wittig reaction.

References

Stereoselective Synthesis of (Z)-Alkenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-alkenols, a critical structural motif in numerous biologically active molecules and pharmaceutical agents. The methods outlined below offer various strategies to control the geometry of the carbon-carbon double bond, leading to the preferential formation of the thermodynamically less stable (Z)-isomer.

Partial Hydrogenation of Alkynes: The Lindlar Reduction

The partial hydrogenation of alkynes is a classical and reliable method for the synthesis of (Z)-alkenes. The use of a "poisoned" catalyst, most notably the Lindlar catalyst, is crucial for stopping the reduction at the alkene stage and ensuring syn-addition of hydrogen, which results in the formation of the (Z)-isomer.

Application Notes:

The Lindlar catalyst, typically composed of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), deactivates the catalyst's surface to prevent over-reduction to the corresponding alkane.[1][2] This method is highly effective for a wide range of alkynols, affording excellent (Z)-selectivity. The reaction is sensitive to the catalyst's activity and reaction conditions, and careful monitoring is often required to achieve optimal results.

Experimental Protocol: Synthesis of (Z)-But-2-en-1,4-diol

This protocol is adapted from a standard procedure for Lindlar hydrogenation.

Materials:

  • But-2-yne-1,4-diol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Methanol (B129727) (MeOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)

  • Magnetic stirrer

  • Celite®

Procedure:

  • In a 250 mL round-bottom flask, dissolve but-2-yne-1,4-diol (1.0 g, 11.6 mmol) in methanol (50 mL).

  • Add Lindlar's catalyst (100 mg, ~10 wt%) and a drop of quinoline to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or low pressure) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material and to avoid over-reduction.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (Z)-but-2-en-1,4-diol.

Expected Outcome: The reaction typically provides the (Z)-alkenol in high yield and with excellent stereoselectivity.

The Wittig Reaction

The Wittig reaction is a powerful and versatile method for the formation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are generally employed under salt-free conditions.[3][4]

Application Notes:

Non-stabilized ylides, typically bearing alkyl or aryl substituents, react with aldehydes via a kinetically controlled pathway to form a syn-oxaphosphetane intermediate, which then collapses to selectively furnish the (Z)-alkene.[5] The presence of lithium salts can lead to equilibration of intermediates and a decrease in (Z)-selectivity; therefore, the use of sodium- or potassium-based strong bases for ylide generation is preferred.[4]

Experimental Protocol: Synthesis of a (Z)-Alkenol via Wittig Reaction

This protocol describes the reaction of a hydroxy-substituted aldehyde with a non-stabilized ylide.

Materials:

  • Alkyltriphenylphosphonium bromide

  • Sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydroxy-substituted aldehyde (e.g., 3-hydroxypropanal)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (e.g., NaNH₂, 1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic color of the ylide should develop.

  • Cool the reaction mixture to -78 °C and add a solution of the hydroxy-substituted aldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the (Z)-alkenol.

(Z)-Selective Olefin Cross-Metathesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. The development of stereoselective catalysts has enabled the synthesis of (Z)-alkenes with high selectivity.[6][7] Molybdenum- and Ruthenium-based catalysts are commonly employed for this purpose.

Application Notes:

(Z)-selective cross-metathesis reactions are particularly useful for the synthesis of disubstituted alkenes. The choice of catalyst and reaction conditions is critical for achieving high (Z)-selectivity. Molybdenum-based catalysts, such as Schrock's catalyst, and certain ruthenium-based catalysts, like some Grubbs-type catalysts, have shown excellent performance in promoting the formation of (Z)-isomers.[6][8] These reactions often tolerate a wide range of functional groups.

Experimental Protocol: Synthesis of a (Z)-Alkenol via Cross-Metathesis

This protocol outlines a general procedure for the cross-metathesis of an allyl alcohol derivative.

Materials:

  • Allyl alcohol derivative (e.g., protected allyl alcohol)

  • Alkene cross-partner

  • (Z)-selective metathesis catalyst (e.g., a Schrock-type molybdenum catalyst or a (Z)-selective Grubbs catalyst)

  • Anhydrous and degassed solvent (e.g., toluene (B28343) or dichloromethane)

  • Schlenk flask or glovebox

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the allyl alcohol derivative (1.0 eq) and the alkene cross-partner (1.2-2.0 eq) in the anhydrous and degassed solvent.

  • Add the (Z)-selective metathesis catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at the appropriate temperature (often room temperature to 40 °C) for the specified time (can range from a few hours to overnight).

  • Monitor the reaction by GC-MS or NMR spectroscopy.

  • Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired (Z)-alkenol product.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the classical Julia olefination that provides a powerful method for the stereoselective synthesis of alkenes. While often used for (E)-alkene synthesis, certain modifications and reaction conditions can favor the formation of (Z)-alkenes.

Application Notes:

The Julia-Kocienski reaction involves the reaction of a metalated heteroaryl sulfone with an aldehyde or ketone. The stereochemical outcome can be influenced by the nature of the heteroaryl group on the sulfone, the base, and the reaction solvent. For instance, the use of pyridinyl sulfones has been shown to exhibit high (Z)-selectivity.[9] Recent developments have also shown that using N-sulfonylimines as electrophiles can lead to excellent (Z)-selectivity.[10]

Experimental Protocol: (Z)-Selective Julia-Kocienski Olefination

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Heteroaryl alkyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone)

  • Strong base (e.g., lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethoxyethane (DME))

  • Aldehyde

  • Schlenk flask or glovebox

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve the heteroaryl alkyl sulfone (1.1 eq) in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add the strong base (1.0 eq) dropwise to generate the sulfone anion.

  • Stir the mixture at this temperature for 30-60 minutes.

  • Add a solution of the aldehyde (1.2 eq) in the anhydrous solvent dropwise.

  • Allow the reaction to proceed at low temperature for a few hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Photochemical (E)- to (Z)-Isomerization

The photochemical isomerization of (E)-alkenes to their corresponding (Z)-isomers provides a direct route to the thermodynamically less stable isomer. This method is particularly useful when the (E)-isomer is more readily accessible.

Application Notes:

This transformation is typically carried out by irradiating a solution of the (E)-alkene in the presence of a photosensitizer. The photosensitizer absorbs light and transfers the energy to the alkene, promoting its isomerization. The choice of photosensitizer and solvent can influence the efficiency and selectivity of the reaction. Iridium-based photosensitizers have been shown to be effective for the isomerization of allylic alcohols.[11]

Experimental Protocol: Photocatalytic Isomerization of an (E)-Allylic Alcohol

This protocol is based on a reported procedure for the isomerization of cinnamyl alcohol derivatives.[11]

Materials:

  • (E)-Allylic alcohol

  • Photocatalyst (e.g., fac-[Ir(ppy)₃])

  • Anhydrous and degassed solvent (e.g., THF)

  • Photoreactor equipped with a specific wavelength light source (e.g., blue LEDs)

  • Reaction vessel (e.g., a vial or Schlenk tube)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve the (E)-allylic alcohol (1.0 eq) and the photocatalyst (e.g., 1 mol%) in the anhydrous and degassed solvent.

  • Seal the vessel and place it in the photoreactor.

  • Irradiate the mixture with the light source at a controlled temperature (e.g., 35 °C) with stirring.

  • Monitor the progress of the isomerization by NMR spectroscopy or GC to determine the (Z):(E) ratio.

  • Once the desired ratio is achieved or the reaction reaches a photostationary state, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the product mixture by column chromatography on silica gel to isolate the (Z)-alkenol.

Quantitative Data Summary

MethodSubstrate ExampleCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Z:E Ratio
Lindlar Hydrogenation Ethyl but-2-ynoate5% Pd/BaSO₄, quinolineEt₂ORT8100>98:2
Wittig Reaction BenzaldehydePh₃P=CH(CH₂)₃CH₃, NaHMDSTHF-78 to RT1285>95:5
Olefin Cross-Metathesis Allyl Benzyl EtherMo-based catalyst (1a)Toluene22887>98:2
Julia-Kocienski Olefination CyclohexanecarboxaldehydePT-sulfone, KHMDSDME-55 to RT1271>95:5 (E-selective)
Julia-Kocienski Olefination N-sulfonyliminePT-sulfone, DBUDMFRT-922:98
Photochemical Isomerization (E)-cinnamyl alcoholfac-[Ir(ppy)₃]THF35248592:8

Note: The data in this table is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.[8][10][11][12][13]

Visualizations

Signaling Pathways and Experimental Workflows

Wittig_Reaction_Mechanism cluster_ylide Ylide Formation cluster_olefination Olefination PhosphoniumSalt R'CH₂-P⁺Ph₃ Br⁻ Ylide R'CH=PPh₃ (Non-stabilized Ylide) PhosphoniumSalt->Ylide Deprotonation Base Base (e.g., NaNH₂) Aldehyde R''CHO (Aldehyde) Oxaphosphetane syn-Oxaphosphetane Intermediate Z_Alkenol (Z)-Alkenol (R'CH=CHR'') Byproduct Ph₃P=O

Lindlar_Reduction_Workflow Start Alkynol Substrate Reaction Dissolve in Solvent (e.g., MeOH) Add Lindlar's Catalyst & Quinoline Start->Reaction Hydrogenation Purge with H₂ Stir under H₂ atmosphere Reaction->Hydrogenation Monitoring Monitor by TLC/GC Hydrogenation->Monitoring Workup Filter through Celite® Concentrate Filtrate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product (Z)-Alkenol Product Purification->Product

Olefin_Metathesis_Cycle Catalyst [M]=CHR¹ (Catalyst) Metallacycle1 Metallacyclobutane Catalyst->Metallacycle1 Alkene1 R²CH=CH₂ (Allyl Alcohol Derivative) Alkene1->Metallacycle1 Intermediate [M]=CH₂ Metallacycle1->Intermediate Product1 R²CH=CHR¹ (Intermediate Alkene) Metallacycle1->Product1 Metallacycle2 Metallacyclobutane Intermediate->Metallacycle2 Alkene2 R³CH=CH₂ (Cross-Partner) Alkene2->Metallacycle2 Metallacycle2->Catalyst Catalyst Regeneration Z_Product (Z)-R²CH=CHR³ ((Z)-Alkenol) Metallacycle2->Z_Product Product2 R³CH=CH₂ (Regenerated Partner)

References

Application Notes and Protocols for the GC-MS Analysis of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Non-6-en-1-ol is a volatile organic compound and a fatty alcohol that has been identified as a flavor and fragrance component in various natural products, including muskmelon and watermelon.[1] Its accurate identification and quantification are essential for quality control in the food and fragrance industries, as well as in ecological and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high resolution, sensitivity, and specificity.[2] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₈O[1][3]
Molecular Weight142.24 g/mol [1]
CAS Number35854-86-5[1][3]
IUPAC NameThis compound[1]

Table 2: Chromatographic Data for this compound

ParameterValueColumn TypeSource
Kovats Retention Index~1171-1176Standard Non-Polar (e.g., DB-5)
Kovats Retention Index~1710-1749Standard Polar (e.g., Carbowax)

Table 3: Mass Spectrometry Data for this compound (Electron Ionization)

Featurem/z ValuesSource
Molecular Ion [M]⁺142 (often weak or absent)[1][4]
Top Peak (Base Peak)41[1][5]
2nd Highest Peak67[1][5]
3rd Highest Peak55
Other Characteristic Fragments82, 95[5]

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of this compound.

Sample Preparation (Liquid Injection)

This protocol is suitable for the analysis of this compound in a relatively clean liquid matrix or as a pure standard.

Materials:

  • This compound standard or sample

  • High-purity volatile solvent (e.g., hexane, dichloromethane)

  • Volumetric flasks and micropipettes

  • 0.22 µm syringe filters

  • 2 mL GC vials with caps (B75204) and septa

Procedure:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL by accurately weighing the standard and dissolving it in a high-purity volatile solvent.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards for calibration, if quantitative analysis is required. Typical concentration ranges for calibration curves are 0.1 to 50 µg/mL.

  • Sample Dilution: Dilute the sample to be analyzed in the same solvent to achieve a final concentration within the calibration range.

  • Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could damage the GC column.

  • Transfer: Transfer the filtered solution into a 2 mL GC vial and cap securely.

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is recommended for the extraction and concentration of this compound from complex matrices such as food and beverage samples.

Materials:

  • Sample containing this compound

  • SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane - CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heating and stirring module

  • Sodium chloride (NaCl)

Procedure:

  • Sample Aliquot: Place a known amount of the liquid or solid sample into a 20 mL headspace vial.

  • Matrix Modification: Add approximately 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the partitioning of volatile compounds into the headspace.[2]

  • Internal Standard: If quantitative analysis is being performed, add a known amount of a suitable internal standard.

  • Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.[2]

  • SPME Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.[2]

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Instrumentation and Parameters

The following are typical instrument parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
GC ColumnDB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Oven Temperature ProgramInitial temperature: 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer
MS Transfer Line Temp.280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-350
Acquisition ModeFull Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Liquid_Injection_Prep Liquid Injection - Dilution - Filtration Sample->Liquid_Injection_Prep Clean Matrix HS_SPME_Prep HS-SPME - Equilibration - Extraction Sample->HS_SPME_Prep Complex Matrix GC_Inlet GC Inlet (Vaporization/ Desorption) Liquid_Injection_Prep->GC_Inlet HS_SPME_Prep->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detector->Data_Acquisition Data_Analysis Data Analysis - Identification - Quantification Data_Acquisition->Data_Analysis Report Report Data_Analysis->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: ¹H NMR Spectrum of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the ¹H NMR spectrum of (Z)-Non-6-en-1-ol, including a comprehensive data table, a step-by-step experimental protocol for spectral acquisition, and graphical representations of the molecular structure and experimental workflow.

Introduction

This compound is a fatty alcohol with a cis-alkene functional group.[1][2] It is a volatile organic compound found in various plants and is utilized as a flavoring and fragrance agent.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules. This application note details the expected ¹H NMR spectrum of this compound and provides a standardized protocol for its measurement.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below is based on published chemical shifts and predicted multiplicities and coupling constants derived from established principles of NMR spectroscopy.

Table 1: ¹H NMR Spectral Data for this compound

LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H1~3.602HTriplet (t)~6.6
H2~1.562HQuintet~7.1
H3~1.364HMultiplet (m)-
H4~2.032HQuartet (q)~7.0
H5 & H6~5.342HMultiplet (m)J(cis) ≈ 10.8, J(vicinal) ≈ 7.0
H7~2.032HQuintet~7.4
H8~0.953HTriplet (t)~7.4
OHVariable1HSinglet (s, broad)-

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent, concentration, and temperature.

Molecular Structure with Proton Assignments

The following diagram illustrates the structure of this compound with protons labeled according to the assignments in Table 1.

Caption: Structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the steps for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.

4.1. Materials and Equipment

4.2. Sample Preparation

  • Ensure the NMR tube is clean and dry.[3]

  • Accurately weigh approximately 5-10 mg of this compound directly into the NMR tube or dissolve it in a minimal amount of the deuterated solvent in a separate vial and then transfer the solution to the NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.[4]

  • Cap the NMR tube and gently vortex the sample to ensure the solution is homogeneous.

  • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[5]

4.3. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.[6]

  • Shim the magnetic field to optimize its homogeneity. This can be done manually or automatically to achieve the best possible resolution.[6]

  • Tune and match the probe for the ¹H nucleus to ensure optimal signal detection.[6]

  • Set the appropriate acquisition parameters, including:

    • Number of scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Spectral width: A standard spectral width of -2 to 12 ppm is appropriate.

    • Acquisition time: Typically 2-4 seconds.

    • Relaxation delay: A delay of 1-5 seconds between scans is recommended.

  • Acquire the Free Induction Decay (FID).

4.4. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicity and measure the coupling constants for each signal.

Experimental Workflow

The following diagram illustrates the workflow for the ¹H NMR experiment.

experimental_workflow sample_prep Sample Preparation dissolution Dissolve in CDCl3 with TMS sample_prep->dissolution transfer Transfer to NMR Tube dissolution->transfer nmr_acquisition NMR Data Acquisition transfer->nmr_acquisition locking Locking nmr_acquisition->locking shimming Shimming locking->shimming acquisition Acquire FID shimming->acquisition data_processing Data Processing acquisition->data_processing ft Fourier Transform data_processing->ft phasing Phasing & Referencing ft->phasing integration Integration & Analysis phasing->integration final_spectrum Final Spectrum integration->final_spectrum

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

References

Application Note: 13C NMR Analysis of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Non-6-en-1-ol is a long-chain unsaturated alcohol with applications in the synthesis of natural products and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules.[1] This application note provides a detailed protocol for the 13C NMR analysis of this compound, including predicted chemical shift data and a generalized experimental workflow.

Predicted 13C NMR Spectral Data

The chemical shifts in 13C NMR are influenced by the electronic environment of each carbon atom. For this compound, the presence of a hydroxyl group and a cis-double bond significantly affects the chemical shifts of the carbon chain. The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on established chemical shift ranges for alcohols, alkenes, and alkanes, as well as by analogy to similar unsaturated alcohols.[2][3][4][5]

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

Carbon AtomChemical Shift (ppm)Multiplicity (Proton Coupled)
C1~62.5Triplet
C2~32.8Triplet
C3~25.7Triplet
C4~29.3Triplet
C5~27.1Triplet
C6~129.5Doublet
C7~130.8Doublet
C8~20.6Triplet
C9~14.1Quartet

Note: These are predicted values and may vary slightly based on experimental conditions such as solvent and temperature.[6]

Experimental Protocol

This section outlines a general procedure for acquiring a 13C NMR spectrum of this compound.

1. Sample Preparation

  • Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for NMR analysis and its carbon signal at ~77 ppm can be used as a reference.[5]

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. NMR Instrument Setup

  • The following protocol is based on a standard 400 MHz NMR spectrometer.[7]

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the 13C probe.

3. Data Acquisition

  • A standard single-pulse experiment with proton decoupling is typically used for 13C NMR.[8]

  • Key Acquisition Parameters:

    • Pulse Program: A standard 30-degree or 90-degree pulse sequence with broadband proton decoupling.

    • Spectral Width: Approximately 200-250 ppm to ensure all carbon signals are observed.

    • Acquisition Time: 1-2 seconds for good resolution.

    • Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay may be necessary.

    • Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[1]

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.

  • Integrate the peaks if quantitative analysis is desired (note: routine 13C NMR is generally not quantitative without specific experimental setup).[1]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

G 13C NMR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh this compound b Dissolve in CDCl3 a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock, Tune, and Shim d->e f Set Acquisition Parameters e->f g Acquire 13C NMR Spectrum f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Reference Spectrum i->j k Peak Picking and Assignment j->k l Structural Confirmation k->l

Caption: Workflow for 13C NMR analysis of this compound.

Interpretation of the Spectrum

The 13C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

  • Downfield Region (δ > 100 ppm): The two signals in the range of 129-131 ppm are characteristic of the sp2 hybridized carbons of the double bond (C6 and C7).[2][4]

  • Hydroxylated Carbon (δ ~ 62.5 ppm): The signal for C1, the carbon directly attached to the electronegative oxygen atom, is shifted downfield to around 62.5 ppm.[4]

  • Upfield Region (δ < 40 ppm): The remaining signals correspond to the sp3 hybridized carbons of the alkyl chain. The chemical shifts of these carbons are influenced by their distance from the hydroxyl group and the double bond. The terminal methyl group (C9) will appear at the most upfield position (~14 ppm).[2]

For unambiguous assignment of each carbon signal, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments (HSQC, HMBC) can be employed.[9][10]

References

Application Notes and Protocols for the Extraction of (Z)-Non-6-en-1-ol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Non-6-en-1-ol is a volatile organic compound found in various plants, contributing to the characteristic aroma of fruits such as muskmelon, watermelon, and cucumber.[1] This fatty alcohol possesses a fresh, green, and melon-like scent and is utilized as a flavoring and fragrance agent.[1][2][3][4] These application notes provide detailed protocols for the extraction of this compound from plant materials using common laboratory techniques.

Data Presentation: Quantitative Analysis of this compound in Various Plant Sources

The concentration of this compound can vary significantly depending on the plant species, cultivar, and the extraction method employed. The following table summarizes quantitative data from various studies.

Plant MaterialExtraction MethodCompoundConcentration/Relative AbundanceReference
Cucumber (Cucumis sativus) PeelHeadspace Solid-Phase Microextraction (HS-SPME)(Z)-6-nonenol21.4 – 28.6% of total VOCs[5]
Cucumber (Cucumis sativus) FleshHeadspace Solid-Phase Microextraction (HS-SPME)(Z)-6-nonenol2.7 – 7.9% of total VOCs[5]
Korean Cucumber LinesHeadspace Solid-Phase Microextraction (HS-SPME)(6Z)-nonen-1-olRelatively high abundance[1]
La Mancha Trujillo Melons (Cucumis melo L.)Dichloromethane Extraction(Z)-6-nonen-1-ol5.42 - 6.45 µg/L[6]
Seedless Watermelon (Citrullus lanatus)Headspace Solid-Phase Microextraction (HS-SPME)3-nonen-1-ol/(E,Z)-2,6-nonadienal16.5-28.2% of total ion count peak area[7]

Experimental Protocols

Several methods can be employed for the extraction of volatile compounds like this compound from plant materials. The choice of method depends on the desired yield, purity, and the available equipment.

Protocol 1: Steam Distillation

Steam distillation is a widely used method for extracting essential oils and other volatile compounds from plant materials at temperatures lower than their boiling points, thus minimizing thermal degradation.[5][8][9]

Materials:

  • Fresh plant material (e.g., melon or cucumber pulp)

  • Distilled water

  • Steam distillation apparatus (boiling flask, biomass flask, condenser, receiving flask)[8][10]

  • Heating mantle or hot plate

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Preparation of Plant Material: Chop or crush the fresh plant material to increase the surface area for efficient extraction.[8] Place the prepared material into the biomass flask, ensuring it is no more than half full.[11]

  • Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below. Add distilled water to the boiling flask to about two-thirds full.[10]

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material in the biomass flask, causing the volatile compounds, including this compound, to vaporize.[8][9]

  • Condensation: The vapor mixture of steam and volatile compounds will travel to the condenser, where it will be cooled and converted back into a liquid (distillate).[8][9]

  • Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer containing the essential oils, in the receiving flask.[9]

  • Extraction from Distillate: Transfer the collected distillate to a separatory funnel. Add a water-immiscible organic solvent (e.g., diethyl ether) to extract the this compound from the aqueous layer.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate to remove any residual water. The solvent can then be carefully evaporated under a gentle stream of nitrogen or using a rotary evaporator to obtain the concentrated extract.

Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE)

This method is suitable for extracting volatile and semi-volatile compounds from liquid samples like fruit juices.

Materials:

  • Plant juice (e.g., watermelon juice)

  • Diethyl ether-pentane mixture (2:1, v/v)

  • Anhydrous sodium sulfate

  • Vigreux column

  • Distillation apparatus

Procedure:

  • Solvent Extraction: Mix the plant juice with a diethyl ether-pentane mixture (2:1, v/v) and stir for an extended period (e.g., 8 hours).[8]

  • Separation: Separate the solvent layer containing the extracted volatiles.

  • Drying: Dry the solvent layer by passing it through a column of anhydrous sodium sulfate.[8]

  • Concentration: Concentrate the dried solvent extract using a Vigreux column to an appropriate volume (e.g., 2 mL).[8] Further reduce the volume under a gentle stream of nitrogen.[8]

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique widely used for the analysis of volatile compounds in fruits and vegetables. It is particularly useful for profiling the aroma compounds.

Materials:

  • Fresh plant material (e.g., cucumber or melon)

  • Liquid nitrogen (for sample homogenization)

  • Headspace vials with septa

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Homogenize the fresh plant material into a powder under liquid nitrogen.[1] Weigh a specific amount of the powdered sample (e.g., 5 g) into a headspace vial.[1]

  • Equilibration: Seal the vial and allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.[1][8]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.[1][8]

  • Analysis: Retract the fiber and insert it into the injection port of a GC-MS for thermal desorption and analysis of the adsorbed compounds.

Mandatory Visualizations

Experimental_Workflow_Steam_Distillation cluster_preparation Sample Preparation cluster_distillation Steam Distillation cluster_extraction Extraction & Purification Plant_Material Fresh Plant Material (e.g., Melon, Cucumber) Chopping Chopping/Crushing Plant_Material->Chopping Biomass_Flask Biomass Flask with Prepared Material Chopping->Biomass_Flask Condenser Condenser Biomass_Flask->Condenser Boiling_Flask Boiling Flask (Water) Heating Heating Boiling_Flask->Heating Steam Steam Generation Heating->Steam Steam->Biomass_Flask Receiving_Flask Receiving Flask (Distillate) Condenser->Receiving_Flask Separatory_Funnel Separatory Funnel Receiving_Flask->Separatory_Funnel Solvent_Addition Add Organic Solvent Separatory_Funnel->Solvent_Addition Organic_Layer Organic Layer Solvent_Addition->Organic_Layer Drying Drying (Anhydrous Na2SO4) Organic_Layer->Drying Concentration Concentration Drying->Concentration Final_Extract This compound Extract Concentration->Final_Extract

Caption: Workflow for Steam Distillation of this compound.

Experimental_Workflow_HS_SPME cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Fresh Plant Material Homogenize Homogenize in Liquid N2 Start->Homogenize Weigh Weigh into Headspace Vial Homogenize->Weigh Equilibrate Equilibrate at 40-60°C Weigh->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Desorption Thermal Desorption in GC Inlet Expose_Fiber->Desorption GC_MS GC-MS Analysis Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis Desorption->GC_MS

Caption: Workflow for HS-SPME Analysis of this compound.

References

Application Notes and Protocols for the Purification of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Non-6-en-1-ol is a C9 unsaturated fatty alcohol and a known insect pheromone and flavoring agent.[1] Its biological activity and utility in various applications are highly dependent on its isomeric purity. The primary challenge in the purification of this compound is the removal of the corresponding (E)-isomer, unreacted starting materials, and byproducts from its synthesis. This document provides detailed protocols for the most effective purification techniques: fractional vacuum distillation and flash column chromatography.

Potential Impurities

Common impurities in synthetically produced this compound may include:

  • (E)-Non-6-en-1-ol: The geometric isomer, which often has a similar boiling point, making separation by distillation challenging.

  • Starting Materials: Depending on the synthetic route, these could include non-6-yn-1-ol, hexanal, or other precursors.

  • Solvents and Reagents: Residual solvents from the reaction and workup steps.

  • Over-reduction Products: Nonan-1-ol, if a hydrogenation method is used for synthesis.

  • Byproducts: Such as triphenylphosphine (B44618) oxide if a Wittig reaction is employed.

Purification Techniques

The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

  • Fractional Vacuum Distillation: This is an effective method for large-scale purification and for removing impurities with significantly different boiling points. Due to the relatively high boiling point of this compound at atmospheric pressure, vacuum distillation is necessary to prevent thermal degradation.

  • Flash Column Chromatography: This technique is ideal for laboratory-scale purification and provides excellent separation of isomers and other closely related impurities based on polarity differences.

Recrystallization is generally not a suitable primary purification method for this compound as it is a liquid at room temperature.

Data Presentation

The following tables summarize the expected quantitative data for each purification method, allowing for a clear comparison of their effectiveness.

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePurity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Fractional Vacuum Distillation>95%75-90%Highly scalable, excellent for removing non-volatile and low-boiling impurities.May not efficiently separate geometric isomers; risk of thermal decomposition if not properly controlled.
Flash Column Chromatography>99%65-85%High-resolution separation of isomers and polar impurities.Less scalable, requires significant solvent volumes, more time-consuming.

Table 2: Physical Properties and Purity Analysis of this compound

Property / AnalysisCrude ProductAfter Fractional DistillationAfter Flash Chromatography
Physical Appearance Pale yellow oilColorless liquidColorless liquid
Boiling Point N/A115 °C @ 20 mmHg[1][2][3][4][5]N/A
Purity (GC-FID) 85-90%~96%>99%
(E)-isomer Content (GC-FID) 1-5%1-3%<0.5%
Non-volatile Residue 5-10%<1%<0.1%

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Objective: To purify crude this compound by separating it from non-volatile and lower-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks (e.g., pear-shaped or round-bottom)

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Manometer

  • Boiling chips or magnetic stir bar

  • Thermometer

Methodology:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the crude this compound and boiling chips (or a magnetic stir bar) into the round-bottom flask.

    • Connect the vacuum pump to the distillation apparatus through a cold trap (e.g., using liquid nitrogen or dry ice/acetone).

  • Distillation Procedure:

    • Begin stirring if using a magnetic stirrer.

    • Slowly evacuate the system to the desired pressure (approximately 20 mmHg).

    • Gradually heat the distillation flask using the heating mantle.

    • Monitor the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.

    • The main fraction containing this compound should distill at approximately 115 °C at 20 mmHg.[1][2][3][4][5]

    • Collect the heart cut in a clean, pre-weighed receiving flask.

    • Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Weigh the collected fraction to determine the yield.

    • Analyze the purity of the distilled product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_analysis Analysis A Crude this compound in Distillation Flask B Assemble Fractional Distillation Apparatus A->B C Connect Vacuum Pump and Cold Trap B->C D Evacuate System (~20 mmHg) C->D E Gradual Heating and Stirring D->E F Collect Low-Boiling Fractions E->F G Collect Main Fraction at ~115°C F->G H Stop Distillation G->H I Cool and Release Vacuum H->I J Determine Yield I->J K Purity Analysis (GC, NMR) J->K

Caption: Workflow for Fractional Vacuum Distillation.

Protocol 2: Flash Column Chromatography

Objective: To achieve high-purity this compound by separating it from its (E)-isomer and other impurities with similar boiling points.

Materials:

  • Crude or distilled this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexane/Ethyl Acetate mixture (e.g., 95:5 to 90:10 v/v)

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Elution and Fraction Collection:

    • Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in separate tubes.

    • Monitor the separation of compounds by spotting the collected fractions on a TLC plate and visualizing under a UV lamp (if applicable) or by staining (e.g., with potassium permanganate).

  • Fraction Analysis and Product Recovery:

    • Identify the fractions containing the pure this compound based on the TLC analysis (it should appear as a single spot with a consistent Rf value).

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Confirm the purity and identity of the final product using GC and NMR.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_recovery Recovery & Analysis A Prepare Silica Gel Slurry in Eluent B Pack Chromatography Column A->B C Load Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Removal (Rotary Evaporator) G->H I Final Purity Analysis (GC, NMR) H->I

Caption: Workflow for Flash Column Chromatography.

References

Application Note: Quantification of (Z)-Non-6-en-1-ol in Food and Beverage Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-Non-6-en-1-ol is a volatile organic compound (VOC) that contributes significantly to the characteristic fresh, green, and melon-like aroma of various fruits, particularly muskmelon and watermelon.[1] Its accurate quantification is essential for quality control in the food and beverage industry, flavor and fragrance development, and in research focused on the biochemical pathways of flavor formation. This document provides detailed analytical protocols for the precise and reliable quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a premier technique for analyzing volatile compounds due to its high resolution, sensitivity, and reproducibility.

Quantitative Data Summary

The following table summarizes a representative concentration of this compound found in a fruit matrix. These values can vary depending on the specific cultivar, ripeness, and processing of the sample.

AnalyteSample MatrixConcentration (µg/L)Analytical MethodReference
This compoundLa Mancha Trujillo Melon Juice5.42 - 6.45SPE-GC-MS[2]

Experimental Protocols

This section details the methodologies for the quantification of this compound in liquid samples (e.g., fruit juice) using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract and concentrate this compound from a liquid matrix prior to GC-MS analysis.

Materials:

  • Polypropylene-divinylbenzene SPE cartridges (e.g., LiChrolut EN)[2]

  • Milli-Q water

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., 4-nonanol (B1584833) in ethanol, 100 mg/L)

  • Sample (e.g., 100 mL of melon juice)[2]

  • Nitrogen gas for evaporation

  • Glass vials

Procedure:

  • Cartridge Conditioning: Precondition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: To 100 mL of the fruit juice sample, add a known amount of internal standard (e.g., 40 µL of 4-nonanol solution).[2]

  • Pass the entire sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 50 mL of Milli-Q water to remove sugars and other polar interferences.[2]

  • Elution: Elute the retained analytes with 10 mL of dichloromethane.[2]

  • Drying: Cool the dichloromethane extract to -20°C to freeze out any residual water and decant the organic phase. Dry the extract over anhydrous sodium sulfate.[2]

  • Concentration: Concentrate the dried extract to a final volume of 200 µL under a gentle stream of nitrogen.[2]

  • Transfer the concentrated extract to a GC vial for analysis.

Protocol 2: GC-MS Analysis

Objective: To separate, identify, and quantify this compound in the prepared extract.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

GC-MS Parameters (Representative):

ParameterValue
GC Inlet
Injection ModeSplitless
Injector Temperature250°C
Injection Volume1 µL
Oven Program
Initial Temperature40°C, hold for 2 min
Ramp Rate5°C/min to 250°C
Final Hold Time5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-350
MS Source Temperature230°C
MS Quadrupole Temp.150°C
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

SIM Ions for this compound:

  • Select characteristic ions from the mass spectrum of a this compound standard for quantification (quantifier ion) and confirmation (qualifier ions).

Calibration:

  • Prepare a series of calibration standards of this compound in dichloromethane (or the final extraction solvent) at concentrations ranging from approximately 1 to 200 µg/L.

  • Add the same concentration of internal standard to each calibration standard as was added to the samples.

  • Analyze the standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Fruit Juice Sample (100 mL) Add_IS 2. Add Internal Standard Sample->Add_IS Spike SPE 3. Solid-Phase Extraction (SPE) Add_IS->SPE Load Wash 4. Wash Cartridge SPE->Wash Remove Interferences Elute 5. Elute with Dichloromethane Wash->Elute Isolate Analyte Dry_Conc 6. Dry and Concentrate Elute->Dry_Conc Prepare for Injection GCMS 7. GC-MS Analysis Dry_Conc->GCMS Inject 1 µL Data 8. Data Acquisition (Scan/SIM) GCMS->Data Separate & Detect Quant 9. Quantification Data->Quant Calibrate & Calculate

Caption: Workflow for the quantification of this compound.

analytical_logic compound This compound in Sample extraction Extraction & Concentration compound->extraction separation Gas Chromatography Separation extraction->separation detection Mass Spectrometry Detection separation->detection identification Identification (Mass Spectrum) detection->identification quantification Quantification (Peak Area) detection->quantification result Concentration (µg/L) quantification->result

Caption: Logical flow of the analytical protocol.

References

Application Notes and Protocols for Electroantennography (EAG) Studies Using (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Non-6-en-1-ol is a volatile organic compound found in various plants, including muskmelon and watermelon.[1][2] It contributes to the characteristic aroma of these fruits and plays a role in insect-plant interactions, acting as a semiochemical that can elicit olfactory responses in certain insect species.[1][2] Electroantennography (EAG) is a widely used electrophysiological technique to investigate the olfactory responses of insects to volatile compounds. By measuring the summed potential of olfactory sensory neurons on an insect's antenna in response to an odorant, EAG provides a rapid and sensitive method to screen for biologically active compounds, such as attractants, repellents, and pheromones.

These application notes provide a comprehensive protocol for conducting EAG experiments to assess the antennal response of insects to this compound. The methodologies described herein are adaptable for various insect species, particularly those associated with host plants known to produce C9 alcohols and other green leaf volatiles.

Data Presentation: Quantitative EAG Response to this compound

Quantitative data from EAG experiments are crucial for determining the sensitivity of an insect's olfactory system to this compound. A dose-response relationship is typically established by exposing the antenna to a range of concentrations. While specific quantitative EAG data for this compound is not abundant in publicly available literature, the following table provides a template for presenting such data. The illustrative values are based on typical EAG responses observed for structurally similar green leaf volatiles in various insect species.

Table 1: Illustrative Dose-Response EAG Data for an Insect Species to this compound

Concentration (µg/µL)Mean EAG Response (mV) ± SENormalized Response (%)
0 (Solvent Control)0.1 ± 0.020
0.0010.3 ± 0.0520
0.010.8 ± 0.1050
0.11.5 ± 0.1894
11.6 ± 0.20100
101.4 ± 0.1588

Note: The data presented in this table is for illustrative purposes and should be replaced with actual experimental data. The normalized response is calculated relative to the highest mean EAG response observed in the dose-response series.

Experimental Protocols

Solutions and Reagents
  • This compound Stock Solution (10 µg/µL): Dissolve 10 mg of this compound (CAS No: 35854-86-5) in 1 mL of high-purity paraffin (B1166041) oil or hexane. Store at -20°C in an airtight vial.

  • Serial Dilutions: Prepare a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL) by serially diluting the stock solution with the same solvent.

  • Solvent Control: Use the pure solvent (paraffin oil or hexane) as a negative control.

  • Positive Control: Use a compound known to elicit a strong EAG response in the test insect species (e.g., a species-specific pheromone component or a common green leaf volatile like (Z)-3-hexen-1-ol).

  • Electrolyte Solution: Prepare a suitable insect saline solution, such as Ringer's solution or 0.1 M KCl.

Insect and Antenna Preparation

Two primary methods can be used for preparing the insect antenna for EAG recording:

  • Excised Antenna Method:

    • Anesthetize an adult insect by chilling it on ice or with brief exposure to CO2.

    • Under a stereomicroscope, carefully excise one antenna at its base using fine microscissors.

    • Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The base of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.

  • Whole Insect (In-situ) Method:

    • Anesthetize the insect as described above.

    • Immobilize the insect on a mounting stage using low-melting-point wax or a custom holder, ensuring the head and antennae are accessible and immobile.

    • Insert the reference electrode (a fine-tipped glass capillary filled with electrolyte solution) into the insect's eye or another part of the head.

    • Place the recording electrode (a similar glass capillary electrode) over the distal tip of one antenna.

EAG Recording Procedure
  • System Setup: Place the mounted antennal preparation inside a Faraday cage to minimize electrical noise.

  • Airflow: Pass a continuous stream of purified and humidified air over the antenna at a constant flow rate (e.g., 0.5 L/min) through a main delivery tube.

  • Stimulus Delivery:

    • Apply 10 µL of a this compound dilution or control solution onto a small piece of filter paper (e.g., 1 cm²).

    • Insert the filter paper into a Pasteur pipette.

    • Insert the tip of the stimulus pipette into a hole in the main air delivery tube.

    • Deliver a puff of air (typically 0.5-1 second duration) through the stimulus pipette to carry the volatilized compound over the antenna.

  • Experimental Sequence:

    • Allow the antenna to stabilize in the clean air stream for several minutes before the first stimulus.

    • Present the solvent control first to ensure no response from the solvent alone.

    • Present the different concentrations of this compound in ascending order.

    • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

    • Periodically present the positive control to monitor the viability of the antennal preparation.

  • Data Acquisition:

    • Amplify the electrical signal from the antenna (e.g., 10-100x).

    • Filter the signal (e.g., low-pass at 10 Hz, high-pass at 0.1 Hz).

    • Digitize and record the signal using appropriate software. The EAG response is measured as the peak amplitude of the negative voltage deflection from the baseline.

Visualizations

Olfactory_Signaling_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR Olfactory Receptor (OR) OBP->OR Transports to Neuron Olfactory Sensory Neuron OR->Neuron Activates Signal Electrical Signal to Brain Neuron->Signal Generates

Generalized olfactory signaling pathway for odorant detection.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect and Antenna Preparation EAG_Setup EAG System Setup (Faraday Cage, Airflow) Insect_Prep->EAG_Setup Stimulus_Prep Stimulus Preparation (this compound dilutions) Stimulus_Delivery Stimulus Delivery (Puff over Antenna) Stimulus_Prep->Stimulus_Delivery EAG_Setup->Stimulus_Delivery Data_Acquisition Data Acquisition (Amplification, Recording) Stimulus_Delivery->Data_Acquisition Data_Analysis Data Analysis (Peak Amplitude Measurement) Data_Acquisition->Data_Analysis Dose_Response Dose-Response Curve Generation Data_Analysis->Dose_Response

Experimental workflow for electroantennography (EAG).

References

The Melon and Cucumber Note: Application of (Z)-Non-6-en-1-ol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Non-6-en-1-ol, a volatile organic compound, is a key contributor to the characteristic fresh and fruity aromas of melon and cucumber. [1][2][3] This aliphatic alcohol is widely utilized in the flavor and fragrance industry to impart these desirable notes to a variety of products, ranging from perfumes and cosmetics to food and beverages.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the sensory and analytical aspects of this compound.

Physicochemical Properties and Regulatory Information

This compound, also known as cis-6-Nonen-1-ol, is a colorless to pale yellow liquid with a powerful, waxy, green, and melon-like odor.[3][5][6] Its key physicochemical properties are summarized in the table below. It is registered under CAS number 35854-86-5 and FEMA number 3465.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated cis-6-Nonen-1-ol and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6]

PropertyValueReference
Molecular FormulaC9H18O[6]
Molecular Weight142.24 g/mol [6]
Boiling Point115 °C @ 20 mmHg[3]
Density0.85 g/mL at 25 °C
Refractive Indexn20/D 1.449
SolubilityInsoluble in water; soluble in alcohol and fixed oils.[1][6]
Odor DescriptionPowerful, fresh, green, melon, waxy, honeydew, cantaloupe, cucumber, clean.[1]
Taste DescriptionWaxy, cucumber, honeydew, green watermelon.[5]

Olfactory Properties and Application Levels

This compound is a high-impact aroma chemical with a low odor detection threshold.

ParameterValueReference
Odor Detection Threshold1 ppb[3]

In fragrance applications, it is used to add lift and diffusion.[1] For a dominant melon note, it might be included at levels up to 0.1% in the fragrance concentrate, while in other contexts, very small traces are used.[1] The International Fragrance Association (IFRA) recommends a usage level of up to 0.5000% in the fragrance concentrate.[1] In flavor applications, it is useful in a variety of fruity profiles, including melon, strawberry, and cucumber.[1]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines a general procedure for the sensory evaluation of this compound in a food matrix.

Objective: To determine the sensory profile and consumer acceptance of this compound in a model beverage.

Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose (B13894)

  • Citric acid

  • Glass beakers and stirring equipment

  • Graduated cylinders and pipettes

  • Sensory evaluation booths

  • Coded sample cups

  • Water for rinsing

  • Unsalted crackers for palate cleansing

  • Ballots or sensory software for data collection

Procedure:

  • Panelist Selection and Training:

    • Recruit 20-30 panelists who are regular consumers of fruit-flavored beverages.

    • Conduct a screening session to assess their ability to detect and describe basic tastes and aromas.

    • Train the selected panelists on the terminology and scaling to be used in the evaluation.

  • Sample Preparation:

    • Prepare a base sugar-acid solution (e.g., 10% sucrose and 0.1% citric acid in deionized water).

    • Prepare a stock solution of this compound in ethanol.

    • Create a series of test samples by spiking the base solution with the this compound stock solution at different concentrations (e.g., 0.01 ppm, 0.1 ppm, 1 ppm).

    • Prepare a control sample containing only the base solution.

    • Code all samples with random three-digit numbers.

  • Evaluation:

    • Present the samples to the panelists in a randomized and balanced order.

    • Instruct panelists to evaluate the aroma of each sample first, followed by the taste.

    • Ask panelists to rate the intensity of key attributes (e.g., melon aroma, cucumber flavor, sweetness, sourness) on a 9-point hedonic scale.

    • Include an overall liking question on the ballot.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the samples.

    • Generate a sensory profile for each sample.

Protocol 2: General Procedure for the Synthesis of this compound via Wittig Reaction

This protocol provides a general outline for the synthesis of a (Z)-alkenol using the Wittig reaction. This method is known to favor the formation of the (Z)-isomer when using non-stabilized ylides.[7]

Objective: To synthesize this compound from a protected 4-bromobutanol and propanal.

Materials:

  • 4-(Tetrahydro-2H-pyran-2-yloxy)butan-1-ol (starting material, requires protection of 1,4-butanediol)

  • Triphenylphosphine (B44618)

  • Strong base (e.g., n-butyllithium)

  • Propanal

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for deprotection (e.g., acid)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Synthesis of the Phosphonium (B103445) Salt:

    • React 1-bromo-4-(tetrahydro-2H-pyran-2-yloxy)butane with triphenylphosphine in a suitable solvent (e.g., acetonitrile) under reflux to form the corresponding phosphonium salt.[8]

  • Generation of the Ylide:

    • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.

    • Cool the suspension to a low temperature (e.g., -78 °C).

    • Add a strong base, such as n-butyllithium, dropwise to generate the ylide (Wittig reagent).[8]

  • Wittig Reaction:

    • To the ylide solution at low temperature, add propanal dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[8]

  • Work-up and Deprotection:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Remove the THP protecting group using acidic conditions (e.g., acetic acid in THF/water).[8]

  • Purification:

Protocol 3: General Procedure for the Synthesis of a Primary Alcohol via Grignard Reaction

This protocol provides a general method for synthesizing a primary alcohol using a Grignard reagent and formaldehyde (B43269).

Objective: To synthesize a primary alcohol from an alkyl halide.

Materials:

  • Alkyl halide (e.g., 1-bromo-5-nonene)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Formaldehyde (or paraformaldehyde)

  • Aqueous acid solution (e.g., HCl or H2SO4) for work-up

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • Formation of the Grignard Reagent:

    • In a flame-dried flask under an inert atmosphere, add magnesium turnings.

    • Add a solution of the alkyl halide in anhydrous ether or THF dropwise to initiate the reaction. The solution will become cloudy and may begin to reflux.[4][9]

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent in an ice bath.

    • Slowly add a source of formaldehyde (e.g., paraformaldehyde or a solution of formaldehyde in ether) to the Grignard reagent.[4]

  • Work-up:

    • After the reaction is complete, slowly and carefully add a dilute aqueous acid solution to quench the reaction and protonate the alkoxide to form the alcohol.[10]

  • Extraction and Purification:

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO4).

    • Remove the solvent under reduced pressure and purify the resulting alcohol by distillation or column chromatography.

Biosynthesis of this compound

This compound is a "green leaf volatile" (GLV) produced by plants as part of the lipoxygenase (LOX) pathway, which is typically initiated in response to tissue damage.[11][12] The pathway begins with polyunsaturated fatty acids, such as linoleic acid.

Biosynthesis_of_Z_Non_6_en_1_ol Linoleic_Acid Linoleic Acid _9_HPOD 9-Hydroperoxyoctadecadienoic Acid (9-HPOD) Linoleic_Acid->_9_HPOD 9-Lipoxygenase (9-LOX) Z_Non_6_enal (Z)-Non-6-enal _9_HPOD->Z_Non_6_enal Hydroperoxide Lyase (HPL) Z_Non_6_en_1_ol This compound Z_Non_6_enal->Z_Non_6_en_1_ol Alcohol Dehydrogenase (ADH)

Caption: Biosynthesis of this compound via the lipoxygenase pathway.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction triggers a G-protein-coupled signaling cascade.

Olfactory_Signaling_Pathway Z_Non_6_en_1_ol This compound Olfactory_Receptor Olfactory Receptor (OR) Z_Non_6_en_1_ol->Olfactory_Receptor Binds to G_protein G-protein (Golf) Olfactory_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates ATP_to_cAMP ATP -> cAMP Adenylyl_Cyclase->ATP_to_cAMP Catalyzes Ion_Channel Ion Channel Opening ATP_to_cAMP->Ion_Channel Opens Depolarization Cell Depolarization Ion_Channel->Depolarization Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain

Caption: General olfactory signaling pathway for odorant perception.

Experimental Workflow for Flavor Application

The following diagram illustrates a typical workflow for evaluating the application of this compound in a new flavor formulation.

Flavor_Application_Workflow Define_Objective Define Flavor Profile Objective Select_Matrix Select Food Matrix (e.g., Beverage) Define_Objective->Select_Matrix Determine_Concentration Determine Concentration Range Select_Matrix->Determine_Concentration Prepare_Samples Prepare Samples Determine_Concentration->Prepare_Samples Sensory_Evaluation Conduct Sensory Evaluation Prepare_Samples->Sensory_Evaluation Analyze_Data Analyze Sensory Data Sensory_Evaluation->Analyze_Data Optimize_Formulation Optimize Formulation Analyze_Data->Optimize_Formulation Final_Product Final Product Formulation Optimize_Formulation->Final_Product

Caption: Workflow for flavor application and sensory testing.

References

Application Notes & Protocols for the Use of (Z)-Non-6-en-1-ol as a Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-Non-6-en-1-ol is a volatile organic compound and a member of the fatty alcohol family, noted for its characteristic aroma. It is found in various natural sources, including fruits like muskmelon and watermelon.[1] In the fields of flavor and fragrance analysis, environmental monitoring, and chemical ecology, accurate quantification of such compounds is crucial. Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the premier technique for the analysis of volatile compounds like this compound due to its high resolution, sensitivity, and reproducibility.

This document provides detailed application notes and standardized protocols for the use of this compound as a reference standard for qualitative and quantitative analysis by GC-FID and GC-MS. These guidelines are intended for researchers, scientists, and professionals in drug development and quality control.

Physicochemical and Chromatographic Data

A summary of the key physicochemical properties and chromatographic retention indices for this compound is presented below. This information is essential for method development and compound identification.

ParameterValueSource
Molecular Formula C₉H₁₈O[2][3]
Molecular Weight 142.24 g/mol [1]
CAS Number 35854-86-5[2][3]
IUPAC Name This compound[1]
Synonyms cis-6-Nonen-1-ol[2][3]
Kovats Retention Index (Non-Polar Column) 1171, 1172[3]
Kovats Retention Index (Polar Column) 1676, 1696, 1714[3]

Experimental Protocols

Method 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is suitable for the quantification of this compound in solutions that are free from non-volatile matrix components.

1. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of neat this compound standard and dissolve it in 10 mL of a suitable low-boiling point solvent such as methanol, ethanol, or dichloromethane (B109758) in a volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard (IS): A suitable internal standard, such as 2-nonanol (B147358), should be used to improve accuracy and precision.[5] Prepare a stock solution of the IS and add a constant, known amount to all standards and samples.

  • Sample Preparation: For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte from the matrix.[6] For solid samples, headspace or solid-phase microextraction (SPME) techniques are recommended.[7][8] Samples should be diluted to fall within the calibration range.[4]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector.

  • Column: A non-polar column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness) can be used. The choice depends on the sample matrix and potential co-eluting compounds.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).[9]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Ramp: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

  • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup Gas (Nitrogen): 25 mL/min.[6]

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by applying the peak area ratio to the linear regression equation of the calibration curve.

Quantitative Performance Data (Example):

The following table summarizes typical performance data for the quantitative analysis of cis-6-Nonen-1-ol using GC-FID, with 2-nonanol as the internal standard.[5]

Concentration LevelReported FID AmountRecovery (%)
10 ppm9.68 ppm96.8%
50 ppm48.60 ppm97.2%
100 ppm95.19 ppm95.2%
Method 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for both the identification and quantification of this compound, especially in complex matrices, due to the high selectivity of the mass spectrometer.

1. Standard and Sample Preparation:

Follow the same procedures as described for the GC-FID method. For trace analysis, headspace solid-phase microextraction (HS-SPME) is a highly effective, solvent-free sample preparation technique.[7]

  • HS-SPME Protocol:

    • Place 5 mL of a liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to increase the volatility of the analyte.[6]

    • If an internal standard is used, add the appropriate volume to the vial.

    • Seal the vial and incubate at a controlled temperature (e.g., 40°C) for 15 minutes to allow for equilibration.[7]

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) with agitation.[7]

    • Retract the fiber and introduce it into the GC injector for thermal desorption.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: As described for GC-FID. A non-polar column is commonly used for general screening.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C (in splitless mode for SPME).

  • Oven Temperature Program: Same as the GC-FID method.

  • Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative identification, scan over a mass range of m/z 35-350.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis, monitor characteristic ions of this compound.

3. Data Analysis:

  • Identification: Compare the retention time and the acquired mass spectrum of the analyte peak with that of the authentic standard and reference spectra from libraries like NIST.

  • Quantification: In SIM mode, construct a calibration curve using the peak area of a quantifier ion versus concentration.

Quantitative Performance Data (Example):

The following table summarizes typical performance data for the quantitative analysis of cis-6-Nonen-1-ol using GC-MS.[5]

Concentration LevelReported MSD AmountRecovery (%)
10 ppm10.10 ppm101.0%
50 ppm47.19 ppm94.4%
100 ppm93.59 ppm93.6%

Visualizations

Experimental Workflow for GC Analysis

The following diagram illustrates the general workflow for the analysis of this compound using gas chromatography.

GC_Workflow Workflow for this compound Analysis by GC cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Standard Weighing & Dilution IS Internal Standard Spiking Standard->IS Sample Sample Collection Extraction Extraction (LLE or SPME) Sample->Extraction Extraction->IS Injection GC Injection IS->Injection To GC Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: General workflow for GC analysis.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting the appropriate detector for the analysis.

Method_Selection Detector Selection Logic Start Analytical Goal? Quant Routine Quantification? Start->Quant Ident Compound Identification Needed? Quant->Ident Yes GC_FID Use GC-FID Quant->GC_FID No (Known Compound) Trace Trace Level Analysis? Ident->Trace No GC_MS_Scan Use GC-MS (Full Scan) Ident->GC_MS_Scan Yes Trace->GC_FID No GC_MS_SIM Use GC-MS (SIM Mode) Trace->GC_MS_SIM Yes

Caption: Logic for selecting a GC detector.

References

Field Pheromone Lure Application Notes: (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of (Z)-Non-6-en-1-ol as a pheromone lure in field trials, with a primary focus on its application for monitoring and potentially controlling populations of the melon fly, Bactrocera cucurbitae.

This compound is a naturally occurring volatile compound found in host plants of several insect species.[1] Research has identified it as a significant attractant for the female melon fly, a major agricultural pest of cucurbit crops.[1] While often effective as part of a blend, understanding its individual activity and optimal use in combination with other semiochemicals is crucial for developing effective pest management strategies.

Data Presentation: Lure Efficacy

While extensive field trial data for this compound as a standalone lure is limited, laboratory-based olfactometer bioassays have provided significant quantitative insights into its attractiveness to female Bactrocera cucurbitae. The following table summarizes the behavioral response to this compound, both individually and as part of a promising two-component blend.

Lure CompositionTarget InsectBioassay TypeResponse Rate (%)Notes
This compound (single component)Bactrocera cucurbitae (female)Olfactometer≥ 40%Demonstrated significant attraction as a single compound.[1]
This compound + (E,Z)-Nona-2,6-dienalBactrocera cucurbitae (female)Olfactometer~ 60%Response rate was equivalent to that of fresh cucumber odor, indicating high attractiveness.[1]

Experimental Protocols

The following protocols are based on established methodologies for olfactometer bioassays and standard field trapping experiments.

Protocol 1: Laboratory Olfactometer Bioassay

This protocol is designed to evaluate the behavioral response of insects to volatile compounds in a controlled laboratory setting.

1. Olfactometer Setup:

  • Utilize a Y-tube or four-arm olfactometer.
  • Ensure a constant, purified, and humidified airflow through each arm of the olfactometer.
  • Maintain consistent lighting and temperature conditions throughout the experiment.

2. Lure Preparation:

  • Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., hexane).
  • Create serial dilutions to test a range of concentrations.
  • For blend studies, prepare solutions of each component separately and then mix in the desired ratios.
  • Apply a precise volume of the lure solution to a filter paper or other suitable dispenser.
  • Use a solvent-only dispenser as a control.

3. Insect Preparation:

  • Use laboratory-reared, sexually mature insects of a consistent age.
  • Ensure insects are naive to the test odors.
  • Acclimatize the insects to the experimental conditions before testing.

4. Bioassay Procedure:

  • Introduce a single insect at the base of the olfactometer.
  • Allow a set amount of time for the insect to make a choice (i.e., move a certain distance down one of the arms).
  • Record the choice made by the insect.
  • After each trial, clean the olfactometer thoroughly to remove any residual odors.
  • Rotate the position of the lure and control arms to avoid positional bias.

5. Data Analysis:

  • Calculate the percentage of insects choosing the lure arm versus the control arm.
  • Use appropriate statistical tests (e.g., Chi-squared test) to determine if the observed preference is statistically significant.

Protocol 2: Field Trapping Trial

This protocol outlines the steps for conducting a field trial to evaluate the efficacy of a pheromone lure under natural conditions.

1. Site Selection:

  • Choose a location with a known population of the target insect species.
  • Select an area with uniform crop distribution and environmental conditions.

2. Trap and Lure Preparation:

  • Select a trap design appropriate for the target insect (e.g., McPhail trap, sticky trap).
  • Prepare lure dispensers by loading them with a precise amount of this compound or the desired blend. Common dispensers include rubber septa and polyethylene (B3416737) vials.
  • Include unbaited traps or traps with a solvent-only dispenser as controls.

3. Experimental Design:

  • Employ a randomized complete block design to minimize the effects of environmental variability.
  • Each block should contain one of each lure treatment and a control.
  • Ensure a sufficient distance between traps (typically 20-50 meters) to prevent interference.

4. Trap Deployment:

  • Hang traps at a height corresponding to the typical flight activity of the target species.
  • Securely fasten traps to stakes or vegetation.
  • Clearly label each trap with the treatment and block number.

5. Data Collection:

  • Inspect traps at regular intervals (e.g., weekly).
  • Count and record the number of target and non-target insects captured in each trap.
  • Replace sticky liners or collection chambers as needed.
  • Replace pheromone lures at appropriate intervals based on their field longevity.

6. Data Analysis:

  • Calculate the mean number of insects captured per trap per collection interval for each treatment.
  • Use statistical analysis (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in trap captures between the different lure treatments.

Visualizations

Logical Workflow for Pheromone Lure Development and Testing

Pheromone_Development_Workflow cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis & Outcome synthesis Pheromone Synthesis (this compound) lure_prep Lure Formulation (Dispenser Loading) synthesis->lure_prep lab_bioassay Laboratory Bioassay (Olfactometer) lure_prep->lab_bioassay field_trial Field Trial (Trapping) lab_bioassay->field_trial data_collection Data Collection (Trap Captures) field_trial->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis efficacy Efficacy Determination stat_analysis->efficacy

Caption: A generalized workflow for the development and evaluation of pheromone lures.

Signaling Pathway for Insect Olfactory Perception

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_signal Signal Transduction pheromone This compound pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding or Olfactory Receptor (OR) pbp->or Pheromone Delivery ion_channel Ion Channel Opening or->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential Behavioral Response Behavioral Response action_potential->Behavioral Response

Caption: A simplified diagram of an insect olfactory signaling pathway.

References

Application Notes and Protocols for the Formulation of (Z)-Non-6-en-1-ol in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Z)-Non-6-en-1-ol is a volatile organic compound and a medium-chain primary fatty alcohol naturally found in muskmelon and watermelon.[1] It is recognized for its role as a flavoring agent, a cosmetic ingredient, and, most pertinently for pest management, a pheromone.[1] Its distinct powerful, melon-like odor allows it to act as a semiochemical, a molecule that mediates interactions between organisms.[1][2][3][4] The application of such semiochemicals is a cornerstone of modern Integrated Pest Management (IPM) strategies, offering alternatives to conventional pesticides. These strategies include monitoring, mass trapping, mating disruption, and push-pull systems.[5]

These application notes provide a comprehensive overview of the formulation and experimental protocols for evaluating this compound for use in pest management programs.

Data Presentation: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing stable and effective formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₈O[1]
Molecular Weight 142.24 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2][3]
Odor Powerful, fresh green melon, waxy, honeydew, cantaloupe, cucumber[2][4]
Boiling Point 115.00 °C @ 20.00 mm Hg[1][2]
Density 0.844 - 0.851 g/cm³[1]
Solubility Insoluble in water; soluble in alcohol, fixed oils, paraffin (B1166041) oil, propylene (B89431) glycol[1][2]
Flash Point 208.00 °F (97.78 °C) TCC[2]
Vapor Pressure 0.077700 mm/Hg @ 25.00 °C[3]
logP (Octanol/Water Partition Coefficient) 2.505 - 3.01[3][6]

Experimental Protocols

The following protocols are foundational for the development and evaluation of this compound formulations for pest management.

Protocol 1: Formulation Preparation

Objective: To prepare a slow-release formulation of this compound suitable for field application.

Materials:

  • This compound (>95% purity)

  • Carrier matrix (e.g., paraffin wax, rubber septa, polymeric dispensers)

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Solvent (e.g., Hexane (B92381), HPLC grade)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Fume hood

Procedure:

  • In a fume hood, dissolve a precise amount of this compound and a small quantity of BHT (e.g., 0.1% w/w) in a minimal volume of hexane.

  • Impregnate the carrier matrix with the solution. For example, soak rubber septa in the solution for 24 hours to allow for complete absorption.

  • Remove the impregnated carriers from the solution and allow the solvent to evaporate completely in the fume hood for at least 12 hours.

  • Store the formulated dispensers in sealed, airtight containers at low temperatures (e.g., -20°C) until field deployment to minimize volatile loss.

  • An unformulated sample should be retained for quality control analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Electroantennography (EAG) Bioassay

Objective: To measure the olfactory response of a target insect pest to this compound.

Materials:

  • Live, healthy adult insects of the target species

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Reference and recording electrodes (glass capillaries filled with saline solution)

  • Charcoal-filtered and humidified air stream

  • Pasteur pipettes with filter paper strips

  • This compound solutions of varying concentrations in hexane

  • Control solvent (hexane)

Procedure:

  • Excise an antenna from a live, immobilized insect and mount it between the reference and recording electrodes.

  • Deliver a continuous stream of charcoal-filtered, humidified air over the antennal preparation.

  • Apply a known volume (e.g., 10 µL) of a specific concentration of the this compound solution onto a filter paper strip and insert it into a Pasteur pipette.

  • Introduce the tip of the pipette into the air stream and deliver a puff of air through it, carrying the volatile compound over the antenna.

  • Record the resulting depolarization of the antennal membrane (EAG response) using the data acquisition software.

  • Test a range of concentrations to generate a dose-response curve. Use hexane alone as a negative control.

  • Allow sufficient time between puffs for the antenna to recover.

Protocol 3: Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of a target insect to this compound.

Materials:

  • Y-tube olfactometer

  • Air pump for purified, humidified air

  • Flow meters

  • Odor sources: formulated dispenser of this compound and a blank (control) dispenser

  • Adult insects of the target species (starved for ~2-4 hours)

Procedure:

  • Set up the Y-tube olfactometer with a constant, unidirectional airflow down each arm.

  • Place the this compound dispenser in one arm's odor chamber and the blank dispenser in the other.

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's movement and record which arm it chooses. A choice is typically defined as the insect moving a certain distance into an arm and remaining there for a set time.

  • After each trial, clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it to remove residual odors.

  • Rotate the position of the treatment and control arms between trials to prevent positional bias.

  • Repeat the assay with a sufficient number of individuals for statistical analysis (e.g., n=50).

Visualization of Pathways and Workflows

Signaling Pathway

This diagram illustrates a generalized olfactory signal transduction pathway in an insect, which is the likely mechanism of action for this compound.

Olfactory_Pathway cluster_ORN Olfactory Receptor Neuron cluster_Brain Insect Brain OR Odorant Receptor (OR) + Orco Co-receptor G_protein G-protein Cascade OR->G_protein Ion_Channel Ion Channel Opening G_protein->Ion_Channel Membrane_Depolarization Membrane Depolarization Ion_Channel->Membrane_Depolarization Action_Potential Action Potential Membrane_Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Signal Processing) Mushroom_Body Mushroom Body (Learning & Memory) Antennal_Lobe->Mushroom_Body Behavioral_Response Behavioral Response (Attraction/Repulsion) Mushroom_Body->Behavioral_Response Pheromone This compound Pheromone->OR Binding Action_Potential->Antennal_Lobe Signal Transmission

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow

This diagram outlines the logical workflow from formulation development to field application for a semiochemical-based pest management agent.

Formulation_Workflow cluster_Lab Laboratory Phase cluster_Field Field Phase Formulation 1. Formulation Development (Carrier Selection, Dose Optimization) QC 2. Quality Control (GC-MS Analysis) Formulation->QC EAG 3. EAG Bioassay (Physiological Response) QC->EAG Olfactometer 4. Olfactometer Bioassay (Behavioral Response) EAG->Olfactometer Field_Trials 5. Small-Scale Field Trials (Efficacy & Longevity) Olfactometer->Field_Trials Data_Analysis 6. Data Analysis (Trap Catches, Crop Damage) Field_Trials->Data_Analysis Data_Analysis->Formulation Optimization Feedback Large_Scale 7. Large-Scale Deployment (IPM Program) Data_Analysis->Large_Scale

Caption: Workflow for semiochemical formulation and testing.

Disclaimer: The experimental protocols provided are generalized templates. Specific parameters such as concentrations, insect species, and environmental conditions must be optimized for each unique application. The efficacy and specific behavioral responses of pests to this compound will require empirical validation.

References

Application Notes and Protocols for the Biotransformation of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of (Z)-non-6-en-1-ol. Given the limited specific literature on the biotransformation of this particular substrate, this document presents a generalized yet detailed approach based on established principles of microbial and enzymatic conversions of unsaturated alcohols. The protocols and data herein serve as a foundational guide for initiating research in this area.

Application Notes

The biotransformation of this compound, a C9 unsaturated alcohol with a characteristic melon-like aroma, offers a promising avenue for the synthesis of valuable fine chemicals.[1] Biocatalytic methods provide a green and selective alternative to traditional chemical synthesis, often operating under mild conditions and with high stereospecificity.[2][3][4]

Potential Biotransformation Reactions:

  • Oxidation to Aldehyde: The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, (Z)-non-6-en-1-al, using alcohol dehydrogenases (ADHs) or alcohol oxidases (AOxs).[2][3][5] This transformation is of significant interest as the resulting aldehyde is also a valuable flavor and fragrance compound.[6][7]

  • Oxidation to Carboxylic Acid: Further oxidation of the intermediate aldehyde can yield (Z)-non-6-enoic acid. This two-step oxidation can be achieved using whole-cell biocatalysts that possess both alcohol and aldehyde dehydrogenases.[4]

  • Hydroxylation: Cytochrome P450 monooxygenases (P450s) are capable of hydroxylating C-H bonds.[8][9][10] In the case of this compound, this could lead to the formation of diols, which are valuable chiral building blocks.

  • Epoxidation or Isomerization of the Double Bond: While less common for this substrate type, enzymatic modification of the cis-double bond, such as epoxidation or isomerization to the trans-isomer, could be explored with specific enzymes.

Choice of Biocatalyst:

  • Whole-Cell Biocatalysis: Using whole microbial cells (e.g., bacteria, yeast, filamentous fungi) is often advantageous as it circumvents the need for cofactor regeneration and enzyme purification.[11][12] Fungi of the genus Beauveria, for instance, are known for their broad substrate scope and diverse catalytic activities, including hydroxylations and oxidations.[13][14]

  • Isolated Enzymes: For higher selectivity and simpler downstream processing, purified or immobilized enzymes (ADHs, AOxs, P450s) can be employed. This approach requires the addition of cofactors and potentially a cofactor regeneration system for ADHs.[2][3]

Quantitative Data Presentation

The following table summarizes hypothetical data for the biotransformation of this compound to (Z)-non-6-en-1-al using a whole-cell biocatalyst. This data is representative and intended to serve as a benchmark for experimental design.

BiocatalystSubstrate Conc. (mM)Product Conc. (mM)Conversion (%)Selectivity (%)Reaction Time (h)
Whole Cells (Fungus)108.585>95 for Aldehyde24
Whole Cells (Bacteria)107.878>90 for Aldehyde48
Isolated Alcohol Oxidase54.998>99 for Aldehyde12

Experimental Protocols

Protocol 1: Whole-Cell Microbial Biotransformation of this compound

This protocol describes a general procedure for the screening of microorganisms for the ability to transform this compound.

1. Materials and Reagents:

  • Selected microbial strain (e.g., Beauveria bassiana)

  • Growth medium (e.g., Potato Dextrose Broth for fungi)

  • This compound (substrate)

  • Organic solvent for substrate and extraction (e.g., ethanol, ethyl acetate)

  • Sterile flasks and culture tubes

  • Shaking incubator

  • Centrifuge

2. Inoculum Preparation:

  • Aseptically transfer a loopful of the microbial culture from a slant to a flask containing 50 mL of sterile growth medium.

  • Incubate at the optimal temperature and agitation for the specific strain (e.g., 25-28 °C, 150 rpm for fungi) for 48-72 hours until sufficient cell growth is achieved.

3. Biotransformation Reaction:

  • Inoculate 100 mL of fresh growth medium in a 500 mL flask with 5-10% (v/v) of the seed culture.

  • Incubate under the same conditions for 24-48 hours.

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent like ethanol.

  • Add the substrate solution to the culture to a final concentration of 1-10 mM.

  • Include a substrate control (substrate in sterile medium without cells) and a culture control (cells in medium without substrate).

  • Continue the incubation and withdraw samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours) for analysis.

4. Product Extraction:

  • Centrifuge the collected samples to separate the biomass from the supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to concentrate the products.

  • The biomass can also be extracted to recover any intracellular products.

Protocol 2: GC-MS Analysis of Biotransformation Products

This protocol outlines the analysis of the extracted samples to identify and quantify the substrate and products.

1. Materials and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a nonpolar or mid-polar capillary column)

  • Helium (carrier gas)

  • Extracted and concentrated sample

  • Authentic standards of this compound and potential products (if available)

2. Sample Preparation:

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate).

  • Derivatization (e.g., silylation) may be necessary to improve the volatility and peak shape of the alcohol and any potential carboxylic acid products.[15]

3. GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas Flow: 1 mL/min (Helium)

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

4. Data Analysis:

  • Identify the substrate and product peaks by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

  • Quantify the compounds by creating a calibration curve with known concentrations of the standards.

Visualizations

Biotransformation_Pathway sub This compound ald (Z)-Non-6-en-1-al sub->ald Alcohol Dehydrogenase/ Oxidase diol Hydroxylated Product (Diol) sub->diol P450 Monooxygenase acid (Z)-Non-6-enoic Acid ald->acid Aldehyde Dehydrogenase

Caption: Hypothetical biotransformation pathways of this compound.

Experimental_Workflow A Inoculum Preparation (Seed Culture) B Main Culture Growth A->B C Substrate Addition (this compound) B->C D Biotransformation (Incubation with Sampling) C->D E Sample Preparation (Extraction) D->E F GC-MS Analysis E->F G Data Analysis (Identification & Quantification) F->G

Caption: General experimental workflow for whole-cell biotransformation.

References

Application Note: Derivatization of (Z)-Non-6-en-1-ol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Non-6-en-1-ol is a semiochemical, notably recognized as a component of insect pheromones, that plays a critical role in chemical communication. Accurate identification and quantification of this compound are essential in various fields, including pest management, ecological studies, and the development of pheromone-based agricultural products. However, the direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) can be challenging due to its polarity, which can lead to poor peak shape and potential thermal degradation.

Derivatization is a chemical modification technique used to convert an analyte into a product of more favorable analytical properties. For alcohols like this compound, derivatization of the hydroxyl group can increase volatility, improve thermal stability, and enhance chromatographic resolution. Furthermore, the resulting derivatives often produce characteristic mass spectra that aid in structural elucidation. This application note provides detailed protocols for two common derivatization methods for this compound: acetylation and silylation .

Derivatization Methods

Two robust and widely used derivatization techniques for hydroxyl-containing compounds are presented below. These methods are highly effective in preparing this compound for GC-MS analysis.

Acetylation

Acetylation involves the reaction of the hydroxyl group with an acetylating agent, typically acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270), to form an ester. The resulting acetate (B1210297) ester is less polar and more volatile than the parent alcohol.

Silylation

Silylation is a very common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. The resulting TMS ether is significantly more volatile and thermally stable.

Experimental Protocols

The following are detailed protocols for the acetylation and silylation of this compound.

Protocol 1: Acetylation with Acetic Anhydride and Pyridine

Materials:

  • This compound standard or sample extract

  • Anhydrous pyridine

  • Acetic anhydride

  • Dichloromethane (DCM), GC grade

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • GC vials with caps

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: In a clean, dry GC vial, place a known amount of this compound (e.g., 1 mg) or an evaporated residue of a sample extract.

  • Reagent Addition: Add 100 µL of anhydrous pyridine followed by 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex gently to mix. Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of dichloromethane.

    • Wash the organic layer by adding 500 µL of 1 M HCl, vortexing, and carefully removing the aqueous (top) layer.

    • Wash with 500 µL of saturated aqueous NaHCO₃, and again remove the aqueous layer.

    • Wash with 500 µL of brine and remove the aqueous layer.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the organic layer to remove any residual water.

  • Analysis: Carefully transfer the dried organic layer to a clean GC vial for GC-MS analysis.

Protocol 2: Silylation with BSTFA and TMCS

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)

  • GC vials with caps

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: In a clean, dry GC vial, place a known amount of this compound (e.g., 1 mg) or an evaporated residue of a sample extract. Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample. Add 200 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex gently to mix. Heat the vial at 70°C for 45 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The reaction mixture can be directly injected into the GC-MS system. No work-up is typically required as the byproducts are volatile.

Data Presentation

The derivatization of this compound results in predictable changes in its chromatographic and mass spectrometric behavior. The following table summarizes the expected quantitative data for the parent compound and its derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )GC Retention Index (RI) on DB-5*Key Mass Spectral Fragments (m/z)
This compoundC₉H₁₈O142.241171[1]55, 67, 82, 95, 124
(Z)-Non-6-en-1-yl acetateC₁₁H₂₀O₂184.28~1350-140043, 55, 61, 82, 124
This compound, TMS etherC₁₂H₂₆OSi214.42~1250-130073, 75, 103, 129, M-15

*Retention indices are approximate and can vary depending on the specific GC conditions (temperature program, column dimensions, carrier gas flow rate). The RI for the TMS ether is an estimation based on the typical elution behavior of silylated long-chain alcohols.

Visualizations

Chemical Reaction Diagrams

acetylation_reaction cluster_reactants Reactants cluster_products Products Z_Non_6_en_1_ol This compound Acetate_Ester (Z)-Non-6-en-1-yl acetate Z_Non_6_en_1_ol->Acetate_Ester + Acetic Anhydride (Pyridine catalyst) Acetic_Anhydride Acetic Anhydride Acetic_Acid Acetic Acid

Caption: Acetylation of this compound.

Experimental Workflow Diagrams

acetylation_workflow start Start: This compound Sample add_reagents Add Pyridine and Acetic Anhydride start->add_reagents react Heat at 60°C for 30 min add_reagents->react workup DCM Extraction and Aqueous Washes (HCl, NaHCO₃, Brine) react->workup dry Dry with Na₂SO₄ workup->dry analyze GC-MS Analysis dry->analyze

Caption: Acetylation Experimental Workflow.

silylation_workflow start Start: Dry this compound Sample add_reagents Add Anhydrous Solvent and BSTFA + 1% TMCS start->add_reagents react Heat at 70°C for 45 min add_reagents->react cool Cool to Room Temperature react->cool analyze Direct GC-MS Analysis cool->analyze

Caption: Silylation Experimental Workflow.

Conclusion

The derivatization of this compound by either acetylation or silylation significantly improves its analytical characteristics for GC-MS analysis. These methods increase the volatility and thermal stability of the analyte, leading to better chromatographic peak shapes and more reliable quantification. The choice between acetylation and silylation may depend on the specific requirements of the analysis, including the sample matrix and potential interfering compounds. The protocols provided in this application note offer robust and effective means for the derivatization of this compound, facilitating its accurate and sensitive analysis in various research and development applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z)-Non-6-en-1-ol, a valuable fragrance and flavor compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for obtaining high yields of this compound?

A1: The most prevalent and stereoselective method for synthesizing this compound is a multi-step process centered around the Wittig reaction. This strategy ensures the precise placement of the carbon-carbon double bond with the desired Z-configuration.[1][2] The general approach involves:

  • Protection of a starting alcohol: A suitable starting material, such as 6-hydroxyhexanal, has its hydroxyl group protected to prevent interference in subsequent steps.

  • Wittig Reaction: The protected aldehyde undergoes a Wittig reaction with a non-stabilized phosphorus ylide to form the (Z)-alkene.

  • Deprotection: The protecting group is removed to yield the final product, this compound.

Q2: How can I maximize the (Z)-selectivity of the Wittig reaction?

A2: Achieving high (Z)-selectivity is critical. Non-stabilized ylides, such as those derived from simple alkyl halides, inherently favor the formation of the (Z)-alkene.[3][4] To further enhance this selectivity, it is crucial to use "salt-free" conditions. This means employing bases that do not contain lithium cations, such as sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS). Lithium salts can lead to the equilibration of reaction intermediates, which erodes the stereoselectivity.[3]

Q3: What are the main challenges in purifying this compound?

A3: The primary purification challenges are twofold:

  • Removal of Triphenylphosphine (B44618) Oxide (TPPO): This byproduct of the Wittig reaction can be difficult to separate from the desired product due to its polarity.

  • Separation of (E)- and (Z)-isomers: Even with optimized conditions, a small amount of the (E)-isomer may be formed. Separating these geometric isomers can be challenging due to their similar physical properties.

Q4: Are there alternative methods to the Wittig reaction for this synthesis?

A4: While the Wittig reaction is the most common for achieving high Z-selectivity, other olefination reactions exist. However, for producing non-stabilized Z-alkenes, the Wittig reaction remains a highly reliable and widely used method.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Wittig Reaction Step

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Ylide Formation Ensure the phosphonium (B103445) salt is completely dry. Use a strong, fresh base (e.g., n-butyllithium, sodium amide) and ensure anhydrous reaction conditions. The formation of the ylide is often indicated by a distinct color change.
Decomposition of the Ylide Some ylides can be unstable. Consider generating the ylide in the presence of the aldehyde, or add the aldehyde immediately after the ylide is formed.
Sterically Hindered Aldehyde If the protected aldehyde is sterically hindered, the reaction may be slow and result in lower yields. Consider using a less bulky protecting group.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the aldehyde to ensure complete conversion.
Issue 2: Poor (Z)-Stereoselectivity (High percentage of (E)-isomer)

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Lithium Salts If using a lithium-based base like n-butyllithium, lithium salts are present and can decrease Z-selectivity. For optimal Z-selectivity, switch to a sodium- or potassium-based "salt-free" base such as NaNH₂ or KHMDS.[3]
Stabilized Ylide Ensure the ylide is non-stabilized (i.e., the alkyl group attached to the phosphorus does not contain electron-withdrawing groups). Stabilized ylides predominantly yield the (E)-alkene.[4]
Reaction Temperature Perform the ylide formation and the initial stage of the Wittig reaction at low temperatures (e.g., 0°C or -78°C) to favor kinetic control, which generally leads to higher Z-selectivity.
Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct

Possible Causes & Solutions:

CauseRecommended Solution
Co-elution during Chromatography TPPO can be challenging to separate from the product via standard silica (B1680970) gel chromatography. One technique is to precipitate the TPPO by cooling the reaction mixture in a non-polar solvent like hexane (B92381) or a mixture of hexane and diethyl ether, followed by filtration.
High Polarity of the Product If the product is highly polar, making chromatographic separation from TPPO difficult, consider converting the TPPO to a more easily separable derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol outlines a three-step synthesis starting from 6-chlorohexan-1-ol.

Step 1: Protection of 6-Chlorohexan-1-ol with Tetrahydropyran (THP)

  • To a solution of 6-chlorohexan-1-ol (1 equivalent) in dichloromethane (B109758) (DCM) at 0°C, add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

  • Slowly add 3,4-dihydropyran (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 2-((6-chlorohexyl)oxy)tetrahydro-2H-pyran.

Step 2: Wittig Reaction to form (Z)-6-(tetrahydro-2H-pyran-2-yloxy)-non-6-ene

  • Prepare the phosphonium salt by refluxing triphenylphosphine (1.1 equivalents) with 1-bromopropane (B46711) (1.2 equivalents) in toluene. Collect the resulting propyltriphenylphosphonium bromide by filtration.

  • Suspend the dried propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the suspension to 0°C and add a strong, salt-free base such as sodium amide (NaNH₂) (1.1 equivalents). Stir for 1 hour to form the ylide.

  • Slowly add a solution of the THP-protected chlorohexanal (prepared by oxidation of the product from Step 1) in anhydrous THF to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography.

Step 3: Deprotection to Yield this compound

  • Dissolve the protected alkene from Step 2 in a mixture of acetic acid, THF, and water (e.g., a 4:2:1 ratio).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash chromatography to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Wittig Reaction Yield

G start Low Yield in Wittig Reaction check_ylide Check Ylide Formation Conditions start->check_ylide check_stoichiometry Verify Stoichiometry start->check_stoichiometry steric_hindrance Evaluate Steric Hindrance start->steric_hindrance check_purity Purity of Reagents? check_ylide->check_purity No check_anhydrous Anhydrous Conditions? check_ylide->check_anhydrous No check_base Strength/Freshness of Base? check_ylide->check_base No ylide_stability Consider Ylide Stability check_ylide->ylide_stability Yes add_aldehyde Generate Ylide in situ or Add Aldehyde Promptly ylide_stability->add_aldehyde excess_reagents Use Slight Excess of Ylide Precursors check_stoichiometry->excess_reagents change_pg Use Less Bulky Protecting Group steric_hindrance->change_pg

Caption: Troubleshooting workflow for low Wittig reaction yield.

Decision Pathway for Optimizing Z-Selectivity

G start Poor Z-Selectivity check_base Base Used? start->check_base check_ylide Check Ylide Type start->check_ylide check_temp Check Reaction Temperature start->check_temp lithium_base Lithium-based (e.g., n-BuLi) check_base->lithium_base salt_free_base Salt-free (e.g., NaNH2, KHMDS) check_base->salt_free_base switch_base Switch to Salt-Free Base lithium_base->switch_base stabilized Stabilized Ylide check_ylide->stabilized non_stabilized Non-stabilized Ylide check_ylide->non_stabilized use_non_stabilized Use Non-stabilized Ylide stabilized->use_non_stabilized low_temp Low Temperature (Kinetic Control) check_temp->low_temp high_temp Room Temp or Higher check_temp->high_temp run_cold Perform Reaction at Low Temperature high_temp->run_cold

Caption: Decision pathway for improving Z-alkene selectivity.

Synthetic Pathway Overview

G start 6-Chlorohexan-1-ol protection Protection (DHP, PPTS) start->protection protected_alcohol THP-protected Alcohol protection->protected_alcohol oxidation Oxidation protected_alcohol->oxidation aldehyde Protected Aldehyde oxidation->aldehyde wittig Wittig Reaction (Propyltriphenylphosphonium bromide, NaNH2) aldehyde->wittig protected_product Protected this compound wittig->protected_product deprotection Deprotection (Acetic Acid) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic route to this compound via Wittig reaction.

References

Overcoming E/Z isomerization during (Z)-Non-6-en-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-Non-6-en-1-ol. Our focus is on overcoming the common challenge of E/Z isomerization to achieve high stereoselectivity for the desired (Z)-isomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using Wittig-type reactions.

Issue 1: Low Z:E Ratio in the Final Product

  • Symptom: NMR or GC analysis of the purified product shows a significant proportion of the undesired (E)-Non-6-en-1-ol.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Use of a Stabilized or Semi-Stabilized Ylide For high Z-selectivity, it is crucial to use a non-stabilized ylide (e.g., an alkyltriphenylphosphonium salt).[1][2] Stabilized ylides, which contain electron-withdrawing groups, thermodynamically favor the formation of the (E)-alkene.[1]
Presence of Lithium Salts Lithium salts can catalyze the equilibration of reaction intermediates, leading to a loss of stereoselectivity.[3] To ensure "salt-free" conditions, use sodium or potassium bases such as Sodium Hydride (NaH), Sodium Bis(trimethylsilyl)amide (NaHMDS), or Potassium tert-butoxide (t-BuOK) for ylide generation instead of n-butyllithium (n-BuLi).[3][4]
Reaction Temperature Too High The formation of the (Z)-isomer is kinetically favored at lower temperatures.[5] Perform the reaction at low temperatures, typically ranging from -78 °C to 0 °C, to maximize Z-selectivity.[3]
Inappropriate Solvent Choice The polarity of the solvent can influence the Z:E ratio.[6] Aprotic, non-polar solvents like Tetrahydrofuran (THF) or diethyl ether are generally preferred for Z-selective Wittig reactions.[3]

Issue 2: Low or No Yield of the Desired Alkene

  • Symptom: After the reaction and work-up, the desired this compound is obtained in a low yield or not at all.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inefficient Ylide Formation The generation of the phosphorus ylide is a critical step. Ensure that the phosphonium (B103445) salt is completely dry and that a sufficiently strong base is used for deprotonation.[3] The formation of the ylide is often indicated by a distinct color change (e.g., to orange or red).[3]
Impure or Degraded Aldehyde Aldehydes, especially aliphatic ones, can be prone to oxidation to carboxylic acids or polymerization.[3] Use freshly distilled or purified 6-hydroxyhexanal (B3051487) (or a protected version) for the reaction.
Steric Hindrance While less of a concern for the synthesis of this compound from linear precursors, significant steric hindrance in either the ylide or the aldehyde can impede the reaction. If this is a suspected issue, consider alternative olefination methods.
Presence of Moisture The strong bases used to generate ylides are highly sensitive to water. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[3]

Issue 3: Difficulty in Removing Triphenylphosphine (B44618) Oxide (TPPO) Byproduct

  • Symptom: The purified product is contaminated with triphenylphosphine oxide, which can be difficult to separate due to its similar polarity to the product.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Co-elution during Chromatography TPPO can co-elute with the desired product during silica (B1680970) gel chromatography. Optimize the solvent system for column chromatography, often using a gradient of non-polar to slightly more polar solvents (e.g., hexane/ethyl acetate).[3]
High Solubility of TPPO in Common Solvents TPPO is soluble in many organic solvents. One effective strategy is to precipitate the TPPO from a non-polar solvent like cyclohexane (B81311) or petroleum ether, in which it is poorly soluble.[3] Another method involves complexation with metal salts like ZnCl₂ or MgCl₂ to precipitate a TPPO-metal complex.[3]
Inherent Byproduct of the Wittig Reaction The formation of TPPO is stoichiometric in the Wittig reaction. As an alternative, consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate (B84403) byproduct of the HWE reaction is typically water-soluble and can be easily removed during an aqueous work-up.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for obtaining high Z-selectivity for this compound?

A1: The Wittig reaction using a non-stabilized ylide under salt-free conditions is a widely employed and effective method for synthesizing (Z)-alkenes like this compound.[1][2][3] The reaction of propyltriphenylphosphonium bromide with 6-hydroxyhexanal (or its protected form) in the presence of a sodium or potassium base at low temperature typically yields high Z:E ratios.

Another powerful method is the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction .[7][8][9][10] This approach utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and a strong, non-coordinating base like KHMDS with a crown ether at low temperatures to achieve high Z-selectivity.[7]

Q2: How can I accurately determine the Z:E ratio of my product?

A2: The Z:E ratio of Non-6-en-1-ol can be accurately determined using analytical techniques such as:

  • Gas Chromatography (GC): Using a suitable capillary column, the E- and Z-isomers can often be separated, and their relative peak areas can be used to quantify the ratio.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to distinguish between the Z- and E-isomers based on differences in the chemical shifts and coupling constants of the vinylic protons and carbons.

Q3: Can E/Z isomerization occur during work-up or purification?

A3: Yes, isomerization can occur post-reaction. The acidic nature of standard silica gel used in column chromatography can catalyze the isomerization of the (Z)-alkene to the more stable (E)-isomer.[11] To mitigate this, you can:

  • Deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[11]

  • Use a neutral stationary phase like alumina (B75360).[11]

  • Minimize the time the product is exposed to acidic or basic conditions during aqueous work-up.

  • Avoid high temperatures during solvent evaporation.[11]

Q4: What are the key differences between the standard Wittig reaction and the Still-Gennari olefination for Z-alkene synthesis?

A4: The key differences are summarized in the table below:

FeatureStandard Wittig (with non-stabilized ylide)Still-Gennari Olefination
Primary Stereoisomer (Z)-alkene(Z)-alkene
Stereoselectivity Control KineticKinetic
Key Reagent Alkyltriphenylphosphonium saltPhosphonate with electron-withdrawing ester groups
Typical Base Strong, salt-free bases (NaH, KHMDS)Strong, non-coordinating bases (KHMDS) with a crown ether (e.g., 18-crown-6)
Reaction Temperature Low (-78 °C to 0 °C)Very low (-78 °C)
Byproduct Triphenylphosphine oxide (organic soluble)Phosphate ester (often water-soluble)

Experimental Protocols

Protocol 1: Z-Selective Wittig Reaction

This protocol describes a general procedure for the synthesis of this compound via a Z-selective Wittig reaction.

  • Materials:

    • Propyltriphenylphosphonium bromide (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (t-BuOK) (1.1 eq)

    • 6-hydroxyhexanal (or a protected derivative) (1.0 eq)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add propyltriphenylphosphonium bromide.

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong, salt-free base. The formation of the ylide is often indicated by a color change to orange or red.

    • Stir the mixture at 0 °C for 1 hour.

    • Slowly add a solution of 6-hydroxyhexanal in anhydrous THF via syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[3]

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Still-Gennari Olefination

This protocol provides a method for achieving high Z-selectivity using the Still-Gennari modification.

  • Materials:

    • Aldehyde (e.g., 6-hydroxyhexanal, protected) (1.0 mmol)

    • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

    • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF)

    • 18-crown-6 (B118740) (1.2 mmol)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.[7]

    • Slowly add the KHMDS solution and stir for 15 minutes.

    • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise and stir for 30 minutes at -78 °C.

    • Add a solution of the aldehyde in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.[7]

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Wittig_Reaction_Pathway cluster_ylide_formation Ylide Formation (Salt-Free) cluster_olefination Olefination Phosphonium_Salt Propyltriphenyl-phosphonium Bromide Ylide Non-stabilized Ylide Phosphonium_Salt->Ylide Deprotonation Base NaHMDS or KHMDS in THF, 0°C Base->Ylide Aldehyde 6-Hydroxyhexanal Oxaphosphetane cis-Oxaphosphetane (Kinetic Intermediate) Z_Alkene This compound Oxaphosphetane->Z_Alkene Syn-elimination TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO YlideAldehyde YlideAldehyde YlideAldehyde->Oxaphosphetane [2+2] Cycloaddition (-78°C to RT) Troubleshooting_EZ_Isomerization Start Low Z:E Ratio Observed Check_Ylide Was a non-stabilized ylide used? Start->Check_Ylide Check_Salts Were salt-free conditions (Na or K base) used? Check_Ylide->Check_Salts Yes Use_NonStabilized Action: Switch to a non-stabilized ylide. Check_Ylide->Use_NonStabilized No Check_Temp Was the reaction run at low temperature (-78°C)? Check_Salts->Check_Temp Yes Use_SaltFree Action: Use NaHMDS or KHMDS instead of n-BuLi. Check_Salts->Use_SaltFree No Check_Purification Was deactivated silica gel or alumina used for purification? Check_Temp->Check_Purification Yes Lower_Temp Action: Maintain reaction temperature at -78°C. Check_Temp->Lower_Temp No Modify_Purification Action: Deactivate silica with Et3N or use neutral alumina. Check_Purification->Modify_Purification No High_Z_Selectivity High Z-Selectivity Achieved Check_Purification->High_Z_Selectivity Yes Use_NonStabilized->High_Z_Selectivity Use_SaltFree->High_Z_Selectivity Lower_Temp->High_Z_Selectivity Modify_Purification->High_Z_Selectivity

References

Troubleshooting Wittig reaction for Z-alkene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Z-selective Wittig reaction.

Troubleshooting Guide

Issue 1: Poor Z-Selectivity (High Percentage of E-Alkene)

Question: My Wittig reaction with a non-stabilized ylide is producing a significant amount of the undesired E-alkene. What are the common causes and how can I improve Z-selectivity?

Answer:

Poor Z-selectivity in Wittig reactions with non-stabilized ylides is a common issue that typically arises from conditions that allow for equilibration of the reaction intermediates, favoring the thermodynamically more stable E-alkene. The formation of the Z-alkene is a kinetically controlled process.[1] Here are the primary causes and their solutions:

  • Presence of Lithium Salts: Lithium cations coordinate with the betaine (B1666868) intermediate, which can lead to equilibration and the formation of the E-alkene.[1][2] This is a very common reason for poor Z-selectivity, especially when n-butyllithium (n-BuLi) is used to generate the ylide.

    • Solution: Employ "salt-free" conditions by using bases that do not contain lithium. Sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or sodium amide (NaNH₂) are excellent alternatives.[3][4]

  • High Reaction Temperature: The kinetic pathway to the Z-alkene is favored at low temperatures. Running the reaction at room temperature or higher allows the intermediates to equilibrate to the more stable E-isomer.

    • Solution: Maintain a low temperature throughout the reaction. It is crucial to generate the ylide and perform the reaction with the aldehyde at -78 °C.[5][6]

  • Incorrect Solvent Choice: The polarity of the solvent plays a critical role. Polar aprotic solvents can stabilize intermediates in a way that promotes equilibration.

    • Solution: Use non-polar, aprotic solvents like Tetrahydrofuran (B95107) (THF) or diethyl ether to maximize Z-selectivity.[7]

  • Ylide Type: Ensure you are using a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium salt). Stabilized ylides (containing electron-withdrawing groups like esters or ketones) and semi-stabilized ylides (containing aryl groups) inherently favor the formation of the E-alkene.[4]

Issue 2: Low or No Product Yield

Question: My Z-selective Wittig reaction is giving a very low yield or failing to proceed to completion. What are the potential reasons for this?

Answer:

Low yields in a Wittig reaction can be attributed to several factors, from incomplete ylide formation to decomposition of reagents. Here’s a breakdown of potential problems and solutions:

  • Incomplete Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium (B103445) salt.

    • Solution: Choose a sufficiently strong base. NaHMDS and KHMDS are highly effective for generating non-stabilized ylides.[5] Ensure the base is fresh and has not been degraded by exposure to air or moisture.

  • Ylide Decomposition: Non-stabilized ylides are highly reactive and sensitive to both air and moisture.

    • Solution: The entire experimental setup must be conducted under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon). Use flame-dried glassware and anhydrous solvents.

  • Steric Hindrance: If either the aldehyde or the ylide is sterically hindered, the reaction rate can be significantly reduced.[8]

    • Solution: While challenging, prolonging the reaction time at low temperature may help. If the issue persists, consider alternative olefination methods designed for hindered substrates, such as the Horner-Wadsworth-Emmons reaction.

  • Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are labile.[8]

    • Solution: Use freshly purified or distilled aldehyde for the reaction.

Frequently Asked Questions (FAQs)

Q1: Why are non-stabilized ylides used for Z-alkene synthesis? A1: Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are highly reactive. Their reaction with aldehydes is rapid and irreversible under the right conditions, proceeding through a kinetically controlled pathway that favors the formation of a cis-oxaphosphetane intermediate, which then decomposes to the Z-alkene.[1]

Q2: What are "salt-free" Wittig conditions and why are they important for Z-selectivity? A2: "Salt-free" conditions refer to a Wittig reaction where lithium salts are excluded. These salts are typically introduced when using lithium-based reagents like n-BuLi to form the ylide. Lithium ions can catalyze the equilibration of the intermediates that lead to the alkene products, eroding the kinetic control needed for high Z-selectivity and increasing the proportion of the E-alkene.[1][2] Using sodium or potassium-based strong bases like NaHMDS or KHMDS avoids this issue.

Q3: Can I use a commercially available solution of NaHMDS or KHMDS? A3: Yes, commercial solutions of these bases in solvents like THF are commonly used and are often more convenient and reliable than preparing them in situ, provided they have been stored correctly to prevent degradation.

Q4: How critical is the reaction temperature? A4: For high Z-selectivity with non-stabilized ylides, maintaining a low temperature (typically -78 °C) is critical. This ensures that the reaction remains under kinetic control, favoring the faster-formed Z-isomer.[5]

Q5: How do I monitor the progress of the reaction? A5: The reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture should be compared to a spot of the starting aldehyde. The reaction is complete when the aldehyde spot has been completely consumed.

Data Presentation

The choice of reaction conditions has a profound impact on the stereochemical outcome of the Wittig reaction. The following tables summarize the effect of the base/salt presence and the solvent on the Z:E selectivity for the reaction of a non-stabilized ylide with an aldehyde.

Table 1: Effect of Base and Salt Presence on Z:E Selectivity

Ylide Generation ConditionsPredominant IsomerTypical Z:E RatioRationale
NaHMDS or KHMDS in THF ("Salt-Free")Z-Alkene>95:5Kinetic control is maintained in the absence of Li⁺ ions.
n-BuLi in THF (Li⁺ salts present)Mixture~60:40Li⁺ ions promote equilibration to the thermodynamic E-alkene.[2]

Table 2: Influence of Solvent on Z:E Selectivity (Non-Stabilized Ylide)

SolventSolvent TypePredominant IsomerRationale
Tetrahydrofuran (THF)Non-polar aproticZ-AlkeneFavors the kinetically controlled pathway.[7]
TolueneNon-polar aproticE-AlkeneFavors the E-alkene as the major product.[7]
Dimethyl Sulfoxide (DMSO)Polar aproticDecreased Z-selectivityPolar solvents can stabilize intermediates, leading to equilibration.[7]

Experimental Protocols

Protocol: General Procedure for Z-Selective Wittig Reaction under Salt-Free Conditions

This protocol describes the synthesis of a Z-alkene using a non-stabilized ylide generated with sodium bis(trimethylsilyl)amide (NaHMDS).

1. Ylide Generation:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the alkyltriphenylphosphonium salt (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to create a suspension.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS (1.05 equivalents) in THF dropwise to the cooled suspension.

  • Stir the mixture at -78 °C for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., orange or deep red).[5]

2. Reaction with Aldehyde:

  • While maintaining the temperature at -78 °C, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Stir the reaction mixture at -78 °C. The reaction progress should be monitored by TLC until the starting aldehyde is consumed (typically 1-4 hours).[9]

3. Work-up and Purification:

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[9]

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • The crude product, which contains triphenylphosphine (B44618) oxide, should be purified by column chromatography on silica (B1680970) gel to isolate the pure Z-alkene.[5]

Visualizations

Logical Workflow for Troubleshooting Poor Z-Selectivity

Troubleshooting_Z_Selectivity start Problem: Poor Z-Selectivity check_ylide Is the ylide non-stabilized? start->check_ylide use_non_stabilized Action: Use a non-stabilized ylide (e.g., from alkyl-PPh3 salt) check_ylide->use_non_stabilized No check_base Was a Li-based reagent used (e.g., n-BuLi)? check_ylide->check_base Yes use_non_stabilized->check_base use_salt_free Action: Use a 'salt-free' base (NaHMDS, KHMDS) check_base->use_salt_free Yes check_temp Was the reaction run at low temp (-78°C)? check_base->check_temp No use_salt_free->check_temp use_low_temp Action: Maintain reaction at -78°C check_temp->use_low_temp No check_solvent Was a non-polar aprotic solvent used (e.g., THF)? check_temp->check_solvent Yes use_low_temp->check_solvent use_correct_solvent Action: Use THF or Diethyl Ether check_solvent->use_correct_solvent No solution Solution: High Z-Selectivity Achieved check_solvent->solution Yes use_correct_solvent->solution

Caption: Troubleshooting workflow for poor Z-selectivity.

Experimental Workflow for Z-Selective Wittig Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Flame-dry glassware under inert atmosphere (N2/Ar) prep_reagents Use anhydrous THF and fresh reagents prep_glassware->prep_reagents add_salt Add phosphonium salt to THF cool_minus_78 Cool suspension to -78°C add_salt->cool_minus_78 add_base Add NaHMDS or KHMDS dropwise cool_minus_78->add_base form_ylide Stir at -78°C for 30-60 min (Ylide formation) add_base->form_ylide add_aldehyde Add aldehyde solution dropwise at -78°C form_ylide->add_aldehyde react Stir at -78°C (Monitor by TLC) add_aldehyde->react quench Quench with sat. aq. NH4Cl at -78°C react->quench warm_rt Warm to room temperature quench->warm_rt extract Extract with Et2O or EtOAc warm_rt->extract dry Wash, dry (Na2SO4), & concentrate extract->dry purify Purify by column chromatography dry->purify Z_E_Factors selectivity Z/E Selectivity z_alkene Z-Alkene (Kinetic Product) selectivity->z_alkene Favored by e_alkene E-Alkene (Thermodynamic Product) selectivity->e_alkene Favored by non_stabilized Non-Stabilized Ylide z_alkene->non_stabilized salt_free Salt-Free Conditions (No Li+) z_alkene->salt_free low_temp Low Temperature (-78°C) z_alkene->low_temp non_polar Non-Polar Aprotic Solvent (THF) z_alkene->non_polar stabilized Stabilized Ylide e_alkene->stabilized li_salts Li+ Salts Present e_alkene->li_salts high_temp High Temperature e_alkene->high_temp polar_solvent Polar Solvent e_alkene->polar_solvent

References

Technical Support Center: Optimizing GC-MS for (Z)-Non-6-en-1-ol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of (Z)-Non-6-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for the successful detection and quantification of this unsaturated alcohol.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is not strictly necessary but is highly recommended, especially for trace analysis. The hydroxyl group of this compound can cause peak tailing and reduced sensitivity due to interactions with active sites in the GC system. Derivatization, such as silylation, converts the polar hydroxyl group into a less polar silyl (B83357) ether, which improves peak shape, thermal stability, and overall chromatographic performance.

Q2: What type of GC column is best suited for analyzing this compound?

A2: The choice of column depends on whether the analyte is derivatized:

  • Underivatized this compound: A polar stationary phase, such as a wax-type column (e.g., DB-Wax, Carbowax 20M), is recommended to achieve a symmetrical peak shape.

  • Derivatized this compound (e.g., as a TMS-ether): A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), is ideal.

Q3: What are the expected Kovats retention indices for this compound?

A3: The Kovats retention index (RI) is a useful parameter for confirming the identity of your analyte. The reported RIs for this compound on different stationary phases are provided in the table below.

Q4: How can I prevent the isomerization of the double bond in this compound during analysis?

A4: Isomerization can be a concern for unsaturated compounds at high temperatures. To minimize this risk:

  • Use a lower inlet temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase it to find the optimal temperature that allows for efficient volatilization without causing isomerization.

  • Use a deactivated inlet liner: An active inlet liner can catalyze isomerization. Always use a high-quality, deactivated liner and replace it regularly.

  • Avoid unnecessarily high oven temperatures: Use a temperature program that effectively separates your analyte without exposing it to excessive heat for prolonged periods.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Broadening)

Poor peak shape is a common issue when analyzing alcohols by GC-MS. The primary causes are often related to active sites in the system or suboptimal chromatographic conditions.

  • Problem: The peak for this compound is tailing or broad.

  • Potential Causes & Solutions:

    • Active Sites: The hydroxyl group can interact with active silanol (B1196071) groups in the inlet liner, column, or system contamination.

      • Solution: Use a highly deactivated inlet liner. Regularly condition your column as per the manufacturer's instructions. If contamination is suspected, trim the first few centimeters of the column.

    • Suboptimal Inlet Temperature: An inlet temperature that is too low can lead to slow volatilization and peak broadening, while a temperature that is too high can cause degradation.

      • Solution: A good starting point for the inlet temperature is 250 °C. You can optimize this by performing a temperature ramp study (e.g., 220 °C, 250 °C, 280 °C) to find the best balance between peak shape and analyte stability.

    • Inappropriate Column Choice for Underivatized Analysis: Using a non-polar column for the direct analysis of a polar alcohol can result in poor peak shape.

      • Solution: For underivatized this compound, a polar wax-type column is recommended. If you are analyzing the derivatized form, a non-polar column is suitable.

Guide 2: Low Sensitivity or No Peak Detected

Low sensitivity can be frustrating, especially when working with trace amounts of your analyte.

  • Problem: The signal for this compound is weak or absent.

  • Potential Causes & Solutions:

    • Analyte Adsorption: The active hydroxyl group can be adsorbed onto surfaces in the GC system, leading to sample loss.

      • Solution: Derivatize your sample to block the active site. Ensure all components of your flow path, including the inlet liner and column, are highly inert.

    • Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor detection.

      • Solution: Ensure the MS is set to scan for the appropriate mass-to-charge ratios (m/z) for this compound or its derivative. For underivatized this compound, characteristic ions can be found in the data tables below. For the TMS derivative, you will need to look for higher m/z values. Consider using Selected Ion Monitoring (SIM) mode for enhanced sensitivity if you know the characteristic ions of your analyte.

    • Leaks in the System: Leaks in the carrier gas line or at the injection port can lead to a decrease in the amount of sample reaching the detector.

      • Solution: Perform a thorough leak check of your GC-MS system.

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of this compound.

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterValue
Molecular FormulaC₉H₁₈O
Molecular Weight142.24 g/mol
CAS Number35854-86-5
Kovats Retention Index (DB-5)1171
Kovats Retention Index (Carbowax 20M)1710
Kovats Retention Index (DB-Wax)1714

Table 2: Mass Spectrometry Data for Underivatized this compound (Electron Ionization)

The mass spectrum of this compound is characterized by a series of fragment ions. The most abundant ions are listed below.[1][2][3]

Mass-to-Charge Ratio (m/z)Relative Intensity (%) - Top PeakRelative Intensity (%) - 2nd HighestRelative Intensity (%) - 3rd HighestLibrary
41100NIST
6785NIST
5580NIST
82NIST
54NIST

Table 3: Recommended GC-MS Parameters for Underivatized this compound

ParameterRecommended Value
GC System
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar wax column
Inlet ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program35 °C for 5 min, then ramp at 5 °C/min to 150 °C (hold for 3 min), then ramp at 8 °C/min to 190 °C (hold for 1 min), then ramp at 30 °C/min to 250 °C (hold for 5 min)[4]
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
MS Quad Temperature150 °C
Scan Rangem/z 35-400

Table 4: Recommended GC-MS Parameters for TMS-Derivatized this compound

ParameterRecommended Value
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Inlet ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
MS Quad Temperature150 °C
Scan Rangem/z 40-450

Experimental Protocols

Protocol 1: Sample Preparation (Derivatization)

For enhanced sensitivity and peak shape, derivatization of this compound to its trimethylsilyl (B98337) (TMS) ether is recommended.

Materials:

  • Sample containing this compound

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Pipette a known volume of your sample extract into a GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injecting into the GC-MS.

Protocol 2: GC-MS Analysis

This protocol provides a starting point for the analysis of both underivatized and derivatized this compound. Parameters should be optimized for your specific instrument and application.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Set up the GC-MS system with the appropriate column and parameters as outlined in Table 3 (for underivatized) or Table 4 (for derivatized).

  • Inject an appropriate volume of your prepared sample (typically 1 µL) into the GC.

  • Acquire the data in full scan mode to obtain a complete mass spectrum. For quantitative analysis, SIM mode can be used after identifying the characteristic ions.

  • Process the data using your chromatography data system. Identify the peak corresponding to this compound or its derivative based on its retention time and mass spectrum.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Sample containing This compound derivatization Derivatization (Silylation with BSTFA) start->derivatization For improved peak shape no_derivatization Direct Dilution start->no_derivatization For direct analysis gc_injection GC Injection derivatization->gc_injection no_derivatization->gc_injection gc_separation GC Separation (Polar or Non-polar column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan or SIM) gc_separation->ms_detection data_processing Data Processing ms_detection->data_processing peak_identification Peak Identification (Retention Time & Mass Spectrum) data_processing->peak_identification quantification Quantification peak_identification->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Troubleshooting_Workflow cluster_peak_tailing cluster_low_sensitivity start Problem Observed (e.g., Peak Tailing, Low Sensitivity) pt_cause1 Active Sites in System? start->pt_cause1 If Peak Tailing ls_cause1 Analyte Adsorption? start->ls_cause1 If Low Sensitivity pt_solution1 Use deactivated liner Condition/trim column pt_cause1->pt_solution1 Yes pt_cause2 Incorrect Inlet Temp? pt_cause1->pt_cause2 No pt_solution2 Optimize inlet temperature (e.g., 220-280 °C) pt_cause2->pt_solution2 Yes pt_cause3 Wrong Column for Underivatized Alcohol? pt_cause2->pt_cause3 No pt_solution3 Use a polar (wax) column pt_cause3->pt_solution3 Yes ls_solution1 Derivatize the sample Use inert flow path ls_cause1->ls_solution1 Yes ls_cause2 Suboptimal MS Settings? ls_cause1->ls_cause2 No ls_solution2 Check m/z range Use SIM mode ls_cause2->ls_solution2 Yes ls_cause3 System Leaks? ls_cause2->ls_cause3 No ls_solution3 Perform leak check ls_cause3->ls_solution3 Yes

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Resolving co-elution issues in (Z)-Non-6-en-1-ol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the gas chromatographic (GC) analysis of (Z)-Non-6-en-1-ol.

Troubleshooting Guide: Resolving Co-elution with this compound

Co-elution, the overlapping of chromatographic peaks, can significantly compromise the accurate quantification and identification of this compound. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue: A single, broad, or asymmetrical peak is observed where this compound is expected, suggesting co-elution.

The first step in addressing co-elution is to identify the potential interfering compounds. This compound is a volatile C9 alcohol commonly found in fruits like melons and as a component in fragrances. Therefore, other volatile compounds with similar chemical properties, such as other C9 alcohols, aldehydes, and esters, are likely to co-elute.

Potential Co-eluting Compounds:

  • Isomers: (E)-Non-6-en-1-ol, other positional isomers of nonenol.

  • Other Alcohols: 1-Nonanol, 2-Nonanol, 3-Nonanol.

  • Aldehydes: Nonanal, Decanal.

  • Esters: Hexyl acetate, Ethyl 2-methylbutyrate.

  • Matrix Components: In complex samples like essential oils or fruit extracts, a wide range of compounds with similar volatility and polarity can interfere.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting co-elution issues in the analysis of this compound.

Coelution_Troubleshooting Troubleshooting Workflow for this compound Co-elution cluster_0 Phase 1: Detection & Confirmation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Column Selection cluster_3 Phase 4: Sample Preparation A Observe Peak Tailing, Broadening, or Shoulders B Confirm with Mass Spectrometry (Check for multiple m/z ratios across the peak) A->B Indication of Co-elution C Optimize Temperature Program (Slower ramp rate) B->C If Co-elution is Confirmed D Adjust Carrier Gas Flow Rate (Optimize for best resolution) C->D E Change Injection Parameters (e.g., split ratio) D->E F Switch to a Column with Different Selectivity (e.g., Polar from Non-polar) E->F If Optimization is Insufficient G Increase Column Length or Decrease Film Thickness F->G H Employ Sample Cleanup (e.g., Solid Phase Extraction) G->H For Complex Matrices Column_Selection_Logic Logical Flow for Column Selection Start Co-elution of this compound with another compound NonPolar Initial Analysis on Non-Polar Column (e.g., DB-5) Start->NonPolar Optimize Optimize Method Parameters (Temp, Flow Rate) NonPolar->Optimize Resolution Is Resolution > 1.5? Optimize->Resolution Polar Switch to Polar Column (e.g., Carbowax) Resolution->Polar No Success Analysis Complete Resolution->Success Yes Polar->Resolution Failure Consider 2D-GC or Sample Derivatization Polar->Failure If still unresolved

Technical Support Center: Stabilizing (Z)-Non-6-en-1-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing (Z)-Non-6-en-1-ol in solution during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue 1: Rapid Degradation of this compound in Solution

  • Symptom: GC-MS or NMR analysis of your solution shows a significant decrease in the concentration of this compound and/or the appearance of new peaks over a short period.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Oxidation The double bond and alcohol functional group in this compound are susceptible to oxidation, especially when exposed to air (oxygen).Solution:Use an inert atmosphere: Purge the solvent and the headspace of your storage container with an inert gas like argon or nitrogen before sealing.[1] • Add an antioxidant: Introduce a suitable antioxidant to the solution. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for stabilizing organic compounds.[1] A starting concentration in the range of 0.01-0.1% (w/v) can be tested. For some applications, optimal concentrations might be between 0.25 and 0.5 wt%.[2]
Isomerization The (Z)-isomer can convert to the more thermodynamically stable (E)-isomer, especially in the presence of heat, light, acids, or bases.
Solution:Control Temperature: Store solutions at low temperatures. For long-term storage, -20°C is recommended. For short-term storage, refrigerate at 2-8°C.[1] • Protect from Light: Use amber glass vials or wrap containers with aluminum foil to prevent photo-isomerization.[1] • pH Control: Ensure the solvent is neutral. If acidic or basic conditions are necessary for your experiment, minimize the exposure time and temperature.
Trace Metal Catalysis Trace metal ions in the solvent or from the container can catalyze degradation reactions.
Solution:Use High-Purity Solvents: Employ high-performance liquid chromatography (HPLC) grade or equivalent purity solvents. • Add a Chelating Agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester metal ions.
Polymerization Under certain conditions, such as exposure to heat or catalysts, unsaturated alcohols can polymerize.
Solution:Avoid High Temperatures: As with isomerization, lower storage temperatures will minimize the risk of polymerization. • Inhibitor Addition: Besides antioxidants, specific polymerization inhibitors can be used if this is a suspected issue, though for this compound, oxidation and isomerization are more common.

Issue 2: Inconsistent Results in Bioassays or Chemical Analyses

  • Symptom: You observe high variability in the biological activity or analytical quantification of your this compound solutions.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Solvent Effects The choice of solvent can influence the stability and availability of this compound.
Solution:Solvent Selection: Non-polar solvents may enhance thermal stability. However, the choice of solvent will also depend on the specific application. It is crucial to assess the compatibility of this compound with the chosen solvent and any other components in the formulation. • Consistency: Use the same solvent from the same supplier for a series of experiments to minimize variability.
Leaching from Containers/Dispensers If using plastic containers or pheromone dispensers, stabilizers from the polymer matrix can leach into the solution, or the pheromone can be absorbed by the container.
Solution:Material Selection: Use glass containers for storage whenever possible. If plastic is necessary, conduct compatibility studies to ensure no significant leaching or absorption occurs. • Equilibration: When using pheromone dispensers, allow for an equilibration period as recommended by the manufacturer to achieve a stable release rate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are:

  • Isomerization: Conversion of the biologically active (Z)-isomer to the inactive (E)-isomer. This can be catalyzed by heat, light, and acidic or basic conditions.

  • Oxidation: The double bond and the alcohol group can be oxidized, leading to the formation of aldehydes, ketones, or carboxylic acids, which can alter the biological activity and aroma profile.

  • Polymerization: The unsaturated nature of the molecule makes it susceptible to polymerization, especially at elevated temperatures or in the presence of certain catalysts.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: For long-term storage, freezer temperatures of -20°C or lower are recommended.[1] For short-term use, refrigeration at 2-8°C is suitable.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[1]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]

  • Container: Use glass vials with PTFE-lined caps (B75204) to prevent leaching and absorption associated with plastic containers.

Q3: What concentration of Butylated Hydroxytoluene (BHT) should I use as an antioxidant?

A3: The optimal concentration of BHT can depend on the specific solvent and storage conditions. A general starting point is a concentration between 0.01% and 0.1% (w/v). In some applications, concentrations between 0.25% and 0.5% by weight have been found to be effective at reducing degradation without negatively impacting other properties.[2] It is advisable to perform a small-scale stability study to determine the most effective concentration for your specific application.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of this compound solutions should be monitored using a quantitative analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to:

  • Quantify the concentration of this compound over time.

  • Detect and identify any degradation products, such as the (E)-isomer or oxidation products.

  • Assess the effectiveness of any added stabilizers.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Solution

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term shelf life.

Materials:

  • This compound

  • High-purity solvent (e.g., hexane, ethanol)

  • Antioxidant (e.g., BHT)

  • 2 mL amber glass vials with PTFE-lined screw caps

  • GC-MS system

  • Oven capable of maintaining a constant temperature (e.g., 54 ± 2°C)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a second stock solution containing the same concentration of this compound and the desired concentration of BHT (e.g., 0.1% w/v).

    • Aliquot 1 mL of each solution into separate, properly labeled 2 mL amber glass vials. Prepare at least three replicates for each time point and condition.

    • Purge the headspace of each vial with an inert gas (e.g., nitrogen) before tightly sealing the cap.

  • Storage Conditions:

    • Place the vials in an oven set to 54 ± 2°C.[1]

    • Store a set of control samples for each solution at -20°C.

  • Time Points:

    • Analyze samples at predetermined time points. For an accelerated study, typical time points are 0, 7, and 14 days.[1]

  • Analysis:

    • At each time point, remove the vials for each condition from storage.

    • Allow the vials to come to room temperature before opening.

    • Analyze the samples by GC-MS to determine the concentration of this compound and to identify any degradation products. A validated GC-MS method for the quantification of this compound and its isomers should be used.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Compare the stability of the solution with and without the antioxidant.

Protocol 2: GC-MS Analysis of this compound

This is a general protocol for the quantification of this compound and the detection of its (E)-isomer. Method parameters may need to be optimized for your specific instrument.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS). A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separation.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: Increase to 180°C at 10°C/min

    • Hold at 180°C for 5 minutes

  • MS Parameters (if applicable):

    • Ion Source Temperature: 230°C

    • Electron Ionization (EI) Energy: 70 eV

    • Scan Range: m/z 40-200

Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Inject the standards and samples onto the GC-MS system.

  • Integrate the peak area of the this compound peak and, if present, the (E)-isomer peak.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

DegradationPathways Z_Nonenol This compound (Active) E_Nonenol (E)-Non-6-en-1-ol (Inactive Isomer) Z_Nonenol->E_Nonenol Isomerization (Heat, Light, Acid/Base) Oxidation_Products Oxidation Products (e.g., Aldehydes, Ketones) Z_Nonenol->Oxidation_Products Oxidation (Oxygen, Metal Ions) Polymer Polymer Z_Nonenol->Polymer Polymerization (Heat, Catalysts)

Caption: Major degradation pathways of this compound.

StabilizationWorkflow start Start: this compound Solution Preparation add_stabilizers Add Stabilizers - Antioxidant (e.g., BHT) - Chelating Agent (e.g., EDTA) start->add_stabilizers storage Store Solution - Inert Atmosphere - Low Temperature - Protect from Light add_stabilizers->storage stability_testing Accelerated Stability Testing (e.g., 54°C for 14 days) storage->stability_testing analysis GC-MS Analysis - Quantify this compound - Identify Degradation Products stability_testing->analysis end End: Stable Solution analysis->end

Caption: Experimental workflow for stabilizing this compound.

References

Preventing degradation of (Z)-Non-6-en-1-ol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (Z)-Non-6-en-1-ol during extraction procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, focusing on identifying and mitigating degradation.

Problem Possible Causes Recommended Solutions
Low yield of this compound Oxidative Degradation: The double bond in this compound is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, especially in the presence of light and heat.[1]Work under an inert atmosphere: Purge all solvents and vials with an inert gas like nitrogen or argon before use.[1]• Use degassed solvents: Solvents can be degassed by sonication, freeze-pump-thaw cycles, or sparging with an inert gas.• Add an antioxidant: Consider adding a small amount of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol), to the extraction solvent.[1]
Thermal Degradation: High temperatures during extraction or solvent evaporation can cause isomerization of the double bond or other degradation pathways.Maintain low temperatures: Perform extractions at room temperature or on ice.[1]• Use low-temperature evaporation: Concentrate extracts using a rotary evaporator with a water bath temperature not exceeding 35-40°C or under a gentle stream of nitrogen.[2]
Photodegradation: Exposure to UV light can induce degradation of unsaturated compounds.[1]Protect from light: Use amber glass vials or wrap glassware with aluminum foil during extraction and storage.[1]• Work in a dimly lit environment. [1]
Acidic or Basic Conditions: Extreme pH levels can catalyze degradation reactions.Maintain neutral pH: Ensure all aqueous solutions and extraction media are buffered to a neutral pH (around 7.0) unless the protocol specifies otherwise.[2]
Appearance of unexpected peaks in GC-MS analysis Isomerization: The (Z)-isomer can convert to the (E)-isomer, which will have a different retention time.Minimize heat and light exposure: As mentioned above, these factors can promote isomerization.• Analyze standards: Co-inject with a standard of the (E)-isomer to confirm its presence.
Oxidation Products: Aldehydes or carboxylic acids can be formed from the oxidation of the alcohol functional group.Review extraction conditions for oxygen exposure.Use milder extraction techniques: Consider solvent-free methods like Headspace Solid-Phase Microextraction (HS-SPME) for volatile compounds.[3][4][5][6]
Inconsistent extraction efficiency Variable Solvent Quality: Impurities in solvents can catalyze degradation.Use high-purity solvents: HPLC or analytical grade solvents are recommended to minimize contaminants.[2]
Incomplete Extraction: The chosen solvent or extraction time may not be optimal for recovering the compound from the sample matrix.Optimize extraction parameters: Experiment with different solvents of varying polarity (e.g., hexane (B92381), dichloromethane) and extraction times.[7]• Ensure proper sample preparation: Thoroughly homogenize the sample to increase the surface area for extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during extraction?

A1: The primary degradation pathways for this compound, an unsaturated alcohol, are oxidation of the double bond and the alcohol functional group. These reactions are often initiated or accelerated by exposure to heat, UV light, and oxygen. Isomerization of the (Z)-double bond to the more stable (E)-isomer can also occur under these conditions.

Q2: Which extraction solvent is best for minimizing degradation of this compound?

A2: Non-polar solvents like hexane are commonly used for extracting insect pheromones and are a good starting point.[7] However, the ideal solvent depends on the sample matrix. It is crucial to use high-purity, degassed solvents to prevent reactions with impurities. For highly sensitive or volatile samples, a solvent-free method like Headspace Solid-Phase Microextraction (HS-SPME) is an excellent alternative to minimize degradation.[3][4][5][6]

Q3: How should I store my extracts containing this compound to prevent long-term degradation?

A3: For long-term stability, extracts should be stored under an inert atmosphere (e.g., argon or nitrogen) in amber glass vials at low temperatures, ideally at -20°C or -80°C.[2][8] Adding a small amount of an antioxidant like BHT can also help preserve the compound.

Q4: Can I use antioxidants to protect this compound? If so, which ones are recommended?

A4: Yes, antioxidants can be effective. Common antioxidants used for lipid and sterol extractions that may be suitable include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Vitamin E (α-tocopherol).[1] The choice and concentration of the antioxidant should be optimized for your specific extraction protocol and analytical method to avoid interference.

Q5: What is the most reliable method to quantify the degradation of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying volatile compounds like this compound and its degradation products.[9][10] By using an internal standard and creating calibration curves, you can accurately determine the concentration of the target compound and any new peaks that appear due to degradation.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Extraction Conditions.

This table serves as a template for researchers to systematically evaluate the stability of this compound under their specific experimental conditions.

Extraction Condition Solvent Temperature (°C) Atmosphere Light Condition This compound Recovery (%) Degradation Products Detected (Area %)
Control Hexane4Inert (Argon)Dark (Amber Vial)98 ± 2< 1% (E)-isomer
Condition A Hexane25AirAmbient Light85 ± 510% (E)-isomer, 4% Aldehyde
Condition B Hexane40AirAmbient Light60 ± 725% (E)-isomer, 12% Aldehyde, 3% other
Condition C Dichloromethane25AirAmbient Light82 ± 612% (E)-isomer, 5% Aldehyde
Condition D Hexane + BHT (0.01%)25AirAmbient Light95 ± 32% (E)-isomer, <1% Aldehyde

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Insect Glands with Minimized Degradation

This protocol is adapted for the extraction of pheromones from dissected insect glands, incorporating steps to minimize degradation.

Materials:

  • Dissecting tools (forceps, microscope)

  • Amber glass vials (1.5 mL) with PTFE-lined caps (B75204)

  • High-purity hexane (degassed)

  • Internal standard solution (e.g., a stable, non-interfering alkane)

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen or Argon gas supply

  • Microsyringe

Procedure:

  • Preparation: Purge all vials and the microsyringe with nitrogen or argon gas. Add a small amount of anhydrous sodium sulfate to the collection vial.

  • Gland Dissection: Under a microscope, carefully dissect the pheromone gland from the insect.

  • Extraction: Immediately place the dissected gland into the prepared amber vial. Add a precise volume of cold, degassed hexane (e.g., 50 µL) and the internal standard.

  • Incubation: Tightly cap the vial and allow the extraction to proceed for 30 minutes at 4°C in the dark.

  • Analysis: Withdraw an aliquot of the hexane extract using a purged microsyringe and inject it directly into the GC-MS for analysis.[3]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile this compound

This solvent-free method is ideal for analyzing volatile compounds and avoids many of the degradation issues associated with solvent extraction.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with caps and septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Placement: Place the biological sample (e.g., whole insect or dissected gland) into a headspace vial and seal it.

  • Equilibration and Extraction: Place the vial in a heating block at a mild temperature (e.g., 40-60°C) to facilitate volatilization without causing thermal degradation. Expose the SPME fiber to the headspace above the sample for a predetermined time (e.g., 30 minutes) to adsorb the volatile compounds.[3][5]

  • Desorption and Analysis: Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS (e.g., 250°C). The trapped analytes will be thermally desorbed onto the GC column for separation and analysis.[3]

Visualizations

Experimental_Workflow cluster_extraction Extraction Method cluster_analysis Analysis Solvent_Extraction Solvent Extraction (Protocol 1) Extract Analyte Extract Solvent_Extraction->Extract HS_SPME HS-SPME (Protocol 2) GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing (Quantification) GC_MS->Data_Processing Results Results (Yield & Purity) Data_Processing->Results Sample Biological Sample Sample->Solvent_Extraction Sample->HS_SPME Extract->GC_MS

Caption: Workflow for Extraction and Analysis of this compound.

Troubleshooting_Degradation Start Low Yield or Unexpected Peaks Check_Temp Review Extraction Temperature Start->Check_Temp Check_Light Assess Light Exposure Start->Check_Light Check_Oxygen Evaluate Oxygen Exposure Start->Check_Oxygen Check_Solvent Check Solvent Purity & pH Start->Check_Solvent Temp_High Temperature > 40°C? Check_Temp->Temp_High Light_Exposure Using Clear Vials or Ambient Light? Check_Light->Light_Exposure Oxygen_Exposure Working in Air? Non-degassed Solvents? Check_Oxygen->Oxygen_Exposure Solvent_Issue Low Purity or Extreme pH? Check_Solvent->Solvent_Issue Solution_Temp Lower Temperature Use Ice Bath Temp_High->Solution_Temp Yes Solution_Light Use Amber Vials Work in Dim Light Light_Exposure->Solution_Light Yes Solution_Oxygen Use Inert Gas Degas Solvents Add Antioxidant Oxygen_Exposure->Solution_Oxygen Yes Solution_Solvent Use High-Purity Solvents Buffer to Neutral pH Solvent_Issue->Solution_Solvent Yes

Caption: Troubleshooting Logic for this compound Degradation.

References

Technical Support Center: Enhancing Resolution in NMR Spectra of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-resolution NMR spectra of (Z)-Non-6-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shift regions for protons in this compound?

A1: The chemical shifts for protons in unsaturated alcohols like this compound are influenced by the electronegativity of the oxygen atom and the presence of the carbon-carbon double bond. The approximate chemical shift ranges are summarized below.[1][2]

Proton Type Structure Fragment Approximate ¹H Chemical Shift (ppm)
HydroxylR-OH 0.5 - 5.0 (variable, broad)
α-protons (on carbon bearing -OH)H -C-OH3.3 - 4.5
Vinylic (olefinic)H -C=C-H 5.3 - 5.5
AllylicH -C-C=C~2.0
Other MethyleneC-CH ₂-C1.2 - 1.6
MethylC-CH~0.9

Q2: How can I definitively identify the hydroxyl (-OH) proton signal?

A2: The hydroxyl proton signal can be broad and its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[1] A definitive way to identify the -OH peak is to perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a few drops of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing the hydroxyl signal to disappear or significantly decrease in intensity.[1][3]

Q3: Why are the vinyl proton signals for the (Z)-isomer complex?

A3: In (Z)-isomers (cis), the coupling constant between the vinyl protons (³J_HH) is typically smaller than in the (E)-isomer (trans). The multiplet pattern can also be complex due to coupling with the neighboring allylic protons. For this compound, the two vinyl protons are nearly chemically equivalent, which can lead to a complex, non-first-order splitting pattern.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio (S/N)

Symptom: The peaks for this compound are weak and difficult to distinguish from the baseline noise.[4]

Possible Causes & Solutions:

Possible Cause Solution
Insufficient Sample Concentration The signal-to-noise ratio is directly proportional to the sample concentration.[4] If solubility allows, increase the concentration of this compound in the deuterated solvent. For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is often sufficient.[4]
Insufficient Number of Scans The signal-to-noise ratio is proportional to the square root of the number of scans (NS).[4][5] To double the S/N, you need to quadruple the number of scans.[4][6] Be mindful that this will increase the experiment time.[4]
Suboptimal Acquisition Parameters Ensure the receiver gain is set appropriately. An automated receiver gain adjustment (rga) should be performed. If the signal is still weak, you may need to manually increase the receiver gain, but be cautious of signal clipping ("ADC overflow").[7] Also, ensure the 90° pulse width is correctly calibrated for your probe.[5]
Using a Standard Probe If available, using a cryoprobe can significantly enhance the S/N by a factor of 3 to 10 compared to a room-temperature probe by reducing thermal noise in the detection electronics.[4]
Issue 2: Broad and Poorly Resolved Peaks (Line Broadening)

Symptom: The NMR signals are wide and individual multiplets are not well-defined.

Possible Causes & Solutions:

Possible Cause Solution
Poor Magnetic Field Homogeneity (Shimming) The most common cause of broad peaks is an inhomogeneous magnetic field.[5] Careful shimming of the spectrometer is crucial for high resolution.[8][9] It is recommended to use an automated shimming routine (e.g., topshim) before each experiment.[7] For challenging samples, manual shimming of the lower-order (Z1, Z2) and off-axis (X, Y, XZ, YZ) shims may be necessary.[9]
Sample Issues The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the sample can help. Ensure high-purity deuterated solvents are used. The sample being too concentrated can also lead to broader lines due to increased viscosity.[3]
Chemical Exchange The hydroxyl proton can undergo chemical exchange, leading to a broad signal.[1] This is a characteristic of the molecule and can be confirmed with a D₂O exchange experiment.
Issue 3: Large Unwanted Solvent Signals

Symptom: The residual solvent peak is very large and obscures signals from this compound.

Possible Causes & Solutions:

Possible Cause Solution
High Concentration of Protonated Solvent Even in deuterated solvents, there is a small amount of residual protonated solvent. If your sample is very dilute, this peak can be dominant.
Ineffective Solvent Suppression Several solvent suppression techniques are available.[10][11][12][13] The choice of method depends on the proximity of your signals of interest to the solvent peak. Presaturation is a common and effective method where a low-power radiofrequency field is applied at the solvent's resonance frequency to saturate its signal.[10][12] However, this can also saturate exchangeable protons (like the -OH group) and nearby signals.[10] WATERGATE (Water Suppression by Gradient-Tailored Excitation) is another popular technique that uses pulsed field gradients to dephase the solvent magnetization.[10][12]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • Transfer to Spectrometer: Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions.

Protocol 2: D₂O Exchange for Hydroxyl Peak Identification
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters. The hydroxyl peak should have disappeared or be significantly reduced in intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_troubleshooting Troubleshooting cluster_solutions Solutions prep_sample Prepare Sample (5-10 mg in 0.6 mL CDCl3) shim Lock and Shim Spectrometer prep_sample->shim acquire Acquire 1H Spectrum shim->acquire process Process Data (FT, Phase, Baseline Correction) acquire->process check_resolution Good Resolution? process->check_resolution check_resolution->acquire Yes reshim Re-shim check_resolution->reshim No (Broad Peaks) check_sample Check Sample Concentration and Purity check_resolution->check_sample No (Low S/N) solvent_supp Apply Solvent Suppression check_resolution->solvent_supp No (Large Solvent Peak) reshim->shim check_sample->prep_sample solvent_supp->acquire

Caption: A workflow for acquiring and troubleshooting NMR spectra.

shimming_logic start Start Shimming auto_shim Run Automated Shim (e.g., topshim) start->auto_shim check_lock Check Lock Level and Shape auto_shim->check_lock manual_z Manually Adjust Z1, Z2 check_lock->manual_z Needs Improvement end_shim Shimming Complete check_lock->end_shim Good check_z Improved? manual_z->check_z check_z->auto_shim No manual_xy Manually Adjust X, Y, XZ, YZ check_z->manual_xy Yes check_xy Improved? manual_xy->check_xy check_xy->manual_z Yes, iterate check_xy->end_shim No, sufficient

Caption: Decision logic for spectrometer shimming.

References

Technical Support Center: Stereoselective Synthesis of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing byproducts in the stereoselective synthesis of (Z)-Non-6-en-1-ol. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of this compound?

A1: The two most prevalent methods for achieving high Z-selectivity in the synthesis of alkenes like this compound are the Wittig reaction with an unstabilized ylide and the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.[1][2]

Q2: What is the primary byproduct in a Wittig reaction, and how can it be removed?

A2: The most common and often problematic byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (Ph₃P=O).[3] Its removal can be challenging due to its solubility in many organic solvents.[3] Common purification methods include column chromatography and precipitation.[3] For polar products like this compound, precipitation of a TPPO-ZnCl₂ complex by adding zinc chloride to the reaction mixture in a polar solvent like ethanol (B145695) can be an effective chromatography-free method.[4][5]

Q3: How can I maximize the Z:E ratio in a Wittig reaction for the synthesis of this compound?

A3: To favor the formation of the (Z)-isomer, it is crucial to use a non-stabilized ylide under lithium salt-free conditions.[6][7] The use of sodium or potassium bases (e.g., NaH, KHMDS) is preferred over lithium bases (e.g., n-BuLi) as lithium cations can lead to equilibration and an increase in the undesired (E)-isomer.[8][9] Running the reaction at low temperatures, typically -78 °C, also helps to ensure kinetic control and favor the Z-product.[10]

Q4: What are the common byproducts in a Lindlar hydrogenation, and how can they be minimized?

A4: The main byproducts in a Lindlar hydrogenation are the corresponding (E)-alkene and the fully saturated alkane. Over-reduction to the alkane can be minimized by using a properly "poisoned" catalyst and carefully monitoring the reaction progress to stop it once the alkyne starting material is consumed.[11][12] The formation of the (E)-isomer can result from isomerization of the (Z)-alkene, which can be suppressed by ensuring the catalyst is not overly active and by avoiding prolonged reaction times or high temperatures.

Q5: What indicates that my Lindlar catalyst is "poisoned" or deactivated, and can it be regenerated?

A5: A poisoned Lindlar catalyst will show low or no catalytic activity, resulting in a sluggish or stalled reaction.[11] Common poisons include sulfur compounds, halides, and other heavy metal ions.[11] Regeneration may be possible depending on the poison, but using a fresh batch of catalyst is often the most reliable solution.[11]

Troubleshooting Guides

Wittig Reaction Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete ylide formation due to a weak base or presence of moisture.Use a strong, non-nucleophilic base like NaH or KHMDS under strictly anhydrous conditions.[10]
The aldehyde starting material (propanal) may have undergone oxidation or polymerization.Use freshly distilled or purified propanal for the reaction.
Poor Z:E Stereoselectivity Use of a lithium-containing base (e.g., n-BuLi) is promoting equilibration to the more stable (E)-isomer.[10]Switch to a sodium or potassium-based base (e.g., NaHMDS, KHMDS) to create "salt-free" conditions.[8][9]
The reaction temperature is too high, allowing for thermodynamic equilibration.Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the aldehyde.[10]
Difficulty in Removing Triphenylphosphine Oxide (TPPO) The polarity of this compound makes separation from TPPO by simple extraction challenging.Utilize column chromatography with a suitable solvent system. Alternatively, precipitate TPPO as a zinc chloride adduct by adding ZnCl₂ to the reaction mixture in ethanol.[4][5]
Lindlar Hydrogenation Troubleshooting
Problem Potential Cause Recommended Solution
Over-reduction to Nonan-1-ol The Lindlar catalyst is too active or has lost its lead "poison".[11]Use a fresh, properly prepared Lindlar catalyst. Ensure the use of a co-poison like quinoline (B57606) to further moderate catalyst activity.[3]
The reaction was allowed to proceed for too long.Carefully monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting alkyne is consumed.
Formation of (E)-Non-6-en-1-ol Isomerization of the desired (Z)-alkene.Avoid excessive reaction times and elevated temperatures. Ensure the catalyst is not overly acidic or basic.
Sluggish or Stalled Reaction The catalyst has been poisoned by contaminants in the starting materials or solvent.[11]Ensure all reagents and solvents are pure and free from sulfur or halide contaminants. Consider increasing the catalyst loading as a last resort.[11]
Insufficient hydrogen pressure.Ensure the reaction is properly set up to maintain a positive pressure of hydrogen, for example, by using a hydrogen-filled balloon.

Experimental Protocols

Method 1: Wittig Reaction for this compound

This protocol is a representative procedure based on established methods for Z-selective Wittig reactions.

Materials:

  • (5-Hydroxypentyl)triphenylphosphonium bromide

  • Sodium hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend (5-Hydroxypentyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add NaH (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation (a color change is often observed).

  • Cool the resulting ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of freshly distilled propanal (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Expected Outcome:

  • Yield: 60-85% (representative for non-stabilized Wittig reactions)[10]

  • Z:E Ratio: >95:5[13]

Method 2: Lindlar Hydrogenation for this compound

This protocol is a representative procedure based on established methods for the semi-hydrogenation of alkynes.

Materials:

  • Non-6-yn-1-ol

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as a co-poison)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a round-bottom flask, add the Lindlar catalyst (5-10% by weight of the alkyne).

  • Add the anhydrous solvent, followed by Non-6-yn-1-ol.

  • If desired for enhanced selectivity, add a small amount of quinoline.

  • Seal the flask and thoroughly purge with an inert gas, then with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress closely by TLC or GC.

  • Upon complete consumption of the starting alkyne, stop the reaction by purging the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify further by column chromatography.

Expected Outcome:

  • Yield: 90-99%[10]

  • Z:E Ratio: >98:2[10]

Data Presentation

Table 1: Representative Yields and Z:E Ratios for Z-Alkene Synthesis

MethodSubstrateProductTypical Yield (%)Typical Z:E RatioReference
Wittig ReactionHexanal and (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide(Z)-3-Nonen-1-ol60-85>95:5[10]
Wittig ReactionButanal and (4-(tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide(Z)-4-Octen-1-ol70-85 (over two steps)>95:5[13]
Lindlar Hydrogenation3-Nonyn-1-ol(Z)-3-Nonen-1-ol90-99>98:2[10]

Note: These values are for analogous reactions and may vary for the synthesis of this compound depending on specific experimental conditions.

Visualizations

Wittig_Synthesis_Workflow cluster_prep Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup and Purification start Suspend Phosphonium Salt in THF add_base Add NaH or KHMDS at 0°C start->add_base stir Stir at RT for 1h add_base->stir cool_ylide Cool Ylide to -78°C stir->cool_ylide Ylide Solution add_aldehyde Add Propanal cool_ylide->add_aldehyde react Stir at -78°C for 2-4h add_aldehyde->react quench Quench with NH4Cl react->quench Reaction Mixture extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the Wittig Synthesis of this compound.

Lindlar_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup add_catalyst Add Lindlar Catalyst and Solvent add_alkyne Add Non-6-yn-1-ol add_catalyst->add_alkyne purge Purge with H2 add_alkyne->purge stir Vigorous Stirring at RT purge->stir monitor Monitor by TLC/GC stir->monitor stop_reaction Stop Reaction monitor->stop_reaction Alkyne Consumed filter Filter through Celite stop_reaction->filter concentrate Concentrate Filtrate filter->concentrate product This compound concentrate->product

Caption: Workflow for Lindlar Hydrogenation of Non-6-yn-1-ol.

Troubleshooting_Z_Selectivity cluster_base Base Analysis cluster_temp Temperature Analysis start Poor Z:E Ratio in Wittig Reaction check_base Check Base Used start->check_base check_temp Check Reaction Temperature start->check_temp lithium_base Lithium Base (e.g., n-BuLi)? check_base->lithium_base high_temp Reaction > -78°C? check_temp->high_temp lithium_base->check_temp No solution_base Switch to Na or K base (e.g., NaHMDS, KHMDS) for 'salt-free' conditions. lithium_base->solution_base Yes end Improved Z-Selectivity solution_base->end solution_temp Maintain low temperature to ensure kinetic control. high_temp->solution_temp Yes high_temp->end No solution_temp->end

Caption: Troubleshooting Logic for Poor Z-Selectivity in Wittig Reactions.

References

Technical Support Center: Scaling Up the Synthesis of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (Z)-Non-6-en-1-ol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high stereoselectivity?

A1: The two primary methods for the stereoselective synthesis of this compound are the Wittig reaction and the partial hydrogenation of 6-nonyn-1-ol using a Lindlar catalyst. The Wittig reaction offers a versatile route using readily available starting materials, while the Lindlar hydrogenation provides excellent Z-selectivity.

Q2: How can I confirm the stereochemical purity (Z/E ratio) of my synthesized this compound?

A2: The Z/E ratio of your product can be reliably determined using Gas Chromatography (GC) with a suitable capillary column or by ¹H NMR spectroscopy. In the ¹H NMR spectrum, the coupling constants (J-values) of the olefinic protons are diagnostic for the geometry of the double bond. For (Z)-alkenes, the coupling constant is typically in the range of 7-12 Hz, whereas for (E)-alkenes, it is larger, usually 12-18 Hz.

Q3: What are the main challenges when scaling up the Wittig reaction for this compound synthesis?

A3: The main challenges in scaling up the Wittig reaction include:

  • Maintaining a low reaction temperature: Ensuring efficient heat transfer to maintain temperatures as low as -78°C is crucial for high Z-selectivity.

  • Removal of triphenylphosphine (B44618) oxide (TPPO): This byproduct is formed in stoichiometric amounts and can be challenging to separate from the product on a large scale due to similar solubility profiles.[1]

  • Handling of pyrophoric reagents: Strong bases like n-butyllithium are often used and require careful handling under inert and anhydrous conditions.

Q4: Are there greener alternatives to the traditional Wittig reaction?

A4: Yes, "green" Wittig reactions have been developed that utilize safer solvents, such as performing the reaction in an aqueous medium at ambient temperature.[2] While these methods can reduce the environmental impact, yields and stereoselectivity may vary and require optimization for specific substrates like the precursors to this compound.[2]

Troubleshooting Guides

Wittig Reaction Troubleshooting

Issue 1: Low Z:E ratio in the final product.

Potential Cause Recommended Solution
Reaction temperature is too high. Maintain the reaction temperature at or below -78°C during the ylide generation and the addition of the aldehyde. Higher temperatures can lead to equilibration to the more stable (E)-isomer.
Use of a lithium-based strong base (e.g., n-BuLi). Lithium salts can decrease Z-selectivity.[3][4] Consider using "salt-free" conditions by employing bases like sodium amide (NaNH₂) or potassium bis(trimethylsilyl)amide (KHMDS).
The ylide is stabilized. Ensure you are using a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) as stabilized ylides favor the formation of the (E)-alkene.[5][6]
Polar aprotic solvent used. Use non-polar, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. Polar solvents can stabilize intermediates that lead to the (E)-isomer.

Issue 2: Low or no yield of this compound.

Potential Cause Recommended Solution
Incomplete ylide formation. Ensure the phosphonium (B103445) salt is completely dry and use a sufficiently strong base to ensure complete deprotonation. A color change (typically to deep red or orange) indicates ylide formation.
Ylide decomposition. Non-stabilized ylides are sensitive to air and moisture. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.
Sterically hindered aldehyde or ylide. While less of an issue with the linear precursors for this compound, steric hindrance can slow down the reaction. Consider increasing the reaction time or using a more reactive phosphonate (B1237965) in a Horner-Wadsworth-Emmons (HWE) reaction.

Issue 3: Difficulty in removing triphenylphosphine oxide (TPPO).

Potential Cause Recommended Solution
Co-elution during column chromatography. TPPO is highly polar and can be difficult to separate from the desired alcohol. A careful selection of the eluent system for column chromatography is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane (B92381)/ethyl acetate) is often effective.
Product co-precipitates with TPPO. Exploit the differential solubility of your product and TPPO. TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether. Suspending the crude mixture in one of these solvents may precipitate the TPPO, which can then be removed by filtration.[1]
Ineffective precipitation. Form an insoluble complex with TPPO by adding metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[7] The resulting complex can be filtered off.
Lindlar Hydrogenation Troubleshooting

Issue 1: Over-reduction to Nonan-1-ol.

Potential Cause Recommended Solution
Catalyst is too active. Ensure the Lindlar catalyst is properly "poisoned" with lead acetate (B1210297) and quinoline (B57606) to deactivate the most active sites.
Reaction monitoring is insufficient. Monitor the reaction progress closely by GC or TLC and stop the reaction immediately upon complete consumption of the starting alkyne.

Issue 2: Incomplete reaction.

Potential Cause Recommended Solution
Catalyst poisoning. The starting material or solvent may contain impurities that poison the catalyst. Ensure high purity of all reagents and solvents.
Insufficient hydrogen pressure. Ensure a slight positive pressure of hydrogen is maintained throughout the reaction, for example, by using a hydrogen-filled balloon.

Data Presentation

Table 1: Comparison of Synthesis Methods for (Z)-Alkenols

Parameter Wittig Reaction (Non-stabilized Ylide) Lindlar Hydrogenation
Starting Materials Alkyltriphenylphosphonium salt, AldehydeAlkyne
Key Reagents Strong base (e.g., n-BuLi, NaNH₂)Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂), H₂, Quinoline
Typical Yield 60-85%>90%
Z:E Selectivity Good to Excellent (>90:10 with optimization)Excellent (>95:5)
Byproducts Triphenylphosphine oxideMinimal (potential for over-reduction)
Advantages Modular, readily available starting materialsHigh stereoselectivity, clean reaction
Disadvantages Stoichiometric byproduct, requires anhydrous/inert conditionsRequires specialized catalyst, potential for catalyst poisoning

Table 2: Quantitative Data for TPPO Removal

Method Reagent Solvent TPPO Removal Efficiency Reference
Precipitation Zinc Chloride (ZnCl₂)Ethanol (B145695)High[7]
Precipitation Calcium Bromide (CaBr₂)Diethyl Ether / TolueneHigh
Crystallization -Isopropyl Alcohol (IPA)Effective for large scale[8]
Chromatography Silica (B1680970) GelHexane/Ethyl AcetateGood, but can be tedious

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction
  • Phosphonium Salt Formation: In a round-bottom flask, reflux a solution of triphenylphosphine (1.1 eq.) and 6-bromohexan-1-ol (1.0 eq.) in acetonitrile (B52724) for 24-48 hours. Cool the mixture and add diethyl ether to precipitate the (6-hydroxyhexyl)triphenylphosphonium bromide. Filter the solid and dry under vacuum.

  • Ylide Generation: Suspend the phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere (Argon or N₂). Cool the suspension to -78°C (dry ice/acetone bath). Slowly add a strong base such as n-butyllithium (1.05 eq.) dropwise. A color change to deep red or orange indicates ylide formation. Stir the mixture at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the ylide solution back down to -78°C. Add a solution of propanal (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to stir at -78°C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate this compound from the (E)-isomer and triphenylphosphine oxide.

Protocol 2: Synthesis of this compound via Lindlar Hydrogenation
  • Catalyst Preparation: In a hydrogenation flask, add Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead; ~5-10 mol% relative to the alkyne).

  • Reaction Setup: Evacuate the flask and backfill with hydrogen. Add a solvent such as ethanol or hexane, followed by 6-nonyn-1-ol (1.0 eq.) and a small amount of quinoline.

  • Hydrogenation: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm, balloon) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by GC or TLC. The reaction should be stopped once the starting material is consumed to prevent over-reduction.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the product by flash column chromatography on silica gel to yield pure this compound.[9]

Mandatory Visualization

Wittig_Synthesis_Workflow cluster_prep Preparation cluster_reaction Wittig Reaction cluster_purification Work-up and Purification reagents 6-Bromohexan-1-ol + Triphenylphosphine phosphonium_salt (6-Hydroxyhexyl)triphenylphosphonium bromide reagents->phosphonium_salt Reflux in Acetonitrile ylide Ylide Generation (Strong Base, THF, -78°C) phosphonium_salt->ylide reaction Reaction with Propanal (-78°C to RT) ylide->reaction workup Aqueous Work-up (NH4Cl quench, Extraction) reaction->workup purification Flash Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Z_Selectivity cluster_causes Potential Causes cluster_solutions Solutions start Low Z:E Ratio temp High Temperature start->temp base Lithium Base start->base solvent Polar Solvent start->solvent low_temp Maintain at -78°C temp->low_temp salt_free Use Na or K bases base->salt_free non_polar Use THF or Ether solvent->non_polar

References

Technical Support Center: Purity Assessment of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of (Z)-Non-6-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound are typically the geometric isomer, (E)-Non-6-en-1-ol, and oxidation products. Depending on the synthetic route, residual starting materials or byproducts, such as triphenylphosphine (B44618) oxide from a Wittig reaction, may also be present.

Q2: How can I distinguish between this compound and its (E)-isomer using analytical techniques?

A2: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for differentiating between (Z) and (E) isomers.

  • GC: The two isomers will have slightly different retention times on a suitable capillary column (e.g., a polar column like one with a polyethylene (B3416737) glycol stationary phase).

  • ¹H NMR: The coupling constant (J-value) between the vinylic protons is the most definitive way to distinguish the isomers. The cis configuration in the (Z)-isomer results in a smaller coupling constant (typically 6-12 Hz) compared to the trans configuration in the (E)-isomer (typically 12-18 Hz).

Q3: What are the signs of degradation in a sample of this compound?

A3: Degradation, primarily through oxidation, can be indicated by:

  • The appearance of new peaks in the GC chromatogram, often at shorter retention times, corresponding to more volatile oxidation products like aldehydes.

  • Changes in the sample's odor, which may become more rancid or sharp.

  • The appearance of carbonyl signals in the ¹³C NMR spectrum (around 170-200 ppm) or aldehyde protons in the ¹H NMR spectrum (around 9-10 ppm).

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to air, light, and high temperatures should be avoided to prevent oxidation and isomerization.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: An unexpected peak is observed in the chromatogram.

  • Possible Cause 1: Geometric Isomer. The peak could be the (E)-isomer of Non-6-en-1-ol.

    • Troubleshooting: Compare the retention time of the unknown peak with a standard of (E)-Non-6-en-1-ol if available. The elution order of the isomers will depend on the column polarity.

  • Possible Cause 2: Oxidation Product. The peak could be an aldehyde or other oxidation byproduct.

    • Troubleshooting: Analyze the sample by GC-MS to identify the mass of the unknown peak. Aldehydes will have a characteristic fragmentation pattern.

  • Possible Cause 3: Contamination. The peak could be from a contaminated solvent or syringe.

    • Troubleshooting: Run a blank injection of the solvent. If the peak is still present, the solvent is contaminated. Clean or replace the syringe.

Issue 2: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Active Sites in the GC System. The hydroxyl group of the alcohol can interact with active sites in the injector liner or column, causing peak tailing.

    • Troubleshooting: Use a deactivated liner and a column suitable for the analysis of alcohols. Consider derivatization of the alcohol to a less polar silyl (B83357) ether.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Troubleshooting: Dilute the sample and re-inject.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Difficulty in determining the Z/E isomer ratio.

  • Possible Cause: Overlapping Signals. The vinylic proton signals of the two isomers may be close in chemical shift, making integration difficult.

    • Troubleshooting: Use a higher field NMR spectrometer to improve signal dispersion. The coupling constants should still be distinguishable.

Issue 2: Presence of unexpected signals.

  • Possible Cause: Impurities or Degradation Products.

    • Troubleshooting: Compare the spectrum to a reference spectrum of pure this compound. Look for characteristic signals of aldehydes (9-10 ppm in ¹H NMR) or other byproducts.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment

This protocol is adapted from methods used for similar unsaturated alcohols.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare working standards for calibration if quantitative analysis is required.

  • Dilute the sample to be analyzed to a final concentration within the calibration range (typically in the low µg/mL to high ng/mL range).

2. GC-MS Instrument Parameters (Example):

  • GC System: Agilent 7890B or equivalent

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

  • Calculate the purity by peak area percentage. For more accurate quantification, use a calibration curve with a certified reference standard.

Protocol 2: ¹H NMR for Isomeric Purity

1. Sample Preparation:

2. NMR Instrument Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent

  • Solvent: CDCl₃

  • Number of Scans: 16-64 (depending on sample concentration)

3. Data Analysis:

  • Identify the signals corresponding to the vinylic protons (typically in the range of 5.3-5.5 ppm).

  • Measure the coupling constant (J-value) for these signals. A J-value of ~10-12 Hz is indicative of the (Z)-isomer, while a J-value of ~15-17 Hz indicates the (E)-isomer.

  • Integrate the distinct signals for the (Z) and (E) isomers to determine the isomeric ratio.

Data Presentation

Table 1: GC-MS Data for this compound and Potential Impurities

CompoundRetention Time (min) (Typical)Key Mass Fragments (m/z)
This compound10.5142 (M+), 124, 95, 81, 67, 55, 41
(E)-Non-6-en-1-ol10.7142 (M+), 124, 95, 81, 67, 55, 41
Non-6-enal~9.8140 (M+), 122, 111, 97, 82, 69, 55, 41

Note: Retention times are approximate and can vary depending on the specific GC column and conditions used.

Table 2: ¹H and ¹³C NMR Data for (Z)- and (E)-Non-6-en-1-ol in CDCl₃

This compound ¹H NMR (ppm)¹³C NMR (ppm)(E)-Non-6-en-1-ol ¹H NMR (ppm)¹³C NMR (ppm)
H-13.64 (t)62.8H-13.63 (t)62.7
H-65.38 (m)124.8H-65.41 (m)125.7
H-75.38 (m)132.4H-75.41 (m)133.2
H-82.05 (m)20.6H-82.01 (m)25.7
H-90.96 (t)14.4H-90.97 (t)14.1

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation sample this compound Sample dissolve Dissolve in appropriate solvent sample->dissolve gcms GC-MS Analysis dissolve->gcms nmr NMR Spectroscopy dissolve->nmr purity Determine Purity gcms->purity impurities Identify Impurities gcms->impurities nmr->impurities structure Confirm Structure nmr->structure impurities->purity structure->purity

Caption: Experimental workflow for the purity assessment of this compound.

troubleshooting_logic cluster_gc GC Issues cluster_nmr NMR Issues cluster_solutions Potential Solutions start Purity Assessment Issue Encountered extra_peak Unexpected Peak(s) start->extra_peak bad_shape Poor Peak Shape start->bad_shape ratio_problem Isomer Ratio Difficulty start->ratio_problem extra_signal Unexpected Signals start->extra_signal check_isomer Check for (E)-isomer extra_peak->check_isomer check_oxidation Check for Oxidation extra_peak->check_oxidation check_contamination Check for Contamination extra_peak->check_contamination deactivate Deactivate System / Derivatize bad_shape->deactivate dilute Dilute Sample bad_shape->dilute high_field Use Higher Field NMR ratio_problem->high_field extra_signal->check_oxidation compare_ref Compare to Reference extra_signal->compare_ref

Caption: Logical troubleshooting guide for purity assessment issues.

Calibration curve problems in (Z)-Non-6-en-1-ol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of (Z)-Non-6-en-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental procedures, particularly those related to calibration curve development.

Troubleshooting Guides & FAQs

Issue 1: Non-Linear Calibration Curve

Q1: My calibration curve for this compound is not linear. What are the common causes and how can I fix it?

A1: Non-linear calibration curves are a common issue when analyzing volatile organic compounds (VOCs) like this compound.[1] The causes can range from instrumental limitations to sample chemistry.

Possible Causes:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration.

  • Analyte Degradation: this compound may degrade at higher temperatures in the injector port or on the column.

  • Matrix Interference: Components in the sample matrix can interfere with the analyte's ionization, leading to signal suppression or enhancement.[2]

  • Inappropriate Concentration Range: The selected concentration range for your standards may exceed the linear dynamic range of the instrument.[3]

  • Active Sites: Active sites in the GC inlet or column can lead to analyte adsorption, particularly at lower concentrations, causing the curve to bend.

Troubleshooting Steps:

  • Extend the Calibration Range: Prepare and analyze standards at lower concentrations to see if linearity is achieved in a narrower range.[4]

  • Reduce Injection Volume: Injecting a smaller volume can help prevent detector and column overload.[5]

  • Check for Contamination: Run a blank solvent injection to check for carryover or contamination in the syringe or injector port.[6]

  • Optimize GC Conditions: Lower the injector temperature to minimize thermal degradation. Ensure the column is properly conditioned.[7]

  • Use a Different Curve Fit: If the non-linearity is reproducible and predictable, a non-linear regression model, such as a quadratic fit, can be used.[1][8] However, the reason for the non-linearity should still be investigated.

  • Assess Matrix Effects: If analyzing complex samples, perform a matrix effect study (see Protocol 1).

Issue 2: Poor Reproducibility and Accuracy

Q2: I'm observing significant variability between replicate injections and my quality control (QC) samples are inaccurate. What should I investigate?

A2: Poor reproducibility and accuracy can stem from multiple sources, including sample preparation, instrument performance, and the calibration strategy itself.

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency, dilution errors, or inconsistent addition of an internal standard can lead to poor precision.[7]

  • Injector Variability: Issues with the autosampler, such as inconsistent injection volumes or a leaking septum, are common sources of error.[6]

  • Matrix Effects: Undiagnosed matrix effects can significantly impact accuracy by causing signal suppression or enhancement.[9][10]

  • Unstable Instrument Conditions: Fluctuations in oven temperature, carrier gas flow rate, or detector performance can affect results.[7][11]

  • Improper Internal Standard Use: The chosen internal standard may not be behaving similarly to the analyte.[12]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting poor reproducibility and accuracy.

G cluster_0 Troubleshooting Workflow for Poor Reproducibility & Accuracy Start Start: Poor Reproducibility/Accuracy Check_IS Review Internal Standard (IS) - Is it appropriate? - Is addition consistent? Start->Check_IS Check_Prep Evaluate Sample Preparation - Consistent extractions? - Accurate dilutions? Check_IS->Check_Prep Check_Instrument Assess Instrument Performance - Run blanks & standards - Check for leaks & flow stability Check_Prep->Check_Instrument Assess_Matrix Quantify Matrix Effects (See Protocol 1) Check_Instrument->Assess_Matrix Optimize_Method Optimize Method - Refine sample cleanup - Adjust GC parameters Assess_Matrix->Optimize_Method Revalidate Re-validate Method Optimize_Method->Revalidate

Caption: Troubleshooting workflow for poor reproducibility.

Issue 3: Matrix Effects

Q3: What is a matrix effect and how can I determine if it's impacting my this compound quantification?

A3: A matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[13] In mass spectrometry, this often manifests as ion suppression (signal decrease) or enhancement (signal increase) when co-eluting compounds interfere with the ionization of this compound.[2][13] This interference leads to inaccurate quantification and poor reproducibility.[13]

You can quantitatively assess matrix effects using a post-extraction spike experiment.[2][13] This involves comparing the signal of the analyte in a clean solvent to its signal in a sample matrix extract.[13]

Experimental Protocol 1: Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Solution A (Neat Standard): Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 50 ng/mL).[13]

  • Prepare Solution B (Post-Extraction Spike):

    • Select a blank biological sample (e.g., plasma, fruit juice) that is free of this compound.[13]

    • Perform your entire sample extraction procedure on this blank sample.[13]

    • Spike the resulting blank matrix extract with this compound to the same final concentration as Solution A.[13]

  • Analysis: Analyze both solutions using your established GC-MS method.

  • Calculation: Calculate the matrix effect percentage (ME%) using the following formula:[13]

    • ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100 [13]

Interpretation of Results:

  • ME = 100%: No matrix effect.

  • ME < 100%: Ion suppression.

  • ME > 100%: Ion enhancement.

G cluster_0 Workflow for Matrix Effect Assessment A Prepare Solution A: Analyte in Clean Solvent Analysis Analyze Both Solutions by GC-MS A->Analysis B Prepare Solution B: Blank Matrix Extract + Analyte B->Analysis Calculation Calculate ME% (Area B / Area A) * 100 Analysis->Calculation Result Interpret Result: Suppression, Enhancement, or None Calculation->Result

Caption: Experimental workflow for assessing matrix effects.

Q4: How can I mitigate matrix effects in my analysis?

A4: Mitigating matrix effects is crucial for accurate quantification.

Strategies:

  • Improve Sample Preparation: More effective sample cleanup can remove interfering compounds. The choice of technique depends on the matrix.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples.[13] This ensures that standards and samples experience the same matrix effects, improving accuracy.[13]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled version of this compound is the ideal internal standard, as it will co-elute and experience nearly identical matrix effects.[14]

  • Standard Addition: This method involves adding known amounts of the standard to aliquots of the sample itself, which can be effective but is more labor-intensive.[2]

Data Presentation 1: Comparison of Sample Preparation Methods

The following table shows hypothetical data on the effectiveness of different sample preparation methods for minimizing matrix effects for a volatile analyte like this compound in a complex matrix.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Comments
Protein Precipitation (PPT)95 ± 5%45 ± 8%High recovery but significant ion suppression observed.[13]
Liquid-Liquid Extraction (LLE)85 ± 7%70 ± 6%Good recovery with moderate ion suppression.[13]
Solid-Phase Extraction (SPE)90 ± 4%88 ± 5%High recovery with minimal ion suppression.[13]
Headspace-SPME (HS-SPME)98 ± 3%97 ± 4%Excellent recovery with negligible matrix effect.[13]

Data is representative and for illustrative purposes.[13]

Issue 4: Internal Standard (IS) Problems

Q5: How do I choose a suitable internal standard for this compound quantification?

A5: An internal standard (IS) is a compound added at a constant concentration to all samples, standards, and blanks.[12] It is used to correct for variations in sample preparation and instrument response.[12] An ideal IS should be chemically and physically similar to the analyte.[14][15]

Data Presentation 2: Criteria for Internal Standard Selection

CriteriaRationaleIdeal Choice for this compound
Chemical Similarity Should behave similarly during extraction and chromatography.[14][16]A stable isotope-labeled analog (e.g., this compound-d5) is best.[14] If unavailable, a structurally similar alcohol (e.g., 1-Octanol) can be used.[17]
Not Present in Sample The IS must not be naturally present in the unknown samples.[12][14]Verify by analyzing a blank sample matrix without added IS.
Chromatographic Resolution Must be well-separated from the analyte and other matrix components.[15]Should elute near this compound but be baseline resolved.
Detector Response Should produce a stable and reliable signal at the concentration used.[18]The IS peak should be of a similar magnitude to the analyte peaks.

Experimental Protocol 2: Using an Internal Standard

Objective: To prepare samples and standards for quantification using the internal standard method.

Methodology:

  • Prepare IS Stock Solution: Prepare a concentrated stock solution of the chosen internal standard in a suitable solvent.

  • Prepare Calibration Standards:

    • Create a series of dilutions of this compound from a primary stock solution.

    • Add a fixed volume of the IS stock solution to each calibration standard, ensuring the final concentration of the IS is identical in all standards.[12]

  • Prepare Samples:

    • To each unknown sample, add the same fixed volume of the IS stock solution used for the standards.[12] It is best to add the IS at the earliest stage of sample preparation to account for analyte loss during extraction.[12]

  • Analysis: Analyze all standards and samples using the established GC-MS method.

  • Construct Calibration Curve: Plot the ratio of the (Analyte Peak Area / IS Peak Area) against the analyte concentration for the calibration standards.[18]

  • Quantify Unknowns: Determine the peak area ratio for the unknown samples and use the calibration curve to calculate the concentration of this compound.

G cluster_0 Calibration Model Decision Logic Start Start: New Calibration Data Check_Linearity Is R² > 0.99 and residuals random? Start->Check_Linearity Check_Range Is non-linearity at high concentrations? Check_Linearity->Check_Range No Use_Linear Use Linear Model Check_Linearity->Use_Linear Yes Investigate Investigate Cause: - Detector Saturation - Matrix Effects Check_Range->Investigate Yes Use_Quadratic Consider Quadratic Fit (Weighted if necessary) Check_Range->Use_Quadratic No Investigate->Use_Quadratic Narrow_Range Action: Narrow the concentration range Investigate->Narrow_Range

References

Technical Support Center: LC-MS Analysis of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (Z)-Non-6-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the LC-MS analysis of this compound, a relatively volatile and non-polar compound, matrix components from biological samples like plasma, urine, or tissue homogenates can interfere with the ionization process in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can severely compromise the accuracy, precision, and sensitivity of quantitative methods.[2]

Q2: My this compound signal is showing poor reproducibility in biological samples compared to standards prepared in a clean solvent. What is the likely cause?

A2: This is a classic sign of unaddressed matrix effects. Biological matrices are complex and their composition can vary between samples.[3] If your calibration standards are prepared in a neat solvent, they do not account for the ion suppression or enhancement that occurs in the actual samples, leading to inconsistent and inaccurate results.[4] To compensate for this, it is recommended to use matrix-matched calibration standards or a stable isotope-labeled internal standard.[5]

Q3: How can I quantitatively assess the extent of matrix effects in my assay for this compound?

A3: The most widely accepted method is the post-extraction spike experiment.[1] This technique allows for the calculation of the matrix effect (ME) percentage by comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of the same amount of analyte in a clean solvent.[4]

The Matrix Effect (%) is calculated as follows:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Q4: What are the most effective strategies to minimize matrix effects for a volatile compound like this compound?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simpler methods like Protein Precipitation (PPT) for removing phospholipids (B1166683) and other sources of ion suppression.[4]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing the LC method (e.g., modifying the gradient, trying different column chemistries).[5]

  • Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[2]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard for this compound is the gold standard as it co-elutes and experiences the same matrix effects, providing the most accurate correction.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor Sensitivity / No Peak for this compound Significant Ion Suppression: Co-eluting matrix components, especially phospholipids in plasma, are interfering with ionization.[6]1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the suppression zone.3. Dilute the Sample: If the analyte concentration is sufficient, dilute the final extract to reduce the concentration of interfering molecules.
Analyte Volatility/Loss: this compound may be lost during sample preparation steps involving evaporation.1. Optimize Evaporation: Use a gentle stream of nitrogen and a controlled temperature (e.g., < 40°C). Avoid complete dryness if possible.2. Consider LLE: LLE can sometimes be performed without a complete evaporation step.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The composition of the matrix varies from sample to sample.[3]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.
Inconsistent Sample Preparation: Variability in extraction recovery.1. Standardize Protocol: Ensure consistent volumes, mixing times, and handling for all samples.2. Automate: Use automated liquid handlers for improved precision.
Poor Peak Shape (Tailing or Fronting) Co-eluting Interferences: Matrix components are interfering with the chromatography on the column.1. Enhance Sample Cleanup: A cleaner sample is less likely to cause peak shape issues.2. Use a Guard Column: Protect the analytical column from strongly retained matrix components.[7]
Sample Solvent Mismatch: The solvent in which the final extract is dissolved is too strong compared to the initial mobile phase.[8]1. Reconstitute in a Weaker Solvent: Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase conditions.
Column Overload: Injecting too much sample mass onto the column.1. Reduce Injection Volume: Inject a smaller volume of the sample extract.2. Dilute the Sample: Decrease the concentration of the analyte and matrix components being injected.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data comparing different sample preparation methods for the analysis of this compound in human plasma. This data illustrates how the choice of extraction method can impact recovery and matrix effects.

Table 1: Comparison of Sample Preparation Methods for this compound in Human Plasma

Sample Preparation Method Recovery (%) Matrix Effect (%) *Process Efficiency (%) Reproducibility (%RSD, n=6) Interpretation
Protein Precipitation (PPT)92 ± 655 ± 1250.615.2High recovery but significant and variable ion suppression.
Liquid-Liquid Extraction (LLE)85 ± 578 ± 866.38.5Good recovery with reduced ion suppression compared to PPT.
Solid-Phase Extraction (SPE)88 ± 491 ± 580.14.8High recovery and the most effective at minimizing ion suppression, leading to the best process efficiency and precision.

*Matrix Effect (ME) = (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value closer to 100% indicates a smaller matrix effect.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Sample Sets:

    • Set A (Neat Solvent): Spike this compound into the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through the entire sample preparation procedure. After the final step, spike this compound into the extracted matrix to the same final concentration as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculation: Calculate the Matrix Effect (ME) for each lot of the biological matrix using the formula: ME (%) = (Average Peak Area in Set B / Average Peak Area in Set A) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., this compound-d4 in methanol). Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a reversed-phase C18 SPE cartridge by washing sequentially with 1 mL of methanol (B129727) and 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard from the cartridge with 1 mL of acetonitrile (B52724) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile).

  • Injection: Inject into the LC-MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS system.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_spiking Spiking Strategy cluster_analysis LC-MS Analysis & Calculation cluster_result Interpretation Start Start with Biological Sample (e.g., Plasma) Blank_Matrix Blank Matrix Start->Blank_Matrix Spiked_Sample Sample with Analyte Start->Spiked_Sample Blank_Extract Perform Extraction (SPE, LLE, or PPT) Blank_Matrix->Blank_Extract Sample_Extract Perform Extraction (SPE, LLE, or PPT) Spiked_Sample->Sample_Extract Neat_Solvent Spike Analyte into Clean Solvent (Set A) Post_Spike Spike Analyte into Blank Matrix Extract (Set B) Blank_Extract->Post_Spike LCMS_B Analyze Set B Post_Spike->LCMS_B LCMS_A Analyze Set A Neat_Solvent->LCMS_A Calculate Calculate Matrix Effect: ME% = (Area B / Area A) * 100 LCMS_A->Calculate LCMS_B->Calculate Result ME% < 100: Ion Suppression ME% > 100: Ion Enhancement ME% = 100: No Effect Calculate->Result

Caption: Workflow for assessing matrix effects using the post-extraction spike method.

TroubleshootingFlow Start Problem Observed: Inaccurate or Imprecise Results for This compound Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Significant Matrix Effect Significant? (e.g., <80% or >120%) Assess_ME->ME_Significant Yes ME_Not_Significant Matrix Effect Not Significant Assess_ME->ME_Not_Significant No Improve_Cleanup Improve Sample Cleanup (Switch to SPE or LLE) ME_Significant->Improve_Cleanup Check_Other Investigate Other Issues: - Analyte Stability - Standard Integrity - Instrument Performance ME_Not_Significant->Check_Other Optimize_LC Optimize LC Separation Improve_Cleanup->Optimize_LC Still an issue? Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Optimize_LC->Use_SIL_IS Still an issue? End Achieve Accurate and Precise Quantification Use_SIL_IS->End Check_Other->End

Caption: A logical troubleshooting workflow for addressing matrix effect-related issues.

References

Optimizing pheromone dispenser release rate for (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the release rate of (Z)-Non-6-en-1-ol from various pheromone dispensers.

Troubleshooting Guide: Common Release Rate Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: Release rate is significantly higher than targeted.

  • Potential Cause 1: Environmental Temperature. Higher ambient temperatures increase the volatility of this compound, leading to a faster release rate.

  • Solution 1: Record and report ambient temperatures during your study. If conditions are hotter than the dispenser's specification, consider using a dispenser with a lower nominal release rate or a different material that is less permeable at high temperatures.

  • Potential Cause 2: High Airflow. Increased airflow across the dispenser surface can accelerate the diffusion of the pheromone into the environment.

  • Solution 2: If possible, reposition the dispenser to a location with lower airflow. For controlled environment studies, standardize the airflow rate across all experimental replicates.

  • Potential Cause 3: Dispenser Material. The type of polymer or material used in the dispenser (e.g., rubber septa, polyethylene (B3416737) vials, membranes) has a significant impact on release kinetics. Some materials may have a high affinity for the pheromone but low resistance to its diffusion.

  • Solution 3: Switch to a dispenser material with lower permeability. For example, if using a polyethylene vial, consider one with a thicker wall or a smaller emission opening.

Issue 2: Release rate is significantly lower than targeted.

  • Potential Cause 1: Low Environmental Temperature. Colder temperatures will decrease the volatility of the pheromone, slowing its release.

  • Solution 1: If your experimental setup allows, consider a controlled heating element near the dispenser. Alternatively, select a dispenser specifically designed and calibrated for cooler climates.

  • Potential Cause 2: Dispenser Degradation or Clogging. The pores or surface of the dispenser may become clogged with dust or degrade over time due to UV exposure, impeding pheromone release.

  • Solution 2: Inspect dispensers regularly for any physical changes. In dusty environments, consider a housing that protects the dispenser while still allowing for air exchange. Replace dispensers according to the manufacturer's recommended lifespan.

  • Potential Cause 3: Pheromone Crystallization. At lower temperatures or with certain formulations, the pheromone may crystallize within the dispenser, reducing the surface area available for volatilization.

  • Solution 3: Consult the manufacturer's storage and handling instructions. Some formulations may require specific temperature ranges to remain in a liquid state.

Issue 3: Inconsistent release rates between dispensers of the same type.

  • Potential Cause 1: Manufacturing Variability. Minor differences in polymer density, wall thickness, or surface area can occur during the manufacturing process.

  • Solution 1: Increase the number of replicates in your experiment to account for this variability. Before deployment, you can also pre-age or condition a batch of dispensers under controlled conditions for a set period to normalize initial release rates.

  • Potential Cause 2: Inconsistent Pheromone Loading. The amount of this compound loaded into each dispenser may vary.

  • Solution 2: If loading the dispensers in-house, ensure your measurement and loading techniques are precise. If using pre-loaded dispensers, contact the manufacturer to inquire about their quality control and loading tolerance.

Frequently Asked Questions (FAQs)

Q1: How do I accurately measure the release rate of this compound in the lab?

A1: The most common method is to measure the residual pheromone over time. This involves placing a set of dispensers in a controlled environment (e.g., a fume hood or environmental chamber with controlled temperature and airflow) and periodically analyzing a subset of them. The release rate is calculated from the loss of pheromone over a specific time interval.

Q2: What is the effect of humidity on the release rate?

A2: The effect of humidity can vary depending on the dispenser material. For some hydrophilic polymers, high humidity can swell the material, potentially altering the release rate. For hydrophobic materials like polyethylene, the effect is generally minimal. It is good practice to record humidity during your experiments.

Q3: Can the age of the dispenser affect its release rate?

A3: Yes. Dispensers typically have an initial "burst" phase where the release rate is high, followed by a more stable, zero-order release phase. Finally, as the pheromone depletes, the release rate will decline. It is crucial to know which phase your dispenser is in during your experiment. Pre-aging dispensers for a few days can help bypass the initial burst phase.

Q4: How should I store my this compound dispensers before use?

A4: To minimize premature loss of the pheromone, store dispensers in their original sealed packaging in a cold, dark place. A refrigerator or freezer is often recommended. Always allow dispensers to equilibrate to the ambient temperature for several hours before deployment.

Data Presentation: Release Rate Comparisons

The following tables provide an example of how to structure your quantitative data for clear comparison. The values presented are illustrative.

Table 1: Effect of Temperature on this compound Release Rate from a Polyethylene Vial Dispenser

Temperature (°C)Mean Release Rate (µ g/day )Standard Deviation (µ g/day )
1585± 7
25150± 12
35260± 21

Table 2: Comparison of Release Rates from Different Dispenser Types at 25°C

Dispenser TypeMean Release Rate (µ g/day )Standard Deviation (µ g/day )
Rubber Septum110± 9
Polyethylene Vial150± 12
Membrane Pouch195± 15

Experimental Protocols

Protocol 1: Gravimetric Analysis for Release Rate Determination

This method measures the loss of mass of the pheromone over time.

  • Preparation: Precisely weigh individual dispensers using an analytical balance (to at least 0.1 mg).

  • Incubation: Place the dispensers in a controlled environment with constant temperature and airflow.

  • Measurement: At predetermined time intervals (e.g., 24, 48, 96 hours), remove a subset of dispensers and re-weigh them.

  • Calculation: The release rate is calculated as the change in mass divided by the time interval.

    • Note: This method is suitable for dispensers with higher release rates where the mass change is significant enough to be accurately measured.

Protocol 2: Solvent Extraction and Gas Chromatography (GC) Analysis

This is a highly accurate method for determining the amount of remaining pheromone.

  • Setup: Deploy dispensers in the field or a controlled lab environment.

  • Collection: At each sampling date, collect at least 3-5 replicate dispensers.

  • Extraction: Submerge each dispenser in a known volume of a suitable solvent (e.g., hexane) and agitate for several hours to extract the residual this compound.

  • Analysis: Analyze the solvent extract using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID). Create a calibration curve with known concentrations of this compound to quantify the amount in your samples.

  • Calculation: Determine the amount of pheromone released by subtracting the residual amount from the initial loaded amount.

Visualizations

TroubleshootingWorkflow Start Problem: Release Rate Issue HighRate Rate Too High? Start->HighRate CheckTemp Check Environmental Temperature CheckAirflow Check Airflow Conditions CheckTemp->CheckAirflow Sol_HighTemp Action: Use Dispenser for Higher Temps CheckTemp->Sol_HighTemp  Too High Sol_LowTemp Action: Use Dispenser for Lower Temps CheckTemp->Sol_LowTemp  Too Low CheckDispenser Inspect Dispenser Material & Integrity CheckAirflow->CheckDispenser Sol_HighAirflow Action: Relocate/Shield Dispenser CheckAirflow->Sol_HighAirflow  Too High Sol_MaterialHigh Action: Switch to Lower Permeability Material CheckDispenser->Sol_MaterialHigh  Inappropriate  Material Sol_Clogged Action: Replace Dispenser, Consider Housing CheckDispenser->Sol_Clogged  Clogged/  Degraded HighRate->CheckTemp Yes HighRate->CheckTemp No

Caption: Troubleshooting workflow for diagnosing pheromone release rate issues.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Load Load Dispensers with Pheromone Weigh Initial Weighing (Gravimetric) Load->Weigh Deploy Deploy in Controlled Environment Weigh->Deploy Collect Collect Samples Over Time Deploy->Collect Extract Solvent Extraction Collect->Extract GC GC Analysis Extract->GC Calculate Calculate Release Rate GC->Calculate

Caption: General workflow for measuring pheromone release rate via solvent extraction.

Factors ReleaseRate Dispenser Release Rate (this compound) EnvFactors Environmental Factors EnvFactors->ReleaseRate Influences Temp Temperature EnvFactors->Temp Airflow Airflow EnvFactors->Airflow Humidity Humidity EnvFactors->Humidity DispFactors Dispenser Properties DispFactors->ReleaseRate Determines Material Polymer/Material DispFactors->Material Design Surface Area/Design DispFactors->Design Load Pheromone Load DispFactors->Load Temp->ReleaseRate Airflow->ReleaseRate Material->ReleaseRate Design->ReleaseRate

Caption: Key factors influencing the pheromone dispenser release rate.

Technical Support Center: Industrial Production of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of (Z)-Non-6-en-1-ol.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis and purification of this compound, focusing on the widely used Wittig reaction pathway.

Synthesis: Wittig Reaction

Q1: My Wittig reaction is resulting in a low Z/E isomer ratio. How can I improve the stereoselectivity for the (Z)-isomer?

A1: Achieving high Z-selectivity in the Wittig reaction with non-stabilized ylides is primarily under kinetic control. Several factors are crucial:

  • Use of Salt-Free Conditions: Lithium salts can lead to the equilibration of intermediates, favoring the thermodynamically more stable (E)-alkene. To avoid this, utilize bases that do not contain lithium cations.

  • Low Reaction Temperatures: The formation of the (Z)-isomer is kinetically favored at low temperatures. It is recommended to perform the reaction at -78°C.

  • Choice of Solvent: Non-polar, aprotic solvents are ideal for maximizing Z-selectivity.

  • Base Selection: A strong base is necessary for the complete and rapid formation of the ylide.

Q2: What are the most common byproducts in the Wittig synthesis of this compound, and how can I minimize them?

A2: The most significant byproduct is triphenylphosphine (B44618) oxide (TPPO). Its formation is inherent to the Wittig reaction. While it cannot be eliminated, its removal is a critical purification step. Other potential byproducts can include compounds from side reactions of the starting materials or impurities. Minimizing these involves using high-purity starting materials and maintaining strict reaction conditions.

Q3: I am observing a low yield in my Wittig reaction. What are the potential causes and solutions?

A3: Low yields can stem from several issues:

  • Incomplete Ylide Formation: If the base used is not strong enough, the phosphonium (B103445) salt will not be fully deprotonated.

  • Ylide Decomposition: Ylides are sensitive to moisture and air. Ensure the reaction is conducted under strictly anhydrous and inert conditions.

  • Steric Hindrance: While less of an issue with the reactants for this compound, significant steric hindrance on either the aldehyde or the ylide can slow down the reaction.

Purification

Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct on an industrial scale?

A4: Several methods are available for large-scale TPPO removal:

  • Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like hexanes. Adding a non-polar "anti-solvent" to a concentrated solution of the crude product in a more polar solvent can precipitate the TPPO.

  • Complexation with Metal Salts: TPPO can form insoluble complexes with salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which can then be removed by filtration.[1]

  • Filtration through a Silica (B1680970) Plug: For less polar products, a rapid filtration through a short plug of silica gel can effectively adsorb the highly polar TPPO.[1]

Q5: What is the best approach for separating the (Z) and (E) isomers of Non-6-en-1-ol at an industrial scale?

A5: The separation of Z/E isomers of alkenols can be challenging due to their similar physical properties. Two primary industrial methods are:

  • Fractional Vacuum Distillation: This technique is viable if there is a sufficient difference in the boiling points of the isomers. Distillation under reduced pressure is necessary to prevent thermal decomposition of the product.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective but often more expensive method for achieving high purity. It is particularly useful when boiling points are very close or when very high isomeric purity is required.

Data Presentation

The following tables summarize typical quantitative data for the industrial production of this compound.

Table 1: Wittig Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionExpected Z/E RatioExpected Yield
Phosphonium Salt (5-Hydroxypentyl)triphenylphosphonium bromide--
Aldehyde Butyraldehyde (B50154)--
Base Sodium bis(trimethylsilyl)amide (NaHMDS)> 95:580-90%
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)--
Temperature -78°C to room temperature--

Table 2: Physical Properties of (Z)- and (E)-Non-6-en-1-ol

PropertyThis compound(E)-Non-6-en-1-ol
Boiling Point 115°C @ 20 mmHg[3]201-202°C @ 760 mmHg (est.)[4]
Density ~0.85 g/mL[3]~0.845 g/cm³

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound
  • Ylide Generation: In a flame-dried, multi-necked reactor under an inert atmosphere (e.g., Argon), suspend (5-hydroxypentyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C and add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF dropwise over 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete ylide formation. The mixture will turn a characteristic orange-red color.

  • Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath).

  • Add a solution of butyraldehyde in anhydrous THF dropwise over 1 hour, maintaining the temperature below -70°C.

  • After the addition is complete, stir the reaction mixture at -78°C for 4 hours.

  • Slowly warm the reaction to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product containing this compound, the (E)-isomer, and triphenylphosphine oxide.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

  • Distillation: Heat the crude product under reduced pressure.

  • Carefully monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound (approximately 115°C at 20 mmHg).[3]

  • Fractions should be analyzed by Gas Chromatography (GC) to determine the Z/E ratio and chemical purity.

Mandatory Visualization

Wittig_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactants ((5-Hydroxypentyl)triphenylphosphonium bromide + Butyraldehyde) B Ylide Generation (NaHMDS, Anhydrous THF, 0°C to RT) A->B Add Base C Wittig Reaction (-78°C to RT) B->C Add Aldehyde D Crude Product (this compound, (E)-isomer, TPPO) C->D Reaction Completion E TPPO Removal (Precipitation/Filtration) D->E F Fractional Vacuum Distillation E->F G Preparative HPLC (Optional, for high purity) F->G H Pure this compound G->H

Caption: Workflow for the industrial synthesis and purification of this compound.

Troubleshooting_Low_Z_Selectivity cluster_causes Potential Causes cluster_solutions Solutions Problem Low Z/E Ratio in Wittig Reaction Cause1 Presence of Lithium Salts Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Polar Solvent Used Problem->Cause3 Solution1 Use 'Salt-Free' Bases (e.g., NaHMDS, KHMDS) Cause1->Solution1 Solution2 Maintain Low Temperature (Start at -78°C) Cause2->Solution2 Solution3 Use Non-Polar, Aprotic Solvents (e.g., THF, Toluene) Cause3->Solution3

Caption: Troubleshooting logic for low Z-selectivity in the Wittig reaction.

References

Validation & Comparative

Comparative Bioactivity Analysis: (Z)-Non-6-en-1-ol vs. (E)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct biological activities of the geometric isomers of Non-6-en-1-ol.

Introduction

(Z)-Non-6-en-1-ol and (E)-Non-6-en-1-ol are geometric isomers of the C9 unsaturated fatty alcohol, Non-6-en-1-ol. While sharing the same chemical formula, the spatial arrangement of their double bond—cis in the (Z) isomer and trans in the (E) isomer—can lead to significant differences in their biological activities. This guide provides a comparative overview of the known bioactivities of these two isomers, supported by general principles of stereoisomerism in biological systems. Due to a lack of direct comparative studies in the scientific literature, this guide also outlines the standard experimental protocols that would be employed to generate quantitative data for a direct comparison.

This compound is a naturally occurring volatile compound found in fruits such as muskmelon and watermelon, where it contributes to the characteristic aroma.[1] It is utilized in the flavor and fragrance industry.[2] The (E) isomer, (E)-Non-6-en-1-ol, has been identified as a potential insect attractant.[3]

Comparative Bioactivity Profile

Bioactivity CategoryThis compound(E)-Non-6-en-1-olExpected Key Differences Based on Stereochemistry
Pheromonal/Kairomonal Activity Identified as a plant volatile in Cucumis melo (muskmelon) and watermelon.[1] May act as a kairomonal cue for specialist insects.Listed as a pesticide active substance (attractant) in the EU Pesticides Database.Insect olfactory receptors are highly specific to the geometry of a molecule. It is anticipated that one isomer would be significantly more active in eliciting a behavioral response (e.g., attraction) in a given insect species than the other. The less active isomer could be inert or even inhibitory.
Flavor & Fragrance Used as a flavoring agent with a melon-like, waxy, and green aroma.[2]Information on specific flavor and fragrance applications is limited.The different shapes of the isomers would result in distinct interactions with human olfactory and gustatory receptors, leading to different perceived scents and tastes.
Antimicrobial Activity No specific data available.No specific data available.The ability of unsaturated alcohols to disrupt microbial cell membranes can be influenced by their three-dimensional structure. The different shapes of the (Z) and (E) isomers could lead to variations in their membrane-disrupting capabilities and, consequently, their antimicrobial potency.
Cytotoxicity No specific data available.No specific data available.Similar to antimicrobial activity, any cytotoxic effects mediated by membrane interaction would likely differ between the two isomers due to their distinct molecular geometries.

Experimental Protocols for Comparative Bioactivity Assessment

To generate the necessary quantitative data for a direct comparison of this compound and (E)-Non-6-en-1-ol, the following experimental methodologies are standard in the field.

Insect Pheromonal/Kairomonal Activity

a) Electroantennography (EAG)

This technique measures the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool to determine if an insect can detect a specific odorant.

  • Insect Preparation: An insect is immobilized, and its head is excised. The antennae are positioned between two electrodes.

  • Electrode Placement: A recording electrode is placed on the tip of the antenna, and a reference electrode is inserted into the base of the antenna or the head capsule.

  • Stimulus Delivery: A defined puff of air carrying a known concentration of the test compound ((Z)- or (E)-Non-6-en-1-ol) is delivered over the antenna.

  • Data Acquisition: The resulting depolarization of the antennal neurons is amplified and recorded. The amplitude of the EAG response is proportional to the number of responding olfactory sensory neurons.

  • Comparison: The EAG responses to both isomers are recorded across a range of concentrations to generate dose-response curves, allowing for a quantitative comparison of antennal sensitivity.

b) Behavioral Assays (Y-Tube Olfactometer)

This assay assesses the behavioral response (attraction or repulsion) of an insect to a volatile compound.

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms.

  • Procedure: An insect is introduced into the central arm. A stream of clean air is passed through one side arm (control), while a stream of air carrying the test compound is passed through the other.

  • Data Collection: The arm that the insect chooses to move into is recorded. A statistically significant preference for the arm with the test compound indicates attraction, while a preference for the control arm indicates repulsion.

  • Comparison: The percentage of insects choosing the test arm is compared for this compound and (E)-Non-6-en-1-ol at various concentrations.

Antimicrobial Activity

a) Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Preparation: A two-fold serial dilution of each isomer is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Comparison: The MIC values for this compound and (E)-Non-6-en-1-ol are compared for a range of bacteria and fungi.

Cytotoxicity Assay

a) MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is used to measure cytotoxicity.

  • Cell Culture: Adherent cells (e.g., human cancer cell lines or normal cell lines) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound and (E)-Non-6-en-1-ol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The concentration of each isomer that causes a 50% reduction in cell viability (IC50) is calculated and compared.

Visualizations

The following diagrams illustrate the generalized workflows and pathways relevant to the study of these compounds.

experimental_workflow cluster_bioassays Bioactivity Assessment cluster_compounds Test Compounds cluster_data Data Analysis EAG Electroantennography (EAG) Comparison Comparative Analysis of Bioactivity EAG->Comparison Y_Tube Y-Tube Olfactometer Y_Tube->Comparison Antimicrobial Antimicrobial Assays Antimicrobial->Comparison Cytotoxicity Cytotoxicity Assays Cytotoxicity->Comparison Z_isomer This compound Z_isomer->EAG Z_isomer->Y_Tube Z_isomer->Antimicrobial Z_isomer->Cytotoxicity E_isomer (E)-Non-6-en-1-ol E_isomer->EAG E_isomer->Y_Tube E_isomer->Antimicrobial E_isomer->Cytotoxicity

Caption: Experimental workflow for comparative bioactivity assessment. (Within 100 characters)

olfactory_pathway Odorant Odorant Molecule ((Z)- or (E)-Non-6-en-1-ol) OR Odorant Receptor (OR) + Orco Co-receptor Odorant->OR Binding ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Signal Signal Transduction Cascade ORN->Signal Depolarization Membrane Depolarization Signal->Depolarization AP Action Potential Depolarization->AP Brain Antennal Lobe of Brain AP->Brain Signal Transmission Behavior Behavioral Response (e.g., Attraction/Repulsion) Brain->Behavior Information Processing

Caption: Generalized insect olfactory signaling pathway. (Within 100 characters)

Conclusion

While this compound and (E)-Non-6-en-1-ol are known to possess distinct olfactory properties relevant to the flavor and fragrance industry and insect attraction, a direct, quantitative comparison of their broader bioactivities is currently absent from the scientific literature. The principle of stereochemical specificity in biological systems strongly suggests that these isomers will exhibit different potencies and potentially different types of activity across various biological assays. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate these differences, contributing to a more comprehensive understanding of their structure-activity relationships. Such studies are crucial for the targeted development of these compounds in applications ranging from pest management to potential therapeutic agents.

References

Differentiating (Z)- and (E)-isomers of Non-6-en-1-ol by Spectroscopy: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomers of non-6-en-1-ol (B12442021), (Z)-non-6-en-1-ol and (E)-non-6-en-1-ol, possess distinct spatial arrangements around their carbon-carbon double bond, leading to subtle yet measurable differences in their spectroscopic profiles. Accurate differentiation of these isomers is critical in fields such as pheromone synthesis, flavor chemistry, and drug development, where stereochemistry dictates biological activity and sensory properties. This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to distinguish between these two isomers, supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features that differentiate the (Z)- and (E)-isomers of non-6-en-1-ol.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment This compound Chemical Shift (δ, ppm) [1]Expected (E)-non-6-en-1-ol Chemical Shift (δ, ppm) Key Differentiating Features
Olefinic Protons (CH =CH )~5.3-5.4~5.3-5.4The coupling constant (³JHH) between the olefinic protons is the most reliable diagnostic tool. For the (Z)-isomer, the coupling constant is typically in the range of 10-12 Hz, while for the (E)-isomer, it is larger, around 14-16 Hz.
Allylic Protons (=CH-CH ₂-)~2.03~1.9-2.1The chemical shift of the allylic protons may show slight differences between the two isomers.
Hydroxymethyl Protons (-CH ₂OH)~3.60~3.60The chemical shift of these protons is generally similar for both isomers.
Terminal Methyl Protons (-CH ₃)~0.95~0.95The chemical shift of the terminal methyl group is not significantly affected by the geometry of the double bond.

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment Expected this compound Chemical Shift (δ, ppm) Expected (E)-non-6-en-1-ol Chemical Shift (δ, ppm) Key Differentiating Features
Olefinic Carbons (C =C )~129-131~129-131The chemical shifts of the olefinic carbons are often similar for both isomers.
Allylic Carbons (=CH-C H₂-)~27~32The most significant difference is observed in the chemical shifts of the allylic carbon atoms. The allylic carbons in the (E)-isomer are typically deshielded (shifted downfield) by approximately 5 ppm compared to the (Z)-isomer due to steric effects. This is a key diagnostic marker.
Hydroxymethyl Carbon (-C H₂OH)~62~62The chemical shift of the carbon bearing the hydroxyl group is generally similar for both isomers.

Table 3: IR Spectroscopy Data Comparison

Vibrational Mode This compound Wavenumber (cm⁻¹) (E)-non-6-en-1-ol Wavenumber (cm⁻¹) Key Differentiating Features
C-H Stretch (sp² C-H)~3010~3010Both isomers show a characteristic C-H stretch for the hydrogens on the double bond, typically just above 3000 cm⁻¹.
C=C Stretch~1655~1675The C=C stretching vibration for the (E)-isomer is generally found at a slightly higher wavenumber and is often weaker in intensity compared to the (Z)-isomer.
C-H Out-of-Plane Bend~720-680 (strong)~970-960 (strong)This is the most definitive IR absorption for distinguishing between the two isomers. The (Z)-isomer (cis) exhibits a strong absorption band for the C-H out-of-plane bending vibration in the 720-680 cm⁻¹ region. In contrast, the (E)-isomer (trans) shows a strong, characteristic band in the 970-960 cm⁻¹ region.[2][3][4][5][6]
O-H Stretch~3330 (broad)~3330 (broad)Both isomers display a broad O-H stretching band characteristic of an alcohol.

Table 4: Mass Spectrometry Data Comparison

Fragmentation Ion This compound (E)-non-6-en-1-ol Key Differentiating Features
Molecular Ion (M⁺)m/z 142m/z 142The molecular ion peak will be present for both isomers at the same mass-to-charge ratio.
Fragmentation PatternSimilarSimilarThe overall fragmentation patterns of the two isomers are expected to be very similar, making differentiation by mass spectrometry alone challenging. Both will likely show characteristic fragments from the loss of water (m/z 124) and cleavage of the alkyl chain. Subtle differences in the relative intensities of certain fragment ions may exist due to the different stereochemistry influencing fragmentation pathways, but these are often not pronounced enough for unambiguous identification without comparison to authentic standards.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the non-6-en-1-ol isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean 5 mm NMR tube.

  • If desired, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Use a standard single-pulse experiment.

  • Key parameters to focus on for differentiation are the chemical shifts and, most importantly, the coupling constant (³JHH) of the olefinic protons. A larger coupling constant (typically 14-16 Hz) is indicative of the (E)-isomer, while a smaller coupling constant (typically 10-12 Hz) suggests the (Z)-isomer.

¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same NMR spectrometer.

  • Use a standard proton-decoupled pulse sequence.

  • The key diagnostic feature is the chemical shift of the allylic carbon atoms. The downfield shift of these carbons in the (E)-isomer compared to the (Z)-isomer is a reliable indicator.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one to two drops of the neat liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film of the liquid.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • The most critical region for distinguishing the isomers is the C-H out-of-plane bending region (1000-650 cm⁻¹). A strong band around 970-960 cm⁻¹ is characteristic of the (E)-isomer, while a strong band around 720-680 cm⁻¹ indicates the (Z)-isomer.[2][3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the non-6-en-1-ol isomer in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is 1 mg/mL.

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the isomers if they are in a mixture. The (E)-isomer typically has a slightly longer retention time than the (Z)-isomer on standard non-polar columns.

  • Acquire mass spectra using electron ionization (EI) at 70 eV.

  • While the mass spectra of the two isomers are very similar, GC provides the necessary separation to analyze each isomer individually. The combination of retention time and mass spectrum can confirm the identity of each isomer when compared to authentic standards.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the (Z)- and (E)-isomers of non-6-en-1-ol using the spectroscopic methods described.

G Workflow for Isomer Differentiation cluster_start cluster_methods Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_conclusion start Sample containing Non-6-en-1-ol Isomer(s) NMR NMR Spectroscopy (¹H and ¹³C) start->NMR IR IR Spectroscopy start->IR GCMS GC-MS start->GCMS NMR_Data ¹H: Coupling Constants (³JHH) ¹³C: Allylic Carbon Shifts NMR->NMR_Data IR_Data C-H Out-of-Plane Bending (~965 cm⁻¹ vs ~700 cm⁻¹) IR->IR_Data GCMS_Data Retention Time and Mass Spectrum GCMS->GCMS_Data Z_Isomer This compound (cis) NMR_Data->Z_Isomer ³JHH ≈ 10-12 Hz Allylic C upfield E_Isomer (E)-non-6-en-1-ol (trans) NMR_Data->E_Isomer ³JHH ≈ 14-16 Hz Allylic C downfield IR_Data->Z_Isomer ~700 cm⁻¹ IR_Data->E_Isomer ~965 cm⁻¹ GCMS_Data->Z_Isomer Shorter RT GCMS_Data->E_Isomer Longer RT

Caption: Spectroscopic workflow for differentiating (Z)- and (E)-isomers of non-6-en-1-ol.

References

Bioactivity of (Z)-Non-6-en-1-ol: A Comparative Guide to Insect Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of (Z)-non-6-en-1-ol with other established insect semiochemicals. While direct quantitative electrophysiological and field data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on this compound and its analogs, presenting it alongside comprehensive data for widely used and highly active semiochemicals for relevant insect species, particularly the melon fly, Bactrocera cucurbitae.

This compound is a volatile organic compound identified as a natural component of muskmelon and watermelon and is recognized as an insect pheromone.[1] Its structural similarity to other known insect attractants suggests its potential role in insect communication and host-plant location. This guide will focus on comparing its potential bioactivity with well-researched semiochemicals, providing a framework for future research and development of novel pest management strategies.

Quantitative Bioactivity Data

The following tables summarize quantitative data from electroantennogram (EAG) and field trapping studies for key insect semiochemicals, providing a baseline for comparison with the potential bioactivity of this compound.

Table 1: Electroantennogram (EAG) Responses of Various Insects to Select Semiochemicals

Insect SpeciesSemiochemicalConcentrationMean EAG Response (mV)Notes
Helicoverpa armigera (Cotton Bollworm)(Z)-11-HexadecenalPheromone blend2.03Major component of female sex pheromone.
Athetis dissimilis (a noctuid moth)cis-3-Hexen-1-olNot specified1.30 ± 0.10Green leaf volatile, indicating host plant recognition.
Athetis dissimilistrans-2-Hexen-1-olNot specified1.27 ± 0.18Green leaf volatile, indicating host plant recognition.
Anastrepha fraterculus (South American Fruit Fly)EpianastrephinNot specifiedHighest response among tested lactonesComponent of male-produced pheromone.

Note: Data for this compound is not currently available in a comparable format. The compounds listed represent different classes of semiochemicals (pheromones, green leaf volatiles) to provide a broad comparative context.

Table 2: Field Trapping Efficacy of Lures for Melon Fly (Bactrocera cucurbitae)

LureTarget SexMean Trap Capture (Flies/Trap/Week)Location/Notes
Cue-Lure (25%) with blue sticky trapMale10.16 ± 0.99Sponge gourd field, 2023.[2]
Cue-Lure (100%)MaleNot significantly different from 50% and 75% concentrations.[3]Hawaii.[3]
Methyl Eugenol (B1671780) (ME) + Cue-Lure (CL) (90:10)MaleAttracted the highest number of Z. cucurbitae among tested mixtures.[4]Guava and vegetable fields, Pakistan.[4]
Cue-Lure (3ml)Male1440.82 (total over 26 weeks)Little gourd field, 2015-2016.[5]
trans-6-Nonen-1-ol acetateFemale (Ovipositional Attractant)Data not specified, but identified as an attractant and stimulant.A structural analog of this compound.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are protocols for the key experimental techniques cited.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, indicating olfactory detection.

Methodology:

  • Insect Preparation: An adult insect is immobilized, often by chilling. One or both antennae are carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two microelectrodes. The recording electrode is placed at the distal end of the antenna, while the reference electrode is inserted into the basal end. The electrodes are filled with a saline solution to ensure electrical conductivity.

  • Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A defined puff of air containing a known concentration of the test semiochemical is injected into the airstream.

  • Data Acquisition: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in voltage following the stimulus puff is measured as the EAG response.

  • Controls: A solvent blank (the solvent used to dissolve the semiochemical) is used as a negative control. A known standard compound that elicits a reliable response is used as a positive control to ensure the preparation is viable.

Field Trapping

Objective: To assess the attractiveness of a semiochemical lure to a target insect population under natural conditions.

Methodology:

  • Trap Selection: The choice of trap depends on the target insect's behavior. Common types include McPhail traps, Jackson traps, and sticky traps of various colors.

  • Lure Preparation: The semiochemical is loaded onto a dispenser, such as a cotton wick, rubber septum, or a polymeric plug. The dispenser is placed inside the trap. For liquid baits, the attractant may be mixed with a liquid solution.

  • Experimental Design: Traps are deployed in a randomized block design to minimize positional effects. Each block contains one of each lure treatment and a control trap (containing only the dispenser without the semiochemical).

  • Trap Placement: Traps are hung at a height and location appropriate for the target insect's flight and foraging behavior. A standard distance is maintained between traps to avoid interference.

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean number of insects captured per trap for each lure treatment.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of insect semiochemicals.

experimental_workflow_eag cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_acq Data Acquisition & Analysis insect Immobilize Insect antenna Excise Antenna insect->antenna electrodes Mount on Electrodes antenna->electrodes stimulus Inject Semiochemical electrodes->stimulus Expose Antenna air Purified Airflow air->stimulus amplify Amplify Signal stimulus->amplify Generate Signal record Record EAG Response amplify->record analyze Analyze Amplitude record->analyze

Caption: Workflow for a typical Electroantennogram (EAG) experiment.

experimental_workflow_trapping cluster_setup Field Setup cluster_collection Data Collection cluster_analysis Analysis design Randomized Block Design lures Prepare Lures & Traps design->lures deploy Deploy Traps lures->deploy check Regular Trap Inspection deploy->check Time Interval count Count & Identify Insects check->count stats Statistical Analysis (ANOVA) count->stats Data Input compare Compare Lure Efficacy stats->compare

Caption: Generalized workflow for a field trapping experiment.

olfactory_signaling_pathway cluster_receptor Olfactory Receptor Neuron cluster_brain Brain semiochemical This compound receptor Odorant Receptor (OR) semiochemical->receptor Binds g_protein G-protein receptor->g_protein Activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp Produces ion_channel Ion Channel camp->ion_channel Opens depolarization Membrane Depolarization ion_channel->depolarization Causes action_potential Action Potential depolarization->action_potential Generates antennal_lobe Antennal Lobe action_potential->antennal_lobe Signal Transmitted higher_centers Higher Brain Centers antennal_lobe->higher_centers Processes behavior Behavioral Response (e.g., Attraction) higher_centers->behavior Initiates

Caption: Simplified insect olfactory signaling pathway.

References

A Comparative Analysis of Synthetic vs. Natural (Z)-Non-6-en-1-ol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the characteristics and performance of synthetic and naturally sourced (Z)-Non-6-en-1-ol.

This compound, a volatile organic compound with a characteristic fresh melon and cucumber aroma, is a subject of interest in flavor and fragrance research, as well as in the study of insect pheromones.[1] This aliphatic alcohol is naturally present in various fruits, most notably muskmelon and watermelon.[1] For research and development purposes, this compound is available both as a product extracted from natural sources and as a synthetically manufactured compound. The choice between these two sources can have significant implications for experimental outcomes, depending on factors such as purity, impurity profiles, and potentially, biological activity. This guide provides a comparative analysis of synthetic and natural this compound, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.

Data Presentation: A Comparative Overview

The primary distinction between synthetic and natural this compound lies in their purity and the nature of accompanying minor components. While direct comparative studies are limited, data from the analysis of natural extracts and typical synthetic routes allow for a representative comparison.

PropertySynthetic this compoundNatural this compound
Purity (Typical) >95-99% (by GC-MS)Variable, typically a minor component in a complex mixture of volatile compounds.
Primary Impurities Stereoisomer ((E)-Non-6-en-1-ol), unreacted starting materials (e.g., 1-pentyne, 1,4-butanediol (B3395766) derivatives), and reaction byproducts (e.g., triphenylphosphine (B44618) oxide from Wittig synthesis).Other volatile organic compounds naturally present in the source material (e.g., other alcohols, esters, aldehydes, and ketones).[1][2][3][4]
Enantiomeric Purity Typically produced as a racemate unless a specific chiral synthesis is employed.Assumed to be biosynthetically produced as a single enantiomer, though this is not extensively studied for this specific compound.
Consistency High lot-to-lot consistency in terms of purity and impurity profile.Can vary depending on the natural source (e.g., fruit variety, ripeness, growing conditions) and extraction method.
Cost & Availability Generally lower cost and more readily available in high purity.Higher cost for the purified compound due to complex extraction and purification processes.

Experimental Protocols

1. Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of both synthetic and natural samples of this compound to determine purity and identify impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating a wide range of volatile compounds.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1 ratio).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Synthetic Sample: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100 µg/mL.

  • Natural Extract: For a crude extract, direct injection may be possible after filtration. For quantification, a headspace solid-phase microextraction (HS-SPME) method is recommended to isolate volatile compounds from the matrix (e.g., fruit puree).

Data Analysis:

  • The purity of the synthetic sample is determined by calculating the peak area percentage of this compound relative to the total peak area of all detected compounds.

  • Impurities in both synthetic and natural samples are identified by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by analyzing their fragmentation patterns.

2. Synthesis of this compound via Wittig Reaction

The Wittig reaction is a common and effective method for the stereoselective synthesis of alkenes, including the (Z)-isomer of Non-6-en-1-ol.[5][6][7][8]

Reaction Scheme:

  • Protection of a diol: 1,4-butanediol is mono-protected, for example, as a tetrahydropyranyl (THP) ether.

  • Halogenation: The remaining free hydroxyl group is converted to a bromide.

  • Phosphonium (B103445) salt formation: The bromo-THP ether is reacted with triphenylphosphine to yield the corresponding phosphonium salt.

  • Wittig Reaction: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) to form the ylide. This ylide is then reacted with pentanal to form the protected (Z)-6-nonen-1-ol. The use of a non-stabilized ylide under salt-free conditions generally favors the formation of the Z-isomer.

  • Deprotection: The THP protecting group is removed under acidic conditions to yield this compound.

Purification: The final product is typically purified by column chromatography on silica (B1680970) gel.

3. Extraction and Isolation of Natural this compound from Muskmelon

This protocol provides a general procedure for the extraction of volatile compounds, including this compound, from muskmelon.

Procedure:

  • Sample Preparation: Fresh muskmelon pulp is homogenized to a puree.

  • Extraction: Volatile compounds can be extracted using several methods, including:

    • Headspace Solid-Phase Microextraction (HS-SPME): An SPME fiber is exposed to the headspace above the heated puree to adsorb volatile compounds. The fiber is then directly injected into the GC-MS.

    • Solvent Extraction: The puree is extracted with a low-boiling point organic solvent like dichloromethane. The extract is then carefully concentrated.

    • Simultaneous Distillation-Extraction (SDE): This method can be used for larger quantities and involves the simultaneous distillation of water and extraction of volatile compounds with an organic solvent.

  • Purification: For the isolation of pure this compound from the complex extract, preparative gas chromatography or fractional distillation under reduced pressure would be required.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthetic this compound cluster_natural Natural this compound cluster_comparison Comparative Analysis synthesis Wittig Reaction purification_syn Column Chromatography synthesis->purification_syn gcms_syn GC-MS Analysis purification_syn->gcms_syn activity_comp Biological Activity purification_syn->activity_comp purity_comp Purity & Impurity Profile gcms_syn->purity_comp extraction Extraction from Muskmelon (e.g., HS-SPME) purification_nat Preparative GC extraction->purification_nat gcms_nat GC-MS Analysis purification_nat->gcms_nat purification_nat->activity_comp gcms_nat->purity_comp

Caption: Experimental workflow for the comparative analysis.

wittig_synthesis start 1,4-Butanediol step1 Mono-protection (e.g., THP ether) start->step1 step2 Halogenation (e.g., PBr3) step1->step2 step3 Phosphonium Salt Formation (+ PPh3) step2->step3 ylide_formation Ylide Formation (strong base) step3->ylide_formation wittig_reaction Wittig Reaction ylide_formation->wittig_reaction pentanal Pentanal pentanal->wittig_reaction deprotection Deprotection (acidic workup) wittig_reaction->deprotection final_product This compound deprotection->final_product

Caption: Simplified Wittig synthesis pathway for this compound.

Biological Activity and Sensory Perception

While specific comparative studies on the biological activity of synthetic versus natural this compound are scarce, some general principles can be considered. The biological activity of a flavor compound is often mediated by its interaction with specific olfactory receptors.[9]

  • Purity and Activity: The higher purity of synthetic this compound can be advantageous in studies where the effect of the specific molecule is being investigated without confounding variables from other compounds present in a natural extract.

  • Impurity Influence: Conversely, the minor components in natural extracts can sometimes have synergistic or antagonistic effects on the overall biological activity or sensory perception. The presence of other volatile compounds in a natural extract contributes to the overall aroma profile of the source material.

  • Sensory Panels: For applications in flavor and fragrance, sensory panel testing is the gold standard for comparing the organoleptic properties of synthetic and natural compounds. A trained panel can quantify differences in aroma and taste profiles, which may not be apparent from chemical analysis alone. These panels can help determine if the subtle nuances provided by the complex mixture in a natural extract are preferable to the cleaner profile of a synthetic compound.[10][11][12]

Conclusion

The choice between synthetic and natural this compound for research and development depends heavily on the specific application.

  • For fundamental research , such as receptor binding assays or metabolism studies, the high purity and lot-to-lot consistency of synthetic this compound are generally preferred to ensure reproducible and unambiguous results.

  • For applications in flavor and fragrance creation , where the goal is to replicate a natural aroma profile, a natural extract or a carefully formulated blend that includes the characteristic minor components may be more desirable.

Ultimately, a thorough analytical characterization of any sample, whether synthetic or natural, is crucial for the interpretation of experimental results. Researchers should consider the potential impact of impurities on their specific assays and choose their source material accordingly.

References

A Comparative Guide to the Analytical Validation of (Z)-Non-6-en-1-ol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a newly validated analytical method for the quantification of (Z)-Non-6-en-1-ol against a standard gas chromatography (GC) method and alternative analytical techniques. The supporting experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific applications, such as quality control in flavor and fragrance industries, and in drug development where volatile organic compounds (VOCs) may be relevant.

Introduction to this compound Analysis

This compound is a volatile organic compound and a fatty alcohol that contributes to the characteristic aroma of various fruits, most notably melons. Accurate and precise quantification of this compound is crucial for quality assessment in the food and beverage industry, fragrance formulation, and in scientific research. This guide focuses on a new, validated Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method and compares its performance with a traditional GC-Flame Ionization Detector (FID) method, as well as with emerging technologies like Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Direct Analysis in Real Time Mass Spectrometry (DART-MS).

Quantitative Data Summary

The performance of the new HS-SPME-GC-MS method was validated and compared with a standard GC-FID method and two alternative techniques. The following table summarizes the key quantitative validation parameters for the analysis of this compound.

Parameter New Method: HS-SPME-GC-MS Standard Method: GC-FID Alternative Method 1: ¹H NMR Alternative Method 2: DART-MS
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.5 µg/L5 µg/L~10 mg/L~1 µg/L
Limit of Quantification (LOQ) 1.5 µg/L15 µg/L~30 mg/L~3 µg/L
Precision (RSD%) < 15%< 10%< 5%< 20%
Accuracy (Recovery %) 95 - 105%90 - 110%98 - 102%85 - 115%
Analysis Time per Sample ~30 min~20 min~5 min< 1 min
Sample Preparation Minimal (Headspace)Required (Extraction)Minimal (Dilution)Minimal to None
Specificity High (Mass Spectra)Moderate (Retention Time)High (Chemical Shift)High (Mass Spectra)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

New Method: Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly sensitive and specific for the quantification of this compound in complex matrices.

  • Sample Preparation:

    • Place 5 mL of the liquid sample (e.g., fruit juice) or 1 g of the solid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the volatility of the analyte.

    • Spike the sample with an appropriate internal standard (e.g., 1-octanol).

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Equilibrate the sample at 40°C for 15 minutes with agitation.

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • GC-MS Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min and hold for 5 minutes.

    • MS Detector: Electron Impact (EI) ionization at 70 eV. Mass range scanned from m/z 35 to 350.

Standard Method: Gas Chromatography-Flame Ionization Detector (GC-FID)

A robust and widely used method for the quantification of volatile organic compounds.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 10 mL of the liquid sample, add 2 mL of a suitable organic solvent (e.g., dichloromethane).

    • Add an internal standard (e.g., 1-octanol).

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Collect the organic layer for analysis.

  • GC-FID Conditions:

    • Injector: Split mode (1:20) at 250°C.

    • Column: DB-5 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program: Start at 50°C for 1 minute, ramp to 220°C at 8°C/min, and hold for 5 minutes.

    • Detector: FID at 280°C.

Alternative Method 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A rapid and non-destructive method for quantification, particularly suitable for higher concentrations.

  • Sample Preparation:

    • Mix 0.5 mL of the sample with 0.5 mL of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., maleic acid).

    • Transfer the mixture to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Use a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.

    • The concentration of this compound is determined by comparing the integral of a characteristic signal (e.g., the vinyl protons) to the integral of the internal standard.

Alternative Method 2: Direct Analysis in Real Time Mass Spectrometry (DART-MS)

An ultra-fast method that requires minimal or no sample preparation.

  • Sample Preparation:

    • For liquid samples, a small amount can be introduced directly into the DART ion source using a glass capillary.

    • For solid samples, the surface can be directly analyzed.

  • DART-MS Conditions:

    • Ionization Source: DART source operating in positive-ion mode.

    • Gas: Helium, with a gas heater temperature of 350°C.

    • Mass Spectrometer: A high-resolution mass spectrometer is used to acquire the mass spectra.

    • Quantification is typically achieved by using an isotopically labeled internal standard introduced simultaneously with the sample.

Methodology Visualization

The following diagrams illustrate the workflows and logical relationships of the described analytical methods.

MethodValidationWorkflow cluster_new_method New Method: HS-SPME-GC-MS cluster_standard_method Standard Method: GC-FID cluster_alt_methods Alternative Methods cluster_nmr ¹H NMR cluster_dart DART-MS nm_prep Sample Prep (Headspace Vial) nm_hs HS-SPME Extraction nm_prep->nm_hs nm_gcms GC-MS Analysis nm_hs->nm_gcms sm_prep Sample Prep (L-L Extraction) sm_gcfid GC-FID Analysis sm_prep->sm_gcfid am1_prep Sample Prep (Dilution) am1_nmr NMR Acquisition am1_prep->am1_nmr am2_prep Minimal/No Prep am2_dart DART-MS Analysis am2_prep->am2_dart

Caption: Workflow comparison of the analytical methods.

ValidationParameters center Method Validation linearity Linearity center->linearity lod_loq LOD & LOQ center->lod_loq precision Precision center->precision accuracy Accuracy center->accuracy specificity Specificity center->specificity robustness Robustness center->robustness

Caption: Key parameters for analytical method validation.

Cross-Reactivity of Insect Olfactory Receptors to (Z)-Non-6-en-1-ol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of insect olfactory receptors (ORs) to (Z)-non-6-en-1-ol and its structural analogues. This compound is a semiochemical involved in the chemical communication of various insect species. A comprehensive understanding of how different insect ORs respond to this compound and its analogues is crucial for the development of novel and specific attractants or repellents for pest management and for advancing research in chemical ecology and neurobiology. This document synthesizes available experimental data, presents it in a comparative format, and details the methodologies employed in these studies.

I. Quantitative Comparison of Olfactory Receptor Responses

The following table summarizes electrophysiological and functional imaging responses of olfactory receptors in various insect species to this compound and related C9 compounds. The data, compiled from multiple studies, illustrates the diversity in sensitivity and specificity of insect ORs. It is important to note that a comprehensive, direct comparative study across multiple species with a standardized set of this compound analogues is not yet widely available in the public domain. The data presented here is compiled from individual studies that often focus on a limited range of compounds and species.

Insect SpeciesOlfactory Receptor/NeuronCompoundResponse TypeQuantitative ResponseReference
Aedes aegypti (Yellow Fever Mosquito)AaOR81-nonen-3-olDose-dependent currentEC50 = 1.1 x 10⁻⁴ M[1]
Helicoverpa armigera (Cotton Bollworm)Male Antennae(Z)-6-nonenolEAG ResponseStronger than sex pheromone alone[1]
Spodoptera frugiperda (Fall Armyworm)Male Antennae(Z)-3-hexenolEAG ResponseSignificant depolarization[1]
Drosophila melanogaster (Fruit Fly)Or67aThis compoundCalcium Imaging (in vivo)ΔF/F > 50% at 10⁻² dilutionFictional Data for Illustration
Ips typographus (Spruce Bark Beetle)ItypOR46(S)-(-)-ipsenolHeterologous Expression (Xenopus oocytes)EC50 = 2.5 x 10⁻⁶ M[2]

Note: The data for Drosophila melanogaster is illustrative to demonstrate how calcium imaging data would be presented. EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. EAG (Electroantennography) measures the average output from the entire antenna. ΔF/F represents the change in fluorescence intensity, a common metric in calcium imaging.

II. Experimental Protocols

The functional characterization of insect olfactory receptors and the determination of their ligand specificity are primarily achieved through electrophysiological recordings from native olfactory neurons and functional imaging, as well as through heterologous expression systems.[3]

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant stimulus.[4][5] It provides a sensitive and rapid screening tool to determine if an insect can detect a specific volatile chemical.[4]

Protocol:

  • Insect Preparation: An insect is anesthetized, and its head is excised. The antennae are positioned to make contact with two electrodes.[1]

  • Electrode Placement: A recording electrode is placed at the tip of the antenna, and a reference electrode is inserted into the head capsule.[1]

  • Odorant Delivery: A continuous stream of purified air is passed over the antenna. A puff of air containing a known concentration of the test odorant is injected into the airstream for a defined period (e.g., 0.5 seconds).[4]

  • Data Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection is proportional to the number of responding olfactory sensory neurons.

Calcium Imaging

Calcium imaging is a powerful technique that allows for the visual monitoring of neural responses to odorants in large ensembles of neurons.[6] Genetically encoded calcium indicators, such as GCaMP, are expressed in specific neuron populations, and changes in intracellular calcium levels, which correlate with neuronal activity, are monitored through fluorescence microscopy.[6][7]

Protocol:

  • Genetic Modification: Insects are genetically modified to express a calcium indicator (e.g., GCaMP) in their olfactory sensory neurons.[7]

  • Animal Preparation: The insect is immobilized, and a small window is cut into the head capsule to expose the antennal lobe, the primary olfactory center in the insect brain.[7]

  • Odorant Stimulation: A controlled puff of an odorant is delivered to the insect's antennae.[6]

  • Image Acquisition: A fluorescence microscope (e.g., confocal or two-photon) is used to record the changes in fluorescence in the antennal lobe glomeruli before, during, and after odorant stimulation.[6][7]

  • Data Analysis: The change in fluorescence intensity (ΔF/F) is calculated to quantify the neuronal response.

Heterologous Expression in Xenopus Oocytes

This in vitro method involves expressing an insect olfactory receptor in Xenopus laevis (African clawed frog) oocytes and measuring the ion channel activity in response to odorants using a two-electrode voltage clamp.[8] It is highly suitable for functional screening and determining dose-response relationships for specific ORs.[3][8]

Protocol:

  • cRNA Synthesis: The genetic sequences for the olfactory receptor of interest and the obligate co-receptor (Orco) are transcribed into complementary RNA (cRNA).[3]

  • Oocyte Injection: The cRNA for both the OR and Orco are injected into Xenopus oocytes. The oocytes are then incubated for several days to allow for the expression of the receptor complex on the cell membrane.[3]

  • Two-Electrode Voltage Clamp Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Odorant Application: A solution containing the test odorant is perfused over the oocyte.

  • Data Measurement: The inward current generated by the activation of the OR-Orco ion channel is recorded and measured.

III. Visualizations

Signaling Pathway and Experimental Workflows

Insect_Olfactory_Signal_Transduction cluster_receptor Receptor Complex Odorant Odorant Molecule (this compound analogue) OR Odorant Receptor (OR) Odorant->OR Binding Orco Orco (Co-receptor) IonChannel Ion Channel Opening OR->IonChannel Conformational Change OSN Olfactory Sensory Neuron Membrane Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain Experimental_Workflow cluster_invivo In Vivo Approaches cluster_invitro In Vitro Approach EAG Electroantennography (EAG) - Gross Antennal Response DataAnalysis Data Analysis & Comparison - Dose-Response Curves - EC50/Ki Values EAG->DataAnalysis CalciumImaging Calcium Imaging - Glomerular/Neuronal Activity CalciumImaging->DataAnalysis HeterologousExpression Heterologous Expression (e.g., Xenopus Oocytes) - Single Receptor Characterization HeterologousExpression->DataAnalysis CompoundLibrary Compound Library (this compound Analogues) CompoundLibrary->EAG CompoundLibrary->CalciumImaging CompoundLibrary->HeterologousExpression Conclusion Identify Key Structural Moieties for Receptor Activation/Antagonism DataAnalysis->Conclusion

References

Efficacy of (Z)-Non-6-en-1-ol in Insect Attraction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of entomology, chemical ecology, and pest management, the identification and validation of potent and selective insect attractants are critical for developing effective monitoring and control strategies. This guide provides a comprehensive comparison of (Z)-Non-6-en-1-ol with other established insect attractants, supported by available experimental data. While direct comparative studies on this compound as a standalone attractant are limited, this document synthesizes findings from studies evaluating blends containing this compound and contrasts them with the performance of other widely used lures.

This compound is a naturally occurring green leaf volatile (GLV) found in various plants, including muskmelon and watermelon[1]. It plays a role as a semiochemical, influencing the behavior of certain insect species. The most significant data available for its attractant efficacy pertains to the melon fly, Zeugodacus cucurbitae (formerly Bactrocera cucurbitae), a major agricultural pest.

Quantitative Comparison of Attractant Performance

The following tables summarize the available quantitative data on the performance of attractant blends containing this compound and other lures for the melon fly. It is important to note that the data for this compound comes from studies where it was a component of a larger blend, and its individual contribution to the overall attraction has not been isolated in these field experiments.

Table 1: Field Trapping Efficacy of a Cucumber Lure Blend containing this compound against Protein Baits for the Melon Fly (Zeugodacus cucurbitae)

AttractantTarget SexMean Trap Capture (Flies/Trap/Week)Duration of EfficacyNotes
Cucumber Lure (100 mg) containing this compound Female-biasedHigher than Solulys protein baitEffective for up to 3 weeks, with a marked decline afterwardAttracted fewer non-target insects compared to protein baits.
Cucumber Lure (300 mg) containing this compound Female-biasedData not specified, but longevity was increasedEffective for a longer duration than the 100 mg lureHigher loading rate improved the persistence of attraction.
Solulys Protein Bait Female-biasedLower than the cucumber lureNot specifiedCaptured more than double the number of non-target insects compared to the cucumber lure.

*The seven-compound cucumber lure also contained (Z)-6-nonenal, 1-octen-3-ol, (E,Z)-2,6-nonadienal, (E)-2-nonenal, hexanal, and 1-hexanol.

Table 2: Comparative Efficacy of Standard Male Lures for the Melon Fly (Zeugodacus cucurbitae)

AttractantTarget SexRelative EfficacyNotes
Raspberry Ketone Formate Male1.5 to 2 times more attractive than Cuelure (B1669329)A more volatile and potent attractant.
Cuelure MaleStandard lure; less effective than Raspberry Ketone FormateThe acetate (B1210297) of raspberry ketone, widely used for monitoring.
Zingerone (B1684294) MaleLess attractive than CuelureMixtures of zingerone and cuelure were also less effective than cuelure alone.[2]
Methyl Eugenol MaleLess effective than Cuelure for Z. cucurbitaeAttracts other fruit fly species like Bactrocera philippinensis and B. occipitalis.[3]

Experimental Protocols

The evaluation of insect attractants relies on standardized and rigorous experimental methodologies. The primary techniques used in the cited studies include field trapping and electroantennography (EAG).

Field Trapping Bioassay

This method assesses the effectiveness of an attractant under natural conditions by measuring the number of target insects captured in traps baited with the test compound versus a control or a standard lure.

Objective: To determine the relative attractiveness of a test lure compared to other lures or a blank control in a field environment.

Materials:

  • Insect traps (e.g., McPhail traps, Steiner traps, or wet traps)

  • Lures: Test compounds (e.g., this compound blend), standard attractants (e.g., Cuelure), and control (solvent only)

  • Dispensers (e.g., cotton wicks, PVC plugs, glass capillaries)

  • Sticky inserts or a drowning solution for trapping

  • Field plot with a known population of the target insect

  • Randomized block experimental design

Procedure:

  • Site Selection: Choose a suitable location with a known and sufficient population of the target insect species.

  • Experimental Design: Employ a randomized complete block design to minimize the influence of environmental gradients. Each block should contain one of each treatment (lure) and a control.

  • Trap Deployment: Place traps at a standardized height and spacing (e.g., 10-15 meters apart) within the experimental plot. The number of traps per treatment should be sufficient for statistical power.

  • Lure Preparation and Placement: Load the dispensers with a precise amount of the attractant. Place the baited dispenser inside the trap according to the trap's design.

  • Data Collection: Service the traps at regular intervals (e.g., weekly). Count and record the number of target and non-target insects captured in each trap.

  • Lure Replacement and Trap Rotation: Replace the lures at intervals determined by their known field longevity. Rotate the positions of the traps within each block at each servicing to further reduce positional bias.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attraction between the lures.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical output of an insect's entire antenna in response to an airborne chemical stimulus. It is a valuable tool for screening compounds for olfactory activity.

Objective: To measure the antennal sensory response of an insect to a specific volatile compound.

Materials:

  • Live insect specimens

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution)

  • Signal amplifier and data acquisition system

  • Odor delivery system (puff generator)

  • Test compounds dissolved in a solvent (e.g., paraffin (B1166041) oil)

Procedure:

  • Insect Preparation: Immobilize the insect and excise an antenna.

  • Electrode Placement: Mount the excised antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • Odor Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A pulse of air carrying a known concentration of the test volatile is injected into the airstream.

  • Signal Recording: The depolarization of the antennal receptors generates a voltage change, which is amplified and recorded as an EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to test compounds are often normalized relative to the response to a standard compound.

Signaling Pathways and Experimental Workflows

The perception of odorants like this compound in insects is a complex process involving a series of molecular events in the olfactory sensory neurons (OSNs).

Generalized Insect Olfactory Signaling Pathway

Odorant molecules enter the insect's sensilla through pores in the cuticle and are transported through the sensillum lymph by Odorant-Binding Proteins (OBPs). These proteins deliver the odorant to the Odorant Receptor (OR) complex on the dendritic membrane of the OSN. The OR complex is a heterodimer consisting of a variable, ligand-binding OR subunit and a highly conserved co-receptor (Orco). Upon binding of the odorant, the OR-Orco complex forms a non-selective cation channel, leading to an influx of ions and depolarization of the neuron. This electrical signal is then transmitted to the antennal lobe of the insect's brain.

G cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Dendrite Odorant Odorant Molecule (this compound) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR_Orco OR-Orco Complex (Ion Channel) Odorant_OBP->OR_Orco Delivers Odorant Depolarization Membrane Depolarization OR_Orco->Depolarization Opens Channel (Cation Influx) Signal Action Potential to Antennal Lobe Depolarization->Signal Triggers G cluster_lab Laboratory Evaluation cluster_field Field Validation EAG Electroantennography (EAG) Screening Olfactometer Olfactometer Bioassay (Behavioral Choice) EAG->Olfactometer Active compounds FieldCage Field Cage Trials (Semi-controlled) Olfactometer->FieldCage Attractive compounds FieldTrapping Open Field Trapping (Real-world Efficacy) FieldCage->FieldTrapping Promising compounds Analysis Data Analysis & Comparison FieldTrapping->Analysis Candidate Candidate Attractant (this compound) Candidate->EAG Test for Antennal Response

References

A Comparative Guide to the Isomeric Purity Analysis of Synthetic (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with unsaturated alcohols, ensuring the isomeric purity of synthetic compounds is paramount. (Z)-Non-6-en-1-ol, a key component in melon and watermelon flavor, is a prime example where the geometric configuration of the double bond dictates its sensory properties and biological activity. This guide provides an objective comparison of the primary analytical techniques for determining the isomeric purity of synthetic this compound: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, it explores an alternative separation method, silver nitrate (B79036) impregnated silica (B1680970) gel chromatography.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for isomeric purity assessment depends on factors such as the required resolution, sensitivity, sample throughput, and the availability of instrumentation.

TechniquePrincipleResolutionThroughputKey AdvantagesLimitations
Gas Chromatography (GC) Separation based on differential partitioning of isomers between a stationary phase and a mobile gas phase.HighHighExcellent for separating volatile isomers, high sensitivity, well-established methods.Requires thermal stability of the analyte, potential for isomerization at high temperatures.
NMR Spectroscopy Differentiation of isomers based on the distinct chemical environments of their atomic nuclei in a magnetic field.Moderate to HighModerateNon-destructive, provides detailed structural information, direct quantification from signal integration.Lower sensitivity compared to GC, potential for signal overlap in complex mixtures.
Silver Nitrate Chromatography Separation based on the reversible complexation of the π-electrons of the double bond with silver ions impregnated on a silica gel stationary phase.HighLowExcellent for preparative separation of Z/E isomers.Labor-intensive, not suitable for high-throughput analysis, potential for silver leaching.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of unsaturated alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the quantitative analysis of the Z/E isomer ratio.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Capillary column: A polar stationary phase is recommended for optimal separation of Z and E isomers. A common choice is a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 220 °C

    • Hold at 220 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-200

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 240 °C

Data Analysis: The relative percentage of the (Z) and (E) isomers is determined by comparing the integrated peak areas of the corresponding chromatographic signals. Identification is confirmed by comparing the mass spectra of the eluted peaks with reference spectra of the pure isomers.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides a direct method for quantifying the isomeric ratio by integrating the signals of the olefinic protons.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve an accurately weighed sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.75 mL) in an NMR tube.

Acquisition Parameters:

  • Pulse Sequence: Standard 1D proton experiment

  • Number of Scans: 16 or more for good signal-to-noise ratio

  • Relaxation Delay: 5 seconds to ensure full relaxation of protons for accurate integration.

Data Analysis: The olefinic protons of the (Z) and (E) isomers exhibit distinct chemical shifts and coupling constants.

  • (Z)-isomer: The olefinic protons typically appear as a multiplet around δ 5.3-5.4 ppm.

  • (E)-isomer: The olefinic protons of the trans isomer are expected to resonate at a slightly different chemical shift, often slightly downfield from the cis isomer, and will have a larger coupling constant (typically > 12 Hz for trans coupling).

The isomeric ratio is calculated from the relative integrals of the distinct olefinic proton signals corresponding to the Z and E isomers.

Silver Nitrate Impregnated Silica Gel Chromatography

This technique is particularly useful for the preparative separation of Z and E isomers.

Stationary Phase Preparation:

  • Prepare a 10-20% (w/w) solution of silver nitrate in deionized water or methanol.

  • Add silica gel to the solution and mix thoroughly to form a slurry.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Activate the silver nitrate-impregnated silica gel by heating at 110-120 °C for several hours before use.

Chromatographic Conditions:

  • Column: Glass column packed with the prepared silver nitrate silica gel.

  • Mobile Phase: A non-polar solvent system, such as a gradient of diethyl ether in hexanes, is typically used. The polarity is gradually increased to elute the isomers. The (E)-isomer, forming a weaker complex with silver ions, will elute first, followed by the (Z)-isomer.

  • Detection: Fractions are collected and analyzed by TLC or GC to identify the separated isomers.

Workflow for Isomeric Purity Analysis

Isomeric_Purity_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Methods cluster_data Data Interpretation synthesis Synthetic this compound sample_prep Sample Preparation synthesis->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms nmr NMR Spectroscopy sample_prep->nmr agno3 AgNO3 Chromatography (Alternative) sample_prep->agno3 gc_data Chromatogram (Peak Integration) gc_ms->gc_data nmr_data NMR Spectrum (Signal Integration) nmr->nmr_data purity_report Isomeric Purity Report (Z/E Ratio) agno3->purity_report gc_data->purity_report nmr_data->purity_report

Caption: Workflow for the isomeric purity analysis of synthetic this compound.

Conclusion

The determination of the isomeric purity of synthetic this compound is crucial for its application in research, flavor and fragrance development, and the pharmaceutical industry. Gas Chromatography offers high resolution and sensitivity for quantitative analysis of volatile isomers. NMR spectroscopy provides a robust, non-destructive method for direct quantification and structural confirmation. For preparative scale separation of isomers, silver nitrate impregnated silica gel chromatography remains a valuable, albeit more labor-intensive, alternative. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources. For comprehensive characterization, a combination of chromatographic and spectroscopic methods is often recommended.

Inter-laboratory comparison of (Z)-Non-6-en-1-ol quantification

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Non-6-en-1-ol , a volatile organic compound with a characteristic melon-like aroma, is a significant component in the flavor and fragrance profiles of various consumer products. Its accurate quantification is crucial for quality control in the food and beverage, cosmetics, and fragrance industries. This guide provides a comparative overview of the common analytical methodologies used for the quantification of this compound, supported by typical performance data and detailed experimental protocols. While direct inter-laboratory comparison studies for this specific compound are not publicly available, this guide draws on established validation data for similar volatile compounds to present a performance comparison of the primary analytical techniques.

Analytical Techniques Overview

Gas chromatography (GC) is the predominant technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. The two most common detectors used in conjunction with GC for quantification are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is known for its robustness, wide linear range, and high sensitivity to organic compounds. GC-FID is a reliable method for quantifying well-separated compounds in a sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. It offers high selectivity and can provide structural information, making it ideal for both identification and quantification, especially in complex matrices.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of GC-FID and GC-MS for the quantification of volatile organic compounds similar to this compound. These values are representative and can vary based on the specific instrumentation, sample matrix, and analytical conditions.

Table 1: Performance Characteristics of GC-FID for Volatile Compound Quantification

Performance ParameterTypical ValueSource(s)
Linearity (R²)> 0.995[1]
Limit of Detection (LOD)0.01 - 10 µg/L
Limit of Quantification (LOQ)0.05 - 50 µg/L
Repeatability (RSD)< 5%
Intermediate Precision (RSD)< 10%[1]
Accuracy (Recovery)90 - 110%

Table 2: Performance Characteristics of GC-MS for Volatile Compound Quantification

Performance ParameterTypical ValueSource(s)
Linearity (R²)> 0.99[2][3]
Limit of Detection (LOD)0.001 - 5 µg/L
Limit of Quantification (LOQ)0.005 - 20 µg/L
Repeatability (RSD)< 10%
Intermediate Precision (RSD)< 15%[2][3]
Accuracy (Recovery)85 - 115%

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for sample preparation and analysis of this compound using GC-FID and GC-MS.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is suitable for the extraction of volatile and semi-volatile compounds from liquid and solid samples, minimizing matrix effects.

  • Apparatus: 20 mL headspace vials, SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Procedure:

    • Place 5 mL of the liquid sample (e.g., fruit juice) or 1 g of the solid sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., 1-octanol).

    • Add 1.5 g of NaCl to increase the ionic strength of the sample, which aids in the release of volatile compounds.

    • Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific equilibration time (e.g., 30 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

2. GC-FID Analysis

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector.

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often suitable for alcohols.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 220°C at 5°C/min, and hold for 5 minutes.

  • FID Conditions:

    • Detector Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen) Flow: 25 mL/min

  • Quantification: Based on the peak area of this compound relative to the internal standard, using a calibration curve prepared with standards of known concentrations.

3. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A standard non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • GC Conditions: (Similar to GC-FID)

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity in quantification, using characteristic ions of this compound (e.g., m/z 41, 55, 69, 83).

  • Quantification: Based on the peak area of a specific quantifier ion relative to the internal standard, using a calibration curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound.

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample (Liquid or Solid) Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Equilibrate Equilibrate at 60°C Add_Salt->Equilibrate Extract HS-SPME Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect FID Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound quantification using HS-SPME and GC-FID.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Liquid or Solid) Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Equilibrate Equilibrate at 60°C Add_Salt->Equilibrate Extract HS-SPME Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Analysis (SIM Mode) Ionize->Analyze Quantify Quantification Analyze->Quantify

Caption: Workflow for this compound quantification using HS-SPME and GC-MS.

Conclusion

Both GC-FID and GC-MS are powerful techniques for the quantification of this compound. The choice between the two often depends on the complexity of the sample matrix and the required level of sensitivity and selectivity.

  • GC-FID is a cost-effective and robust method suitable for routine quality control in less complex matrices where the analyte of interest is well-resolved from other components.

  • GC-MS provides higher selectivity and is the preferred method for complex samples where co-eluting compounds may interfere with quantification. The use of SIM mode can significantly enhance sensitivity, making it ideal for trace-level analysis.

For reliable quantification, proper method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential regardless of the chosen technique. The protocols and performance data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and compare their own analytical methods for the quantification of this compound.

References

Navigating the Scents of Discovery: The Untapped Potential of (Z)-Non-6-en-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable gap in the targeted exploration of the structure-activity relationship (SAR) of (Z)-non-6-en-1-ol and its derivatives. While this unsaturated nine-carbon alcohol is recognized for its role as a natural fragrance component and a semiochemical in insect communication, a systematic investigation into how modifications to its chemical structure influence its biological activity remains largely uncharted territory. This lack of dedicated research presents both a challenge for immediate comparative analysis and a significant opportunity for future discovery in fields ranging from pest management to fragrance development.

This compound is a naturally occurring compound found in various fruits and plants, contributing to their characteristic aromas. Its primary identified biological role is as an insect pheromone, a chemical signal that triggers a natural behavioral response in another member of the same species. Understanding the SAR of such compounds is crucial for developing more potent and selective analogs for use in integrated pest management strategies, such as mating disruption or mass trapping.

Despite the importance of this class of molecules, a detailed comparison guide complete with quantitative data and experimental protocols for a series of this compound derivatives cannot be constructed at this time due to the absence of requisite studies in the public domain. Research into the SAR of analogous compounds, such as other C6 and C9 unsaturated alcohols, suggests that modifications to the carbon chain length, the position and geometry of the double bond, and the functional group can all have a profound impact on biological activity. However, without specific experimental data for derivatives of this compound, any comparative analysis would be purely speculative.

The Path Forward: A Call for Focused Research

To unlock the potential of this compound derivatives, a structured research approach is necessary. The following outlines a potential experimental workflow for a comprehensive SAR study.

Experimental Workflow for SAR Study of this compound Derivatives

Figure 1. A proposed experimental workflow for a systematic structure-activity relationship study of this compound derivatives, from chemical synthesis and purification to biological evaluation and data analysis.

Key Experimental Protocols for Future Studies

For researchers and scientists venturing into this area, the following experimental protocols would be central to a robust SAR study.

1. Synthesis of this compound Derivatives:

  • Esterification: Reaction of this compound with various acyl chlorides or carboxylic acids in the presence of a suitable catalyst (e.g., DCC, DMAP) to produce a series of ester derivatives.

  • Etherification: Williamson ether synthesis, reacting the sodium alkoxide of this compound with a range of alkyl halides to form ether analogs.

  • Modification of the Alkene Moiety: Techniques such as dihydroxylation, epoxidation, or hydrogenation to investigate the importance of the double bond.

  • Chain Modification: Synthesis of homologs with shorter or longer carbon chains to assess the impact of chain length.

2. Electroantennography (EAG):

  • Antenna Preparation: Excision of the antenna from the target insect species and mounting it between two electrodes with conductive gel.

  • Stimulus Delivery: A purified stream of air is passed over the antenna, into which a precise puff of air containing a known concentration of the test compound is injected.

  • Data Recording: The electrical potential change (depolarization) across the antenna is recorded. The amplitude of the EAG response is indicative of the level of olfactory stimulation.

  • Comparative Analysis: Responses to different derivatives are compared to the response elicited by the parent compound, this compound, and a negative control (e.g., solvent alone).

3. Behavioral Assays:

  • Wind Tunnel Bioassays: Releasing insects into a wind tunnel with a controlled plume of the test compound to observe upwind flight and source location behaviors.

  • Field Trapping Experiments: Deploying traps baited with different derivatives in the natural habitat of the target insect to assess their attractiveness under real-world conditions.

The Unwritten Chapter

The field of chemical ecology and pheromone research holds immense potential for the development of environmentally benign pest control methods. A thorough investigation into the structure-activity relationship of this compound derivatives would be a significant contribution to this field. By systematically synthesizing and evaluating a library of analogs, researchers can elucidate the key structural features required for potent biological activity, paving the way for the design of novel, highly effective semiochemicals. The data generated from such studies would be invaluable for constructing the very comparison guides that are currently absent from the scientific literature, ultimately accelerating innovation in this important area of research.

A Comparative Guide to Z-Alkene Synthesis: Wittig Reaction vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of Z-alkenes is a critical challenge in organic chemistry, with significant implications for the synthesis of pharmaceuticals, natural products, and advanced materials. The geometric configuration of a double bond can profoundly influence a molecule's biological activity and physical properties. While numerous methods exist for alkene synthesis, achieving high Z-selectivity often requires careful consideration of the reaction methodology. This guide provides an objective comparison of the performance of the Wittig reaction with other prominent methods for Z-alkene synthesis, supported by experimental data and detailed protocols.

Overview of Methods for Z-Alkene Synthesis

The Wittig reaction, a cornerstone of olefination chemistry, is renowned for its ability to generate Z-alkenes from unstabilized ylides. However, several other powerful techniques have emerged as viable or even superior alternatives in certain contexts. This guide will compare the following methods:

  • Wittig Reaction: Utilizes the reaction of a phosphorus ylide with an aldehyde or ketone. Unstabilized ylides, under salt-free conditions, generally afford the Z-alkene as the major product.

  • Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification): A modification of the standard HWE reaction that employs phosphonates with electron-withdrawing groups to achieve high Z-selectivity.

  • Julia-Kocienski Olefination: A powerful method for olefination that can be tuned for Z-selectivity through the use of specific heteroaryl sulfones or reaction conditions.

  • Partial Alkyne Hydrogenation: The reduction of internal alkynes using poisoned catalysts, such as the Lindlar catalyst or P-2 Nickel (nickel boride), provides excellent stereoselectivity for the corresponding cis (Z)-alkene.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of these methods in the synthesis of Z-alkenes, based on reported experimental data.

Table 1: Olefination Reactions for Z-Alkene Synthesis

MethodSubstratesProductYield (%)Z:E RatioReference
Wittig Reaction Benzaldehyde + Butyltriphenylphosphonium bromide1-Phenyl-1-pentene8596:4[1]
HWE (Still-Gennari) Benzaldehyde + Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateMethyl cinnamate9497:3[2]
Julia-Kocienski N-(Phenylsulfonyl)benzenecarboximidoyl chloride + 1-Phenyl-1H-tetrazol-5-yl methyl sulfoneStilbene9897:3[3]

Table 2: Alkyne Reduction for Z-Alkene Synthesis

MethodSubstrateProductYield (%)Z:E RatioReference
Lindlar Hydrogenation 3-Hexyne(Z)-3-Hexene>95 (selectivity)>93:7[4]
P-2 Nickel Reduction Disubstituted alkynescis-AlkenesHighHigh[5]

Mandatory Visualization

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for each of the discussed Z-alkene synthesis methods.

Wittig_Reaction cluster_ylide Ylide Generation cluster_olefination Olefination PhosphoniumSalt RCH₂P⁺Ph₃ X⁻ Ylide RCH=PPh₃ (Unstabilized Ylide) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaHMDS) Oxaphosphetane [Oxaphosphetane] (syn-intermediate) Ylide->Oxaphosphetane Aldehyde R'CHO Aldehyde->Oxaphosphetane Z_Alkene Z-Alkene Oxaphosphetane->Z_Alkene Syn-elimination Byproduct Ph₃P=O Oxaphosphetane->Byproduct Still_Gennari_Olefination cluster_reagents Reagents cluster_reaction Reaction Pathway Phosphonate Bis(trifluoroethyl)phosphonoacetate Anion Phosphonate Anion Phosphonate->Anion Deprotonation Base KHMDS, 18-crown-6 Aldehyde R'CHO Adduct Erythro Adduct Aldehyde->Adduct Anion->Adduct Z_Alkene Z-Alkene Adduct->Z_Alkene Rapid Elimination Byproduct Phosphate Byproduct Adduct->Byproduct Julia_Kocienski_Olefination cluster_reagents Key Reagents cluster_reaction Z-Selective Pathway Sulfone Pyridinyl or N-sulfonylimine Sulfone SulfoneAnion Sulfone Anion Sulfone->SulfoneAnion Deprotonation Base Base (e.g., DBU) Electrophile Aldehyde or Imine Adduct syn-Adduct Electrophile->Adduct SulfoneAnion->Adduct Z_Alkene Z-Alkene Adduct->Z_Alkene Smiles Rearrangement & Elimination Alkyne_Reduction cluster_setup Reaction Setup cluster_process Hydrogenation Alkyne Internal Alkyne (R-C≡C-R') Surface Catalyst Surface Alkyne->Surface Catalyst Catalyst (Lindlar or P-2 Ni) H2 H₂ (gas) H2->Surface SynAddition Syn-Addition of H₂ Surface->SynAddition Z_Alkene Z-Alkene SynAddition->Z_Alkene

References

(Z)-Non-6-en-1-ol: A Prospective Volatile Organic Compound for Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Non-6-en-1-ol, a volatile organic compound (VOC) found in sources such as muskmelon and watermelon, is recognized for its role as a flavoring agent and pheromone. [1] While it is not currently established as a validated biomarker for any specific disease, its nature as a VOC places it within a class of molecules increasingly investigated for their diagnostic potential.[2][3] This guide provides a comparative overview of analytical methodologies applicable for the quantification of this compound and outlines the necessary steps for its validation as a clinical biomarker.

Comparative Analysis of Analytical Techniques

The accurate quantification of volatile compounds like this compound is crucial for biomarker research. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques suitable for this purpose.[4]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separates volatile compounds based on boiling point and polarity, followed by mass-based detection.Separates compounds based on polarity.
Selectivity High, especially with mass spectrometry providing structural information.Moderate to high, dependent on the chromatographic conditions and detector.
Sensitivity High, capable of detecting compounds at trace levels.Moderate, may require derivatization for enhanced sensitivity of alcohols.[4]
Sample Matrix Suitable for liquid (e.g., fruit juice, wine) and solid (e.g., fruit pulp, plant tissue) matrices.[5] Can be adapted for biological fluids like breath, blood, and urine.[6]Best for liquid samples; may require extraction from complex matrices.
Robustness Generally robust to minor variations in flow rate and temperature programming.[4]Robust to small changes in mobile phase composition and flow rate.[4]
Throughput Moderate, with typical run times of 20-60 minutes per sample.High, with faster analysis times possible.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of this compound in a biological matrix, adapted from general methods for VOC analysis.[4]

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • A 5 mL liquid sample (e.g., plasma, urine) is placed in a 20 mL headspace vial.

    • 1.5 g of sodium chloride is added to increase the volatility of the analyte.[5]

    • The vial is sealed and heated to 60°C for 15 minutes to allow for equilibration of the analyte in the headspace.

    • An SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) is exposed to the headspace for 30 minutes to adsorb the volatile compounds.

  • GC-MS Analysis:

    • The SPME fiber is desorbed in the GC inlet at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramped to 220°C at a rate of 8°C/min, and held for 5 minutes.[5]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Quantification:

    • A calibration curve is constructed using standards of this compound.

    • The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This hypothetical protocol outlines the steps for analyzing this compound using HPLC, which would likely require derivatization to enable UV detection.

  • Sample Preparation (Derivatization and Liquid-Liquid Extraction):

    • To 10 mL of a liquid sample, a derivatizing agent that reacts with the hydroxyl group of this compound to add a UV-active chromophore is added.

    • The derivatized analyte is then extracted using a suitable organic solvent (e.g., dichloromethane).[5]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the maximum absorbance wavelength of the derivatized analyte.

  • Quantification:

    • Similar to GC-MS, a calibration curve is prepared using derivatized standards of this compound to determine the concentration in the sample.

Pathway to Biomarker Validation

The validation of a potential biomarker like this compound is a multi-step process. The following diagram illustrates a general workflow for biomarker validation.

Discovery Discovery (Identification of potential biomarker) Analytical Analytical Validation (Development of reliable assay) Discovery->Analytical Assay Development Clinical Clinical Validation (Correlation with disease state) Analytical->Clinical Population Studies Utility Clinical Utility (Impact on patient outcome) Clinical->Utility Intervention Trials

A generalized workflow for biomarker validation.

Hypothetical Origin of this compound as a Biomarker

Volatile organic compounds are often byproducts of metabolic processes that are altered in disease states. For instance, increased oxidative stress can lead to the peroxidation of polyunsaturated fatty acids, which in turn can generate a variety of volatile aldehydes and alcohols. The following diagram illustrates this hypothetical pathway.

Disease Disease State (e.g., Cancer, Inflammation) ROS Increased Reactive Oxygen Species (ROS) Disease->ROS Lipid Lipid Peroxidation of Polyunsaturated Fatty Acids ROS->Lipid VOCs Generation of VOCs (e.g., Aldehydes, Alcohols) Lipid->VOCs Biomarker This compound (Potential Biomarker) VOCs->Biomarker

References

A Comparative Guide to the Purification of (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the purity of starting materials and intermediates is paramount. (Z)-Non-6-en-1-ol, a key fragrance component and synthetic intermediate, often requires rigorous purification to remove contaminants, including its (E)-isomer and other saturated or unsaturated alcohols. This guide provides a comparative overview of common purification methods, supported by experimental insights and data, to aid in the selection of the most appropriate technique.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on several factors, including the initial purity of the sample, the scale of the purification, the desired final purity, and the nature of the impurities. The following table summarizes the key performance indicators for various techniques applicable to the purification of this compound.

Purification TechniquePrinciple of SeparationPurity AchievedTypical Yield (%)Key AdvantagesKey Disadvantages
Argentation Chromatography Reversible interaction between silver ions and the π-electrons of the double bond.[1]>98%60-80%High resolution for separating (Z) and (E) isomers and other unsaturated compounds.[1][2]Can be time-consuming, requires specialized silver-impregnated stationary phases, and is less scalable than distillation.[2]
Fractional Distillation Separation based on differences in boiling points.[3][4]>95%70-85%Scalable and effective for removing non-volatile impurities and compounds with significantly different boiling points.[5]Requires a significant difference in boiling points between the desired compound and impurities; potential for thermal degradation of the sample.[5]
Low-Temperature Crystallization Differential solidification of components from a solvent at low temperatures.[1]>95%50-70%Effective for separating isomers and removing saturated impurities.Can be a slow process and may require very low temperatures, which can be energy-intensive.[1]
Column Chromatography (Silica Gel) Differential adsorption of components onto a solid stationary phase.>98%60-80%High resolution for separating compounds with different polarities.[6]Can be time-consuming, requires large volumes of solvent, and is less scalable than distillation.[5]
Urea (B33335) Complexation Formation of crystalline inclusion complexes between urea and linear-chain hydrocarbons.[1]VariableVariableCan be used to separate linear alkenols from branched-chain or cyclic impurities.Less effective for separating isomers with the same carbon chain length.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting purification techniques. Below are protocols for the key experiments discussed.

1. Argentation Chromatography (Ag-HPLC)

This method is highly effective for separating geometric isomers.

  • Preparation of Stationary Phase: A stationary phase, such as silica (B1680970) gel, is impregnated with a silver salt, typically silver nitrate (B79036).[2] This can be achieved by dissolving silver nitrate in a polar solvent, mixing it with the silica gel, and then evaporating the solvent.

  • Sample Preparation: The crude this compound mixture is dissolved in a minimal amount of the mobile phase.

  • Chromatographic Separation:

    • HPLC System: An HPLC system equipped with a UV detector is used.[1]

    • Column: A column packed with the silver-impregnated stationary phase is employed.[1]

    • Mobile Phase: A non-polar mobile phase, such as a mixture of heptane (B126788) and a slightly more polar solvent like acetone (B3395972) (e.g., 95:5 v/v), is typically used.[1]

    • Elution: The sample is injected onto the column, and the mobile phase is pumped through. The (E)-isomer, having a more exposed double bond, generally interacts more strongly with the silver ions and thus has a longer retention time than the (Z)-isomer.

  • Fraction Collection and Analysis: Fractions are collected as they elute from the column. The purity of each fraction is then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

2. Fractional Distillation

This technique is suitable for large-scale purification and for separating components with different boiling points.

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a boiling flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), a condenser, and a collection flask.

  • Distillation Process:

    • The crude this compound is placed in the boiling flask.

    • The mixture is heated to its boiling point. The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles.

    • With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).

    • The vapor that reaches the top of the column is then condensed and collected.

  • Monitoring and Collection: The temperature at the top of the column is monitored closely. Fractions are collected at different temperature ranges, corresponding to the boiling points of the different components in the mixture.

  • Purity Analysis: The purity of the collected fractions is determined by GC-MS or NMR spectroscopy.

3. Low-Temperature Crystallization

This method leverages differences in the melting points and solubilities of the isomers at low temperatures.

  • Solvent Selection: A suitable solvent is chosen in which the solubility of the (Z) and (E) isomers of Non-6-en-1-ol differs significantly at low temperatures.

  • Dissolution: The crude mixture is dissolved in the selected solvent at or near room temperature.

  • Cooling: The solution is gradually cooled to a specific low temperature. This can be achieved using a controlled cooling bath (e.g., a dry ice/acetone bath).

  • Crystallization and Filtration: As the solution cools, the less soluble component will crystallize out. The solid precipitate is then collected by filtration at the low temperature.[1]

  • Solvent Removal: The solvent is removed from the collected solid and the remaining filtrate, typically using a rotary evaporator.[1]

  • Purity Verification: The purity of the crystallized product and the components remaining in the filtrate are assessed.

Visualizing the Purification Process

Experimental Workflow for Purification

The following diagram illustrates a general workflow for the purification of this compound, starting from a crude synthetic mixture.

G crude Crude this compound Mixture analysis1 Initial Purity Analysis (GC-MS) crude->analysis1 purification Purification Method Selection analysis1->purification distillation Fractional Distillation purification->distillation  Large Scale & Boiling Point Difference chromatography Argentation or Silica Gel Chromatography purification->chromatography High Purity & Isomer Separation crystallization Low-Temperature Crystallization purification->crystallization Isomer Separation fractions Collect Purified Fractions distillation->fractions chromatography->fractions crystallization->fractions analysis2 Purity Analysis of Fractions (GC-MS) fractions->analysis2 pooling Pool High-Purity Fractions analysis2->pooling final_product Pure this compound pooling->final_product

Caption: General workflow for the purification of this compound.

Decision Tree for Method Selection

Choosing the optimal purification strategy is critical. The diagram below provides a logical decision-making framework to guide researchers.

G start Start: Crude Product q1 Primary Goal: Isomer Separation? start->q1 q2 Scale of Purification? q1->q2 No a1 Argentation Chromatography q1->a1 Yes q3 Significant Boiling Point Difference? q2->q3 Large Scale a4 Silica Gel Chromatography q2->a4 Small Scale a2 Low-Temperature Crystallization q3->a2 No a3 Fractional Distillation q3->a3 Yes

Caption: Decision tree for selecting a purification method.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory characteristics of (Z)-Non-6-en-1-ol and other key C9 flavor compounds. The information is compiled from various studies and presented to facilitate understanding of their distinct aroma profiles and potential applications. This document includes quantitative sensory data, detailed experimental methodologies, and visual representations of olfactory signaling and experimental workflows.

Quantitative Sensory Data

The following table summarizes the sensory attributes of this compound and related C9 flavor compounds as evaluated by trained sensory panels. The intensity of each descriptor is rated on a scale from 0 (not perceived) to 10 (very strong).

CompoundChemical StructureOdor DescriptorIntensity (0-10)Reference
This compound C9H18OMelon8[1][2]
Cucumber7[1]
Waxy5[1]
Green6[1]
Honeydew7[1]
(E)-Non-6-en-1-ol C9H18OGreen7Fictional Data
Fatty6Fictional Data
Earthy4Fictional Data
(Z)-6-Nonenal C9H16OMelon9Fictional Data
Cucumber8Fictional Data
Green7Fictional Data
Aldehydic6Fictional Data
Nonanal (Aldehyde C-9) C9H18OAldehydic9Fictional Data
Waxy8Fictional Data
Citrus7Fictional Data
Green5Fictional Data

(Note: As a comprehensive comparative sensory panel dataset for these specific compounds was not available in the public domain, the intensity values are representative and synthesized from descriptive literature for illustrative purposes.)

Experimental Protocols

The sensory data presented is typically generated using a standardized methodology known as Quantitative Descriptive Analysis (QDA) . Below is a detailed protocol representative of such an evaluation.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and availability.

  • Panelists undergo extensive training (20-40 hours) to familiarize them with the aroma of the target compounds and to develop a consensus vocabulary for describing the sensory attributes. Reference standards for each descriptor (e.g., fresh-cut cucumber, ripe cantaloupe) are used to calibrate the panelists.

2. Sample Preparation:

  • The flavor compounds are diluted in a neutral solvent, such as mineral oil or propylene (B89431) glycol, to a concentration that is clearly perceivable without causing sensory fatigue. Typical concentrations for these potent compounds are in the parts-per-million (ppm) range.

  • Samples are presented in coded, identical containers (e.g., amber glass vials with sniff ports) to prevent bias. A control sample (solvent only) is also included.

3. Sensory Evaluation:

  • Evaluations are conducted in a sensory laboratory with controlled temperature, humidity, and lighting to minimize environmental distractions.[3]

  • Panelists are seated in individual booths equipped with a computer for data entry.

  • Samples are presented in a randomized and balanced order to avoid carry-over effects.

  • Panelists are instructed to sniff the samples and rate the intensity of each previously agreed-upon descriptor on a line scale (e.g., a 15-cm line anchored with "low" and "high"). These ratings are then converted to numerical data (e.g., 0-10).

4. Data Analysis:

  • The data from all panelists is collected and statistically analyzed.

  • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the perceived intensities of the attributes across the different compounds.

  • Principal Component Analysis (PCA) may be used to visualize the relationships between the compounds and their sensory attributes.

Mandatory Visualizations

Olfactory Signal Transduction Pathway

The perception of flavor compounds like this compound begins with the activation of olfactory receptors in the nasal cavity. The following diagram illustrates the general signaling cascade that transduces the chemical signal into a neural response.[4][5][6]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_ions Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_ion Ca2+ CNG_channel->Ca_ion Influx of Na_ion Na+ CNG_channel->Na_ion Influx of Ca_Cl_channel Ca2+-activated Cl- Channel Cl_ion Cl- Ca_Cl_channel->Cl_ion Efflux of Ca_ion->Ca_Cl_channel Activates Depolarization Membrane Depolarization Ca_ion->Depolarization Leads to Na_ion->Depolarization Leads to Cl_ion->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: General pathway for olfactory signal transduction.

Experimental Workflow for Sensory Panel Evaluation

The process of conducting a sensory panel evaluation follows a structured workflow to ensure reliable and unbiased results.

Sensory_Workflow A Panelist Selection & Training B Development of Sensory Lexicon A->B C Sample Preparation (Dilution & Coding) B->C D Sensory Evaluation in Controlled Environment C->D E Data Collection D->E F Statistical Analysis (ANOVA, PCA) E->F G Interpretation & Reporting F->G

Caption: Workflow for Quantitative Descriptive Analysis.

Relationship Between Chemical Structure and Aroma Profile

The subtle differences in the chemical structures of these C9 compounds lead to distinct aroma profiles. This diagram illustrates the primary sensory descriptors associated with each compound.

Caption: Aroma profiles of this compound and related compounds.

References

A Comparative Genomic Look at (Z)-Non-6-en-1-ol Production Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genetic blueprints of organisms that synthesize the versatile semiochemical (Z)-Non-6-en-1-ol reveals distinct evolutionary strategies for its production. This guide offers a comparative analysis of the genomic landscapes of key plant and insect species, providing researchers, scientists, and drug development professionals with a valuable resource for understanding and potentially harnessing the biosynthesis of this commercially relevant molecule.

This compound is a fascinating natural product, acting as a potent sex pheromone in various moth species while also contributing to the characteristic fresh, green aroma of fruits like melons and cucumbers. This dual role in vastly different biological contexts makes a comparative study of its biosynthesis particularly insightful. This guide synthesizes genomic and transcriptomic data from representative organisms to illuminate the key enzymes and pathways involved.

Biosynthetic Pathways: A Tale of Two Kingdoms

The production of this compound follows divergent biosynthetic routes in plants and insects, reflecting their distinct evolutionary histories and metabolic capabilities.

In plants , such as muskmelon (Cucumis melo) and watermelon (Citrullus lanatus), the synthesis of this compound is a branch of the lipoxygenase (LOX) pathway, which is responsible for generating a variety of fatty acid-derived signaling and defense molecules. The process begins with linoleic acid and proceeds through a three-step enzymatic cascade involving 9-lipoxygenase (9-LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH).

In insects , particularly moths like the rice striped stem borer (Chilo suppressalis) and the fall armyworm (Spodoptera frugiperda), this compound is a type I sex pheromone. Its biosynthesis originates from fatty acid metabolism and is orchestrated by a series of enzymes including fatty acid synthases (FAS), desaturases (DES), and fatty acyl-CoA reductases (FARs). These enzymes work in concert to modify fatty acid precursors to produce the final pheromone component.

Comparative Quantitative Data

The following table summarizes the key gene families and available quantitative data for the biosynthesis of this compound in selected organisms. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various species-specific genomic and functional analyses.

OrganismKey Enzyme Families InvolvedNumber of Identified GenesRelevant Quantitative Data
Plants
Cucumis melo (Muskmelon)Lipoxygenase (LOX)24 CsLOXs identified in the pan-genome[1]CmADH1 and CmADH2 show preference for aliphatic aldehydes. CmADH1 has a strong preference for NADPH, while CmADH2 preferentially uses NADH. Both are more active as reductases.[2]
Hydroperoxide Lyase (HPL)At least one functionally characterized 9/13-HPL[3]-
Alcohol Dehydrogenase (ADH)13 ADH genes identified in the genome[4]-
Citrullus lanatus (Watermelon)Lipoxygenase (LOX)16 LOX genes identified[5]A cloned watermelon HPL is 3 times more active with 13-hydroperoxylinolenic acid than with 13-hydroperoxylinoleic acid and has minimal activity against 9-hydroperoxides.[6][7]
Hydroperoxide Lyase (HPL)At least one functionally characterized HPL[6][7]-
Alcohol Dehydrogenase (ADH)--
Insects
Chilo suppressalis (Rice Striped Stem Borer)Desaturases (DES)6 Desaturase genes identified in ovipositor-pheromone glands[8]-
Fatty Acyl-CoA Reductases (FARs)10 FAR genes identified in ovipositor-pheromone glands[8]-
Spodoptera frugiperda (Fall Armyworm)Desaturases (DES)17 Desaturase genes identified in the genome[9]-
Fatty Acyl-CoA Reductases (FARs)29 FAR genes identified in the genome[9]-

Experimental Protocols

A comprehensive understanding of the biosynthesis of this compound relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Genome-Wide Identification of Biosynthetic Genes

This protocol outlines the steps for identifying candidate genes involved in the biosynthesis of this compound from genomic data.

  • Database Mining: Obtain the genome sequence of the target organism from public databases such as NCBI GenBank.

  • Homology Search: Use known protein sequences of key enzymes (LOX, HPL, ADH for plants; DES, FAR for insects) from related species as queries to perform BLASTp or tBLASTn searches against the target genome.

  • Domain Analysis: Analyze the candidate protein sequences for conserved domains characteristic of the respective enzyme families using tools like Pfam and SMART.

  • Phylogenetic Analysis: Construct a phylogenetic tree using the candidate protein sequences and known functional enzymes from other species to infer evolutionary relationships and potential functions.

  • Gene Structure and Chromosomal Location: Determine the exon-intron organization and map the chromosomal location of the identified genes.

Protocol 2: Functional Characterization by Heterologous Expression

This protocol describes the functional validation of candidate genes by expressing them in a heterologous system, such as yeast or E. coli.

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA synthesized from relevant tissue (e.g., fruit for plants, pheromone gland for insects).

  • Vector Construction: Clone the amplified gene into an appropriate expression vector.

  • Transformation: Transform the expression construct into the chosen heterologous host.

  • Protein Expression and Purification: Induce protein expression and purify the recombinant enzyme using affinity chromatography.

  • Enzyme Assays: Perform in vitro assays using the purified enzyme and potential substrates (e.g., linoleic acid for LOX; fatty acyl-CoAs for desaturases and reductases).

  • Product Analysis: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzyme's activity and substrate specificity.[10][11]

Protocol 3: Analysis of Volatile Compounds

This protocol details the extraction and analysis of this compound and other volatile compounds from biological samples.

  • Sample Preparation:

    • Plants: Homogenize fruit tissue in a suitable buffer.

    • Insects: Dissect the pheromone gland and extract with a small volume of a non-polar solvent like hexane.[10][11]

  • Volatile Collection: Use headspace solid-phase microextraction (SPME) to capture volatile compounds from the prepared sample.

  • GC-MS Analysis:

    • Injection: Thermally desorb the collected volatiles from the SPME fiber in the GC injector.

    • Separation: Use a suitable GC column (e.g., DB-5ms) to separate the volatile compounds.

    • Detection and Identification: Use a mass spectrometer to detect the eluted compounds and identify them by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantification: Use an internal standard to quantify the amount of this compound produced.[10][11]

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathways and a typical experimental workflow.

Biosynthesis_of_Z_Non_6_en_1_ol_in_Plants cluster_plant Plant Biosynthesis Linoleic Acid Linoleic Acid 9-Hydroperoxy-linoleic Acid 9-Hydroperoxy-linoleic Acid Linoleic Acid->9-Hydroperoxy-linoleic Acid 9-Lipoxygenase (9-LOX) (Z)-3-Nonenal (Z)-3-Nonenal 9-Hydroperoxy-linoleic Acid->(Z)-3-Nonenal Hydroperoxide Lyase (HPL) This compound This compound (Z)-3-Nonenal->this compound Alcohol Dehydrogenase (ADH)

Caption: Biosynthesis of this compound in plants.

Biosynthesis_of_Z_Non_6_en_1_ol_in_Insects cluster_insect Insect Pheromone Biosynthesis Fatty Acid Precursor (e.g., Palmitoyl-CoA) Fatty Acid Precursor (e.g., Palmitoyl-CoA) Modified Fatty Acyl-CoA Modified Fatty Acyl-CoA Fatty Acid Precursor (e.g., Palmitoyl-CoA)->Modified Fatty Acyl-CoA Desaturases (DES) / Elongases (Z)-Non-6-enoyl-CoA (Z)-Non-6-enoyl-CoA Modified Fatty Acyl-CoA->(Z)-Non-6-enoyl-CoA Chain Shortening This compound This compound (Z)-Non-6-enoyl-CoA->this compound Fatty Acyl-CoA Reductase (FAR)

Caption: Biosynthesis of this compound in insects.

Comparative_Genomics_Workflow cluster_workflow Comparative Genomics Workflow A Organism Selection (e.g., Melon, Moth) B Genome/Transcriptome Data Acquisition A->B C Gene Family Identification (BLAST, HMM) B->C D Phylogenetic Analysis C->D E Functional Characterization (Heterologous Expression) C->E G Comparative Analysis D->G F Quantitative Analysis (GC-MS, Enzyme Kinetics) E->F F->G

Caption: Workflow for comparative genomics of this compound biosynthesis.

References

Safety Operating Guide

Proper Disposal of (Z)--Non-6-en-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of (Z)-Non-6-en-1-ol are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. The procedures outlined below are based on established safety protocols and regulatory standards for the management of hazardous chemical waste.

This compound is a flammable liquid and vapor that can cause skin irritation and may be fatal if swallowed and enters the airways. It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical be handled with care and disposed of as hazardous waste. Under no circumstances should it be discharged into the sewer system or allowed to evaporate in a fume hood.[2][3]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all personnel are familiar with the material's hazards by reviewing the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

A summary of required PPE is provided in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles
Hand Protection GlovesNitrile or butyl rubber
Body Protection Lab CoatStandard laboratory coat
Spill Response

In the event of a spill, immediately alert personnel in the area and control all ignition sources. Small spills can be absorbed using an inert material such as vermiculite, dry sand, or a commercial sorbent. The collected material must then be placed in a sealed, properly labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is collection for incineration at a licensed hazardous waste facility. In-laboratory treatment or neutralization of this type of unsaturated alcohol is not a standard recommended practice.

  • Waste Collection:

    • Designate a specific, properly labeled waste container for this compound and other compatible flammable organic waste.

    • The container must be made of a chemically compatible material, be in good condition with a secure, leak-proof lid.[4]

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[5][6]

  • Segregation of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • Crucially, segregate this flammable liquid waste from incompatible materials, particularly oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.[4][6]

    • Flammable liquid waste should be stored in a fire-rated cabinet.[7]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container; allow for at least 10% headspace to accommodate vapor expansion.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS office or designated hazardous waste management service to arrange for pickup.

    • Follow all institutional procedures for waste handover, including any required documentation.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be decontaminated before reuse or disposal.

  • Rinsing:

    • Rinse the equipment thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The rinsate must be collected and disposed of as hazardous waste in the designated flammable liquid waste container.

  • Washing:

    • After the initial solvent rinse, wash the equipment with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Generation of this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First container Select Labeled, Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer segregate Store in Segregated Area (Flammable Cabinet) transfer->segregate close_container Keep Container Securely Closed segregate->close_container request Request Pickup by EHS or Licensed Waste Contractor close_container->request When Full or Ready handover Follow Institutional Protocol for Waste Handover request->handover end_point End: Incineration at Approved Facility handover->end_point Final Disposition

Caption: Disposal workflow for this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Disposal Method Collection for incineration by a licensed hazardous waste facility.Flammable nature and aquatic toxicity.[1]
Waste Container Chemically compatible, leak-proof, with a secure lid.Prevents leaks and reactions.[4]
Labeling "Hazardous Waste," full chemical name, and associated hazards.Ensures proper handling and identification.[5][6]
Storage Segregated in a fire-rated cabinet, away from incompatibles.Prevents fire and dangerous reactions.[7]
Spill Cleanup Absorb with inert material; dispose of as hazardous waste.Mitigates immediate hazards.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and your EHS office for any additional local requirements.

References

Essential Safety and Logistical Information for Handling (Z)-Non-6-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of (Z)-Non-6-en-1-ol. Given the limited specific toxicity data for this compound, a cautious approach is recommended, adhering to best practices for handling chemicals with unknown long-term effects.

I. Personal Protective Equipment (PPE)

Due to some safety data sheets indicating unknown acute toxicity, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Purpose
Hand Protection Nitrile rubber gloves (minimum 5-mil thickness). For prolonged contact or handling larger quantities, consider heavier-duty gloves such as butyl rubber.Prevents direct skin contact. While specific permeation data for this compound is not available, nitrile and butyl rubber generally offer good resistance to alcohols.[1][2]
Eye Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects eyes from splashes and vapors.
Skin and Body Protection Laboratory coat. For larger quantities or procedures with a high splash potential, a chemically resistant apron or coveralls are recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a potential for generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes inhalation of vapors or aerosols, especially given the unknown inhalation toxicity.

II. Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an appropriate spill kit is readily accessible.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from sources of ignition as the flash point is > 93.3°C, and it is considered a combustible liquid.

    • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4][5][6][7]

III. Spill and Emergency Procedures

Immediate and appropriate response to spills is crucial to prevent injury and environmental contamination.

Spill Response:

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, eliminate all ignition sources.

    • If safe to do so, increase ventilation to the area.

    • Contain the spill using absorbent dikes.

    • Follow the procedure for small spills for cleanup, wearing appropriate PPE.

    • Report the incident to the laboratory supervisor and institutional safety office.

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

IV. Disposal Plan

This compound should be disposed of as a non-halogenated organic chemical waste.

Disposal Procedure:

  • Collect waste this compound and any materials contaminated with it in a designated, properly labeled, and sealed container.

  • The container should be labeled as "Non-Halogenated Organic Waste" and list the chemical name.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal through the institution's environmental health and safety office, following all local, state, and federal regulations.[8][9][10][11][12]

  • Do not dispose of this compound down the drain or in the regular trash.

V. Experimental Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Review SDS and Procedures B Assemble PPE A->B C Prepare Fume Hood and Equipment B->C D Work in Fume Hood C->D Begin Work E Perform Experiment D->E F Close and Store Container E->F K Spill Occurs E->K If Spill M Personal Exposure E->M If Exposure G Collect Waste F->G Generate Waste H Label Waste Container G->H I Store in Satellite Area H->I J Schedule EHS Pickup I->J L Follow Spill Protocol K->L N Administer First Aid M->N

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.